molecular formula C9H6FNO2 B1354277 6-fluoro-1H-indole-4-carboxylic Acid CAS No. 908600-71-5

6-fluoro-1H-indole-4-carboxylic Acid

カタログ番号: B1354277
CAS番号: 908600-71-5
分子量: 179.15 g/mol
InChIキー: XQNLWEWNOWKYMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-fluoro-1H-indole-4-carboxylic Acid is a useful research compound. Its molecular formula is C9H6FNO2 and its molecular weight is 179.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1H-indole-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1H-indole-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-fluoro-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNLWEWNOWKYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469571
Record name 6-fluoro-1H-indole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908600-71-5
Record name 6-fluoro-1H-indole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"6-fluoro-1H-indole-4-carboxylic acid" properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-fluoro-1H-indole-4-carboxylic acid

Abstract

6-fluoro-1H-indole-4-carboxylic acid is a fluorinated derivative of the indole carboxylic acid family. The indole scaffold is a prominent feature in many biologically active compounds, and the introduction of a fluorine atom can significantly enhance pharmacological properties such as metabolic stability and binding affinity. This document provides a comprehensive overview of the known properties, synthesis, and applications of 6-fluoro-1H-indole-4-carboxylic acid, with a focus on its role as a valuable building block in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The indole ring system is a cornerstone in the architecture of numerous pharmaceuticals and natural products. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. Fluorination is a common strategy in drug design to modulate a molecule's physicochemical and biological properties. The strategic placement of a fluorine atom on the indole core, as in 6-fluoro-1H-indole-4-carboxylic acid, can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This compound and its derivatives are of significant interest as intermediates in the synthesis of complex therapeutic agents, including antiviral and anticancer drugs.[3][4]

Physicochemical Properties

The fundamental physicochemical properties of 6-fluoro-1H-indole-4-carboxylic acid and its closely related methyl ester are summarized below. These properties are crucial for its handling, reaction setup, and understanding its behavior in biological systems.

Table 1: Physicochemical Data for 6-fluoro-1H-indole-4-carboxylic acid
PropertyValueSource
Molecular Formula C₉H₆FNO₂[5]
Molecular Weight 179.15 g/mol [5]
Melting Point 222-223 °C (methanol)[5]
Boiling Point (Predicted) 418.6 ± 25.0 °C[5]
pKa (Predicted) 3.57 ± 0.10[5]
CAS Number 908600-71-5[5][6]
Table 2: Physicochemical Data for 6-fluoro-1H-indole-4-carboxylic acid methyl ester
PropertyValueSource
Molecular Formula C₁₀H₈FNO₂[1][7][8]
Molecular Weight 193.17 g/mol [1][7][8]
Topological Polar Surface Area 42.1 Ų[1][7]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Physical Form Solid
Solubility in Water (Predicted) Very slightly soluble (0.42 g/L at 25 °C)[1]
CAS Number 1082040-43-4[4][7]

Synthesis and Characterization

Synthesis Methodologies

Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of a 6-fluoroindole core, 4-fluorophenylhydrazine would be a key starting material.[9][10]

Fischer_Indole_Synthesis A 4-Fluorophenylhydrazine C Hydrazone Formation (Acid/Base Catalyst) A->C B Aldehyde or Ketone B->C D Hydrazone Intermediate C->D E Cyclization (Acid Catalyst, Heat) D->E F 6-Fluoroindole Core E->F

Caption: General workflow of the Fischer Indole Synthesis.

Leimgruber-Batcho Indole Synthesis: This two-step method is known for its versatility and often provides high yields. It begins with the formation of an enamine from a substituted o-nitrotoluene, followed by reductive cyclization to form the indole ring.[9]

Leimgruber_Batcho_Synthesis A 4-Fluoro-2-nitrotoluene C Enamine Formation (Heat) A->C B DMF-DMA B->C D Enamine Intermediate C->D E Reductive Cyclization (e.g., Pd/C, H₂ or Fe/AcOH) D->E F 6-Fluoroindole Core E->F

Caption: General workflow of the Leimgruber-Batcho Synthesis.

Spectroscopic and Crystallographic Characterization

While complete spectral data for 6-fluoro-1H-indole-4-carboxylic acid is not available, data from related indole derivatives can provide an expected characterization profile.[11][12]

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, with splitting patterns influenced by the fluorine and carboxylic acid substituents. The N-H proton would appear as a broad singlet.

  • ¹³C NMR: The spectrum would display signals for the nine carbon atoms, with the C-F coupling being a key diagnostic feature.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, an N-H stretch, and C=O stretching vibrations.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.

Crystallographic data for the isomeric 6-fluoro-1H-indole-3-carboxylic acid reveals a nearly planar molecular structure.[13] In the crystal lattice, molecules form dimers through O—H⋯O hydrogen bonds, which are further linked by N—H⋯O hydrogen bonds and π–π stacking interactions.[13] This provides a model for the expected solid-state behavior of the 4-carboxylic acid isomer.

Table 3: Crystal Data for 6-fluoro-1H-indole-3-carboxylic acid
ParameterValue
Formula C₉H₆FNO₂
Molecular Weight 179.15
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.0054 (14)
b (Å) 11.699 (2)
c (Å) 9.2947 (19)
β (°) 104.15 (3)
Volume (ų) 738.7 (3)
Data sourced from Lou and Luo (2012).[13]

Applications in Drug Discovery and Research

6-fluoro-1H-indole-4-carboxylic acid and its esters are valuable intermediates in pharmaceutical research. The indole scaffold is associated with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][14] The methyl ester of 6-fluoro-1H-indole-4-carboxylic acid is specifically noted as a building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted anticancer agents.[4] For instance, it is an intermediate in the synthesis of the ovarian cancer drug, rucaparib. Moreover, related indole carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors.[3][15]

Drug_Development_Pipeline cluster_0 Synthesis & Development A 6-Fluoro-1H-indole-4-carboxylic acid (Key Building Block) B Chemical Modification & Derivatization A->B C Advanced Intermediate (e.g., for PARP Inhibitors) B->C D Final API Synthesis C->D E Bioactive Molecule (e.g., Rucaparib) D->E

Caption: Role as a key building block in drug development.

Experimental Protocols (Exemplary)

The following is a generalized, exemplary protocol for the Fischer indole synthesis of a 6-fluoroindole core, based on standard laboratory procedures.[9][10] This protocol is for illustrative purposes and would require optimization for the specific synthesis of 6-fluoro-1H-indole-4-carboxylic acid.

Protocol: Fischer Indole Synthesis of a 6-Fluoroindole Core

Step 1: Hydrazone Formation

  • To a solution of 4-fluorophenylhydrazine (1.0 equivalent) in ethanol, add the desired aldehyde or ketone (1.1 equivalents).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the formation of the hydrazone precipitate by Thin Layer Chromatography (TLC).

  • Isolate the hydrazone by filtration or carry the reaction mixture directly to the next step.

Step 2: Cyclization

  • To the hydrazone from the previous step, add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.

  • Heat the reaction mixture to 80-150 °C for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice.

Step 3: Work-up and Purification

  • Neutralize the aqueous mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-fluoroindole product.

Experimental_Workflow Start Start A Mix 4-Fluorophenylhydrazine, Ketone/Aldehyde, & Catalyst Start->A B Stir at RT (1-2h) Monitor by TLC A->B C Add Cyclization Catalyst (PPA) Heat to 80-150°C B->C D Cool and Quench on Ice C->D E Neutralize with Base D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H End End H->End

Caption: Experimental workflow for the Fischer Indole Synthesis.

Conclusion

6-fluoro-1H-indole-4-carboxylic acid is a strategically important molecule in the field of medicinal chemistry. Its fluorinated indole structure serves as a versatile scaffold for the development of novel therapeutic agents. The data summarized in this guide highlights its key physicochemical properties and underscores its role as a critical intermediate in the synthesis of targeted therapies, particularly in oncology. Further research into the synthesis and application of this compound is likely to yield new and improved drug candidates.

References

An In-Depth Technical Guide to 6-fluoro-1H-indole-4-carboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 6-fluoro-1H-indole-4-carboxylic acid, a fluorinated indole derivative that has garnered significant attention in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into its chemical identity, synthesis, and critical applications, particularly its role as a pivotal intermediate in the synthesis of targeted cancer therapeutics.

Core Compound Identity

Chemical Name: 6-fluoro-1H-indole-4-carboxylic acid CAS Number: 908600-71-5 Molecular Formula: C₉H₆FNO₂ Molecular Weight: 179.15 g/mol

Structure:

C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C8 C C3->C8 C5 C C4->C5 C9 C C4->C9 C6 C C5->C6 C7 C C6->C7 F1 F C6->F1 C7->C8 N1 N C8->N1 N1->C1 H1 H N1->H1 O1 O C9->O1 O2 O C9->O2 H2 H O2->H2

Caption: Chemical structure of 6-fluoro-1H-indole-4-carboxylic acid.

Physicochemical and Safety Data

PropertyValueSource
Molecular Weight179.15 g/mol [1]
Molecular FormulaC₉H₆FNO₂[1]
AppearanceSolid (form not specified)-
StorageSealed in dry, room temperature-

Safety Information:

Hazard PictogramSignal WordHazard Statement
GHS07 (Exclamation Mark)WarningH317: May cause an allergic skin reaction. H319: Causes serious eye irritation.

This safety information is based on available data and may not be exhaustive. Standard laboratory safety precautions should always be followed.

Synthesis and Manufacturing

The synthesis of 6-fluoro-1H-indole-4-carboxylic acid is a multi-step process that is intrinsically linked to the synthesis of its corresponding methyl ester, methyl 6-fluoro-1H-indole-4-carboxylate (CAS: 1082040-43-4). The prevailing synthetic strategy involves the initial construction of the indole ring system, followed by the hydrolysis of the ester to yield the final carboxylic acid.

A widely adopted and efficient method for the synthesis of the indole core is the Leimgruber-Batcho indole synthesis .[2][3] This powerful reaction allows for the construction of the indole nucleus from an o-nitrotoluene derivative, providing a versatile route to a wide range of substituted indoles.

Part 1: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate via Leimgruber-Batcho Reaction

The synthesis commences with a suitable o-nitrotoluene precursor, methyl 5-fluoro-2-methyl-3-nitrobenzoate. This starting material undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine intermediate. Subsequent reductive cyclization of this intermediate yields the desired methyl 6-fluoro-1H-indole-4-carboxylate.[4]

G start Methyl 5-fluoro-2-methyl-3-nitrobenzoate step1 Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) start->step1 intermediate Enamine Intermediate step1->intermediate step2 Reductive Cyclization (e.g., H₂, Pd/C) intermediate->step2 product Methyl 6-fluoro-1H-indole-4-carboxylate step2->product

Caption: Leimgruber-Batcho synthesis of the methyl ester intermediate.

Experimental Protocol (Exemplary):

  • Enamine Formation: A solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate in an appropriate solvent (e.g., DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is heated to facilitate the condensation and formation of the enamine. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reductive Cyclization: Following the formation of the enamine, the nitro group is reduced to an amine, which spontaneously cyclizes to form the indole ring. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[4] Alternative reducing agents can also be employed.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The crude product is then purified using standard laboratory techniques, such as crystallization or column chromatography, to yield pure methyl 6-fluoro-1H-indole-4-carboxylate.

Part 2: Hydrolysis to 6-fluoro-1H-indole-4-carboxylic acid

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through alkaline hydrolysis.

Experimental Protocol (General):

  • Reaction Setup: Methyl 6-fluoro-1H-indole-4-carboxylate is dissolved in a suitable solvent mixture, such as methanol and water.

  • Hydrolysis: An aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is added to the solution of the ester. The reaction mixture is then heated to reflux to drive the hydrolysis to completion.

  • Acidification and Isolation: After the hydrolysis is complete (monitored by TLC or HPLC), the reaction mixture is cooled to room temperature. The solution is then acidified with a suitable acid, such as hydrochloric acid (HCl), to a pH that ensures the protonation of the carboxylate. This results in the precipitation of the 6-fluoro-1H-indole-4-carboxylic acid.

  • Purification: The precipitated solid is collected by filtration, washed with water to remove any inorganic salts, and then dried to afford the final product. Further purification can be achieved by recrystallization if necessary.

Application in Drug Discovery and Development

The primary and most significant application of 6-fluoro-1H-indole-4-carboxylic acid is as a crucial building block in the synthesis of Rucaparib (trade name Rubraca).[5] Rucaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which play a key role in DNA repair.

The Role in Rucaparib Synthesis

In the synthesis of Rucaparib, 6-fluoro-1H-indole-4-carboxylic acid serves as a key precursor for the construction of the tricyclic indole core of the drug molecule. The carboxylic acid functional group allows for further chemical modifications and the attachment of other essential pharmacophoric features required for the potent inhibition of PARP enzymes. The fluorine atom on the indole ring can enhance the pharmacological properties of the final drug molecule, such as improved metabolic stability and increased binding affinity to the target protein.[6]

G start 6-fluoro-1H-indole-4-carboxylic acid step1 Multi-step Synthesis start->step1 product Rucaparib (PARP Inhibitor) step1->product

Caption: Role as a key intermediate in Rucaparib synthesis.

Biological Activity

While the primary significance of 6-fluoro-1H-indole-4-carboxylic acid lies in its role as a synthetic intermediate, the broader class of indole-containing molecules is renowned for a wide spectrum of biological activities. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.

Currently, there is limited publicly available data on the specific biological activity of 6-fluoro-1H-indole-4-carboxylic acid itself. Its functional groups, particularly the carboxylic acid, suggest potential for interactions with biological targets, but further research is needed to elucidate any intrinsic pharmacological properties.

Conclusion

6-fluoro-1H-indole-4-carboxylic acid is a valuable and highly sought-after building block in modern medicinal chemistry. Its efficient synthesis, primarily through the Leimgruber-Batcho indole synthesis followed by ester hydrolysis, provides access to a key intermediate for the production of the clinically important PARP inhibitor, Rucaparib. The strategic incorporation of a fluorine atom and a carboxylic acid handle on the indole scaffold underscores the importance of this molecule for the development of targeted therapies in oncology and potentially other therapeutic areas. As research in drug discovery continues to evolve, the demand for such well-defined and functionalized heterocyclic compounds is expected to grow.

References

  • CN107954919B - Preparation method of Rucaparib key intermediate - Google Patents.
  • Leimgruber–Batcho indole synthesis - Wikipedia. Available at: [Link]

  • (PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • the leimgruber-batcho indole synthesis. Available at: [Link]

  • Total Synthesis of Rucaparib - PubMed. Available at: [Link]

  • Total Synthesis of Rucaparib - ResearchGate. Available at: [Link]

  • Leimgruber–Batcho Indole Synthesis - YouTube. Available at: [Link]

  • 6-Fluoroindole | C8H6FN | CID 351278 - PubChem - NIH. Available at: [Link]

  • Leimgruber-Batcho Indole Synthesis - SynArchive. Available at: [Link]

  • 6-fluoro-1H-indole-4-carboxylic acid methyl ester | C10H8FNO2 | CID 46835634 - PubChem. Available at: [Link]

  • 6-fluoro-1H-indole-4-carboxylic Acid | C9H6FNO2 | CID 11622437 - PubChem. Available at: [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH. Available at: [Link]

  • Identification of low molecular weight organic acids by ion chromatography/hybrid quadrupole timeofflight mass spectrometry duri. Available at: [Link]

  • alkaline-hydrolytic-conditions Research Articles - Page 5 - R Discovery. Available at: [Link]

Sources

"6-fluoro-1H-indole-4-carboxylic acid" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure

6-fluoro-1H-indole-4-carboxylic acid (CAS No. 908600-71-5) possesses a core indole structure, substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 4-position. The presence of the indole nucleus, the electron-withdrawing fluorine atom, and the carboxylic acid functionality will each have a distinct influence on the spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 6-fluoro-1H-indole-4-carboxylic acid is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)11.0 - 12.0broad singlet-
H27.5 - 7.7triplet~2.5
H37.3 - 7.5triplet~2.5
H57.8 - 8.0doublet of doublets~9.0, ~2.0
H77.1 - 7.3doublet of doublets~9.0, ~2.5
COOH12.0 - 13.0broad singlet-

Note: Predicted values are based on typical chemical shifts for substituted indoles and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbon chemical shifts are sensitive to the electronic environment, with the fluorine and carboxylic acid groups causing notable downfield shifts for adjacent carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C2~125
C3~105
C3a~128
C4~120
C5~115 (d, J(C-F) ≈ 25 Hz)
C6~160 (d, J(C-F) ≈ 240 Hz)
C7~100 (d, J(C-F) ≈ 25 Hz)
C7a~135
COOH~170

Note: Predicted values are based on typical chemical shifts for substituted indoles and known substituent effects. 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 6-fluoro-1H-indole-4-carboxylic acid will be characterized by absorptions corresponding to the N-H, O-H, C=O, C-F, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic)Stretch2500-3300Broad, Strong
N-H (Indole)Stretch3300-3500Medium
C-H (Aromatic)Stretch3000-3100Medium
C=O (Carboxylic)Stretch1680-1710Strong
C=C (Aromatic)Stretch1450-1600Medium
C-O (Carboxylic)Stretch1210-1320Strong
C-FStretch1000-1250Strong
O-H (Carboxylic)Bend920-950Medium, Broad

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-fluoro-1H-indole-4-carboxylic acid (C₉H₆FNO₂), the expected molecular weight is approximately 179.04 g/mol .

Table 4: Predicted Mass Spectrometry Data

Ionm/z (amu)Description
[M]⁺179Molecular Ion
[M-OH]⁺162Loss of hydroxyl radical from the carboxylic acid
[M-COOH]⁺134Loss of the carboxylic acid group (decarboxylation)
[M-CO]⁺151Loss of carbon monoxide

Note: Fragmentation patterns can be complex and depend on the ionization method used.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-14 ppm).

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

IR Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Acquisition : Place the sample in the IR spectrometer and collect the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be run first and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis : Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI). The mass analyzer separates the ions based on their mass-to-charge ratio to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like 6-fluoro-1H-indole-4-carboxylic acid.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 6-fluoro-1H-indole-4-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework Purification->NMR Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Confirm Molecular Structure Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

The Biological Activity of 6-fluoro-1H-indole-4-carboxylic Acid: A Gateway to Potent PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-1H-indole-4-carboxylic acid and its derivatives, most notably its methyl ester, are pivotal intermediates in the synthesis of highly potent therapeutic agents. The primary biological significance of this chemical scaffold lies in its role as a foundational building block for the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. This technical guide delves into the biological activity stemming from this core structure, focusing on the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize the end-product, Rucaparib. The document will serve as a comprehensive resource for researchers in oncology, drug discovery, and medicinal chemistry.

Introduction: From Indole Intermediate to Clinical Application

While 6-fluoro-1H-indole-4-carboxylic acid itself is not the primary biologically active agent, its structural features are crucial for the synthesis of Rucaparib, a clinically approved inhibitor of PARP-1, PARP-2, and PARP-3 enzymes. The incorporation of the fluoro-indole-carboxylic acid moiety is a key step in the chemical synthesis of Rucaparib. The fluorine atom can enhance metabolic stability and binding affinity to the target protein. Rucaparib is a first-in-class pharmaceutical that targets the DNA repair enzyme poly-ADP ribose polymerase-1 (PARP-1).[1]

Rucaparib has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in cancers with mutations in the BRCA1 or BRCA2 genes, or other deficiencies in the homologous recombination (HR) DNA repair pathway. This activity is based on the principle of synthetic lethality, where the inhibition of a compensatory DNA repair pathway (PARP) in cells that already have a deficient primary repair pathway (HR) leads to cell death.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Rucaparib's primary mechanism of action is the inhibition of the PARP family of enzymes, which are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In healthy cells, if PARP is inhibited, SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway.

However, in cancer cells with mutations in BRCA1, BRCA2, or other HR-related genes, the HR pathway is deficient. When these cells are treated with a PARP inhibitor like Rucaparib, the SSBs are not efficiently repaired and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs). Due to the compromised HR pathway, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[2][3] Rucaparib traps the PARP enzyme on the DNA at the site of the break, forming a toxic PARP-DNA complex that further disrupts DNA replication and repair.[4]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_rucaparib_action Rucaparib Intervention cluster_cell_fate Cellular Outcomes cluster_hr_proficient HR-Proficient Cell cluster_hr_deficient HR-Deficient Cell (e.g., BRCA mutant) DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER initiates PARP_trapping PARP Trapping on DNA PARP->PARP_trapping leads to SSB_Repaired Repaired DNA BER->SSB_Repaired leads to Rucaparib Rucaparib Rucaparib->PARP inhibits DSB_HR_proficient Double-Strand Break (DSB) PARP_trapping->DSB_HR_proficient causes DSB_HR_deficient Double-Strand Break (DSB) PARP_trapping->DSB_HR_deficient causes HR_Repair Homologous Recombination Repair DSB_HR_proficient->HR_Repair repaired by Cell_Survival Cell Survival HR_Repair->Cell_Survival HR_Deficiency Deficient Homologous Recombination DSB_HR_deficient->HR_Deficiency Apoptosis Apoptosis / Cell Death HR_Deficiency->Apoptosis

Caption: Mechanism of action of Rucaparib via PARP inhibition and synthetic lethality.

Quantitative Biological Activity of Rucaparib

The potency of Rucaparib has been quantified through various in vitro assays, demonstrating its high affinity for PARP enzymes and its selective cytotoxicity against cancer cells with HRD.

Table 1: In Vitro Enzymatic Inhibition of PARP by Rucaparib
Target EnzymeIC50 (nM)Reference
PARP-10.8[5][6]
PARP-20.5[5][6]
PARP-328[5][6]
Table 2: In Vitro Cytotoxicity of Rucaparib in Cancer Cell Lines
Cell LineCancer TypeBRCA StatusIC50 (nM)Reference
UWB1.289OvarianBRCA1 mutant375[5][6]
UWB1.289+BRCA1OvarianBRCA1 wild-type5430[5][6]
PEO1OvarianBRCA2 mutant~10,000 (at 72h)[7]
MDA-MB-436BreastBRCA1 mutantN/A[5]
CAPAN-1PancreaticBRCA2 mutantN/A[8]

N/A: Specific value not available in the provided search results, but the cell line is mentioned as being sensitive to Rucaparib.

Experimental Protocols

The following are outlines of common experimental protocols used to assess the biological activity of Rucaparib.

PARP Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Rucaparib against purified PARP enzymes.

Methodology Outline:

  • Reagents and Materials: Purified recombinant human PARP-1, PARP-2, or PARP-3 enzyme; NAD+; activated DNA; assay buffer; Rucaparib stock solution; detection reagents.

  • Procedure: a. Prepare serial dilutions of Rucaparib in assay buffer. b. In a 96-well plate, add the PARP enzyme, activated DNA, and the Rucaparib dilutions. c. Initiate the reaction by adding NAD+. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of PAR produced using a suitable detection method (e.g., colorimetric, fluorescent, or chemiluminescent). f. Plot the percentage of PARP activity against the log of Rucaparib concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTS/CCK-8 Assay)

Objective: To determine the cytotoxic effect of Rucaparib on cancer cell lines and calculate the IC50.

Methodology Outline:

  • Cell Culture: Culture BRCA mutant (e.g., UWB1.289, PEO1) and wild-type cell lines in appropriate media and conditions.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of Rucaparib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[7][8]

  • Viability Assessment: Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours.[8]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for CCK-8) using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the Rucaparib concentration to determine the IC50 value.[8]

Western Blot for PARP1 Degradation and Trapping

Objective: To assess the effect of Rucaparib on PARP1 protein levels and its trapping on chromatin.

Methodology Outline:

  • Cell Treatment: Treat cells with Rucaparib at various concentrations for a specified time (e.g., 24 hours).[9]

  • Cell Lysis and Fractionation: a. For total protein, lyse cells in RIPA buffer.[9] b. For PARP trapping, perform chromatin fractionation to separate cytoplasmic, nuclear, and chromatin-bound proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA.[9] b. Incubate with a primary antibody against PARP1. For loading controls, use an antibody against β-actin (for total lysate) or Histone H3 (for chromatin fraction). c. Incubate with an HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities using densitometry software. An increase in the chromatin-bound PARP1 signal indicates PARP trapping.

Synthesis and Experimental Workflow

The synthesis of Rucaparib from precursors related to 6-fluoro-1H-indole-4-carboxylic acid involves a multi-step process. A simplified representation of a potential synthetic workflow is provided below.

Synthesis_Workflow Start Methyl 5-fluoro-2-methyl-3-nitrobenzoate Enamine Enamine Intermediate Start->Enamine Condensation with DMF-DMA Indole Methyl 6-fluoro-1H-indole-4-carboxylate Enamine->Indole Hydrogenation Nitro_indole Nitro-substituted Indole Indole->Nitro_indole Reaction with 1-acetoxy-2-nitroethane Lactam Tricyclic Lactam Intermediate Nitro_indole->Lactam Zinc Reduction & Lactamization Rucaparib Rucaparib Lactam->Rucaparib Suzuki Coupling with side chain Final_coupling Suzuki Coupling

Caption: Simplified medicinal chemistry workflow for the synthesis of Rucaparib.

Conclusion

6-fluoro-1H-indole-4-carboxylic acid serves as a critical starting material for the synthesis of the potent PARP inhibitor, Rucaparib. The biological activity of this molecular scaffold is realized through the targeted inhibition of PARP enzymes, leading to synthetic lethality in HR-deficient cancer cells. This guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and key experimental protocols relevant to the study of Rucaparib. The information presented herein is intended to support further research and development in the field of targeted cancer therapy.

References

An In-Depth Technical Guide to 6-fluoro-1H-indole-4-carboxylic acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-fluoro-1H-indole-4-carboxylic acid, its derivatives, and analogues, with a primary focus on their role as intermediates in the synthesis of oncology therapeutics, particularly PARP (poly(ADP-ribose) polymerase) inhibitors. The document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound and Its Significance

6-fluoro-1H-indole-4-carboxylic acid and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry. The incorporation of a fluorine atom into the indole ring can enhance metabolic stability and binding affinity to target proteins. The carboxylic acid moiety provides a versatile handle for further chemical modifications and the synthesis of more complex molecules.

The most prominent application of this core structure is in the synthesis of the PARP inhibitor, Rucaparib. The methyl ester of 6-fluoro-1H-indole-4-carboxylic acid, namely methyl 6-fluoro-1H-indole-4-carboxylate, serves as a key building block in the manufacturing of this anticancer agent. Rucaparib is utilized in the treatment of various cancers, including ovarian and prostate cancer, that are associated with deleterious BRCA mutations.

Synthesis and Experimental Protocols

The synthesis of derivatives based on the 6-fluoro-1H-indole-4-carboxylic acid core is exemplified by the production of its methyl ester, a crucial precursor for Rucaparib. Several synthetic routes have been described in scientific literature and patents. Below is a generalized experimental protocol based on a common synthetic strategy.

Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate

A prevalent method for the synthesis of the indole ring system is the Leimgruber-Batcho indole synthesis.

Experimental Protocol:

  • Step 1: Enamine Formation: A substituted nitro-toluene, such as methyl 5-fluoro-2-methyl-3-nitrobenzoate, is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux to facilitate the formation of an enamine intermediate.

  • Step 2: Reductive Cyclization: The resulting enamine is then subjected to a reductive cyclization to form the indole ring. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, reduction can be carried out using other reducing agents like iron in acetic acid.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield pure methyl 6-fluoro-1H-indole-4-carboxylate.

Characterization: The final product and intermediates are typically characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their structure and purity.

Conversion to Rucaparib

The synthesized methyl 6-fluoro-1H-indole-4-carboxylate is then utilized in a multi-step synthesis to produce Rucaparib. This process generally involves the formation of a tricyclic lactam structure.

Biological Activity and Data Presentation

The biological activity of derivatives of 6-fluoro-1H-indole-4-carboxylic acid is predominantly associated with their function as PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as BRCA mutations.

While a comprehensive structure-activity relationship (SAR) study for a broad range of 6-fluoro-1H-indole-4-carboxylic acid derivatives is not publicly available, the biological activity of Rucaparib and other indole-based PARP inhibitors provides insight into the potential of this chemical scaffold.

Compound/DerivativeTargetIC50 (nM)Cell LineActivityReference
RucaparibPARP-11.4-Potent PARP inhibition[1]
RucaparibPARP-25.7-Potent PARP inhibition[1]
Indole-based PARP Inhibitor (Example 1)PARP-110-50VariousAnticancer activity[1]
Indole-based PARP Inhibitor (Example 2)PARP-150-100VariousAnticancer activity[1]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for therapeutic agents derived from 6-fluoro-1H-indole-4-carboxylic acid, such as Rucaparib, is the inhibition of the PARP signaling pathway.

PARP Signaling Pathway in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When a SSB occurs, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. This process is essential for maintaining genomic integrity.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage cluster_parp_activation PARP1 Activation cluster_dna_repair DNA Repair DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Binds to PAR_synthesis PAR Synthesis PARP1->PAR_synthesis Catalyzes Repair_Proteins Recruitment of Repair Proteins (XRCC1, LigIII, etc.) PAR_synthesis->Repair_Proteins Recruits Repair_Complex DNA Repair Complex Repair_Proteins->Repair_Complex DNA_Integrity Genomic Integrity Restored Repair_Complex->DNA_Integrity

PARP1 Signaling in Base Excision Repair
Mechanism of Action of PARP Inhibitors

In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When PARP is inhibited by a drug like Rucaparib, SSBs are not repaired and accumulate. During DNA replication, these unrepaired SSBs are converted into DSBs. In BRCA-deficient cells, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

PARP_Inhibition_MOA cluster_normal_cell Normal Cell (BRCA Proficient) cluster_cancer_cell Cancer Cell (BRCA Deficient) SSB_N Single-Strand Break (SSB) PARP1_N PARP1 DSB_N Double-Strand Break (DSB) SSB_N->DSB_N Replication Fork Collapse PARPi_N PARP Inhibitor (e.g., Rucaparib) PARPi_N->PARP1_N Inhibits HR_N Homologous Recombination (HR) Repair DSB_N->HR_N Repaired by Viability_N Cell Survival HR_N->Viability_N SSB_C Single-Strand Break (SSB) PARP1_C PARP1 DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Replication Fork Collapse PARPi_C PARP Inhibitor (e.g., Rucaparib) PARPi_C->PARP1_C Inhibits HR_C Deficient HR Repair DSB_C->HR_C Cannot be repaired by Death_C Cell Death (Apoptosis) HR_C->Death_C

Synthetic Lethality with PARP Inhibitors

Conclusion

6-fluoro-1H-indole-4-carboxylic acid and its derivatives represent a valuable scaffold in medicinal chemistry, primarily demonstrated by their successful application in the synthesis of the PARP inhibitor Rucaparib. The fluorinated indole core contributes to favorable pharmacological properties, and the carboxylic acid functionality allows for synthetic versatility. The mechanism of action through PARP inhibition and the principle of synthetic lethality highlight the therapeutic potential of targeting DNA repair pathways in oncology. Further research into novel derivatives and analogues of this core structure may lead to the development of new therapeutic agents with improved efficacy and safety profiles.

References

The Strategic Role of Fluorine in the Bioactivity of 6-Fluoro-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of the multifaceted role of the fluorine atom in defining the therapeutic activity of 6-fluoro-1H-indole-4-carboxylic acid, a key structural motif found in advanced therapeutics, including the PARP inhibitor Rucaparib. We will dissect the influence of the 6-fluoro substituent on the molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. By synthesizing principles of metabolic stability, target binding affinity, and structure-activity relationships (SAR), this whitepaper offers field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals engaged in the design of next-generation fluorinated indole-based therapeutics.

Introduction: The Indole Scaffold and the Fluorine Advantage

The indole moiety is a privileged heterocyclic structure, forming the core of numerous natural products and pharmaceuticals, from neurotransmitters like serotonin to anti-inflammatory drugs like Indomethacin.[1] Its unique electronic properties and ability to form crucial hydrogen bonds make it a versatile scaffold for engaging a wide array of biological targets.[2] However, parent indole structures can be susceptible to metabolic degradation, limiting their therapeutic potential.

Medicinal chemistry has overcome this challenge through strategic molecular modification, with organofluorine chemistry emerging as a dominant strategy.[1][3] The introduction of a fluorine atom, despite its minimal steric footprint (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), imparts profound changes to a molecule's properties.[4] These changes are not singular but constitute a "Fluorine Advantage," a synergistic enhancement of:

  • Metabolic Stability: Blocking sites of oxidative metabolism.[5][6]

  • Binding Affinity: Modulating electronic interactions with target proteins.[4][7]

  • Physicochemical Properties: Altering pKa and lipophilicity to improve membrane permeation and bioavailability.[4][8]

The subject of this guide, 6-fluoro-1H-indole-4-carboxylic acid, exemplifies this strategy. Its methyl ester is a pivotal building block in the synthesis of Rucaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer.[9][10][11] The precise placement of the fluorine atom at the C-6 position is not arbitrary; it is a deliberate design choice rooted in fundamental principles of medicinal chemistry, which this guide will explore in detail.

Physicochemical Impact of the 6-Fluoro Substituent

The high electronegativity of fluorine is the primary driver of its influence on the indole scaffold.[8] When attached to the C-6 position of the benzene ring, it exerts powerful inductive effects that reshape the molecule's electronic landscape.

  • Modulation of Acidity (pKa): As the most electronegative element, fluorine withdraws electron density from the aromatic ring.[4] This inductive effect can influence the acidity of the N-H proton of the indole ring and the carboxylic acid at the C-4 position. For basic functional groups elsewhere in a larger molecule, fluorine substitution has been shown to significantly reduce pKa, a property that can dramatically improve oral absorption by increasing the population of the more membrane-permeable neutral species at physiological pH.[12][13]

  • Altered Dipole Moment and Binding Potential: The strong C-F bond possesses a significant dipole moment. This localized polarity can fundamentally alter how the molecule interacts with its protein target, potentially enabling new, favorable dipole-dipole interactions or strengthening existing hydrogen bonds with receptor residues.[7]

  • Increased Lipophilicity: The substitution of hydrogen with fluorine typically increases the lipophilicity of a molecule. This enhancement can improve a compound's ability to cross biological membranes, leading to better cell penetration and tissue distribution.[4][14] This is a critical factor for drugs targeting intracellular proteins like PARP.

Pharmacokinetic Implications: Enhancing Drug-like Properties

Perhaps the most celebrated role of fluorine in drug design is its ability to enhance a molecule's pharmacokinetic profile, primarily by improving its metabolic stability.[4][5]

Blocking Metabolic Oxidation

Aromatic rings, like the benzene portion of the indole scaffold, are common sites for Phase I metabolism, particularly hydroxylation mediated by cytochrome P450 (CYP450) enzymes.[1][5] The C-H bond at the 6-position is a potential site for such oxidative attack. By replacing this hydrogen with fluorine, the much stronger C-F bond effectively "shields" or "blocks" this metabolically vulnerable position.[5][8] This resistance to enzymatic cleavage slows down the rate of metabolic clearance, which can lead to:

  • Longer plasma half-life (t½)

  • Increased overall drug exposure (AUC)

  • Improved oral bioavailability

The diagram below illustrates this fundamental principle of metabolic blocking.

cluster_0 Metabolism of Parent Indole cluster_1 Metabolic Blocking by Fluorine Indole Indole Scaffold (C6-H) Metabolite 6-Hydroxy-Indole (Metabolite) Indole->Metabolite CYP450 Oxidation FluoroIndole 6-Fluoro-Indole (C6-F) Blocked Metabolism Blocked FluoroIndole->Blocked CYP450

Caption: Fluorine at C-6 blocks oxidative metabolism by CYP450 enzymes.

Pharmacodynamic Role: Optimizing Target Engagement

While pharmacokinetic benefits are well-established, the 6-fluoro substituent also plays a critical role in the pharmacodynamics of the molecule—how it binds to its biological target and elicits a therapeutic effect.

Case Study: PARP Inhibition

As the core of the PARP inhibitor Rucaparib, the 6-fluoro-1H-indole-4-carboxylic acid moiety is integral to the drug's efficacy. The PARP active site contains a nicotinamide binding pocket. The indole scaffold is designed to mimic the nicotinamide moiety of the natural NAD+ substrate. The fluorine atom at the C-6 position contributes to binding affinity through several potential mechanisms:

  • Favorable Orthogonal Dipole Interactions: The C-F bond can engage in favorable interactions with backbone carbonyls or specific amino acid side chains within the PARP active site.

  • Enhanced Hydrophobic Interactions: The increased lipophilicity of the fluorinated ring can strengthen binding within hydrophobic pockets of the enzyme.

  • Fine-Tuning Electronic Complementarity: The electron-withdrawing nature of fluorine alters the electron distribution across the indole ring system, potentially optimizing π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site.

Structure-Activity Relationship (SAR) Precedent

The selection of the C-6 position for fluorination is supported by broader SAR studies on related heterocyclic scaffolds. Research on Rho kinase (ROCK1) inhibitors found that a 6-fluoroindazole derivative had a dramatically higher potency (IC50 = 14 nM) and oral bioavailability (61%) compared to its 4-fluoro counterpart (IC50 = 2500 nM).[15] Similarly, in the development of novel CFTR potentiators, a 6-fluoro substitution on a tetrahydro-γ-carboline core was found to be the most potent analog.[16] This recurring finding across different target classes suggests that the C-6 position of the indole and related bicyclic systems is an electronically and sterically favorable location for fluorine to exert its beneficial effects on bioactivity.

SAR_Logic cluster_positions Positional Isomers & Activity cluster_outcomes Observed Outcomes parent Indole Scaffold pos6 6-Fluoro Substitution parent->pos6 Strategic Choice pos_other Other Fluoro Positions (e.g., C4, C5, C7) parent->pos_other Alternative Choices outcome_high Often Leads to Higher Potency & Improved PK pos6->outcome_high outcome_low Often Leads to Lower Potency pos_other->outcome_low SAR SAR Principle: Positional fluorination is critical. The 6-position is frequently optimal. outcome_high->SAR

Caption: SAR studies show the 6-position is often optimal for fluorine.

Experimental Validation: A Protocol for Assessing Metabolic Stability

Theoretical advantages must be confirmed through rigorous experimentation. The in vitro liver microsomal stability assay is a foundational experiment in drug discovery to quantify a compound's metabolic fate.

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of 6-fluoro-1H-indole-4-carboxylic acid compared to its non-fluorinated analog.

Materials:

  • Test compounds (fluorinated and non-fluorinated)

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound (e.g., Verapamil, Testosterone)

  • Acetonitrile (ACN) with internal standard for quenching

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix of buffer and microsomes to a final protein concentration of 0.5-1.0 mg/mL.

  • Incubation Setup: In a 96-well plate, add the microsomal solution. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Add the test compound (final concentration typically 1 µM) to the wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For a negative control (T=0), add the quenching solution before adding the NADPH system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with an internal standard.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15-20 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k . Intrinsic clearance is then calculated: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .[5]

Experimental Workflow Diagram

workflow prep 1. Prepare Microsome Master Mix pre_incubate 2. Pre-incubate at 37°C prep->pre_incubate add_compound 3. Add Test Compound pre_incubate->add_compound initiate 4. Initiate with NADPH add_compound->initiate quench 5. Quench Reaction at Time Points (e.g., 0, 5, 15, 30 min) initiate->quench Time Course centrifuge 6. Centrifuge to Precipitate Protein quench->centrifuge analyze 7. Analyze Supernatant via LC-MS/MS centrifuge->analyze calculate 8. Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Data Presentation

Quantitative data comparing fluorinated and non-fluorinated analogs should be summarized for clarity.

Compoundt½ (min)CLint (µL/min/mg protein)Interpretation
1H-Indole-4-carboxylic acide.g., 15e.g., 46.2High Clearance
6-Fluoro-1H-indole-4-carboxylic acid e.g., >60e.g., <11.5Low Clearance (Stable)

Table 1: Representative data comparing the metabolic stability of a non-fluorinated parent compound with its 6-fluoro analog. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[5]

Conclusion and Future Perspectives

The fluorine atom in 6-fluoro-1H-indole-4-carboxylic acid is far more than a simple substituent; it is a strategic element that confers a suite of advantageous properties essential for its biological activity. By enhancing metabolic stability through the blockade of oxidative pathways, it lays the pharmacokinetic foundation for a viable drug candidate. Concurrently, it fine-tunes the molecule's electronic and physical properties to optimize binding affinity and pharmacodynamic response at the target protein.

The consistent success of 6-fluoro substitution in indoles and related heterocycles underscores a powerful principle for rational drug design. As researchers continue to explore the vast chemical space of indole-based therapeutics, the strategic use of fluorine will undoubtedly remain a key enabling technology, paving the way for the development of more potent, selective, and durable medicines.

References

  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Fluorine-containing indoles: Synthesis and biological activity. (2018). ScienceDirect.
  • Bhattarai, P., Trombley, T., & Altman, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Brown, F. J., et al. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides. Journal of Medicinal Chemistry.
  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry.
  • Bhattarai, P., Trombley, T., & Altman, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Prakash, G. K. S., & Yudin, A. K. (2014). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.
  • 6-Fluoro-1H-indole-4-carboxylic acid methyl ester. (n.d.). Apeiron Synthesis.
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999).
  • Terry, A. S., & Li, Z. (2018).
  • El-Fakharany, E. M., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Fluorine-containing indoles: Synthesis and biological activity. (2018).
  • 6-Fluoro-1H-indole-4-carboxylic acid methyl ester. (n.d.). ChemicalBook.
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Pesce, E., et al. (2020).
  • Methyl 6-Fluoro-1H-indole-4-carboxylate: Key to PARP Inhibitor Synthesis. (2025). Protheragen.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
  • Understanding the Chemistry: Methyl 6-fluoro-1H-indole-4-carboxyl
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections.

Sources

6-Fluoro-1H-indole-4-carboxylic Acid: A Core Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1H-indole-4-carboxylic acid is a fluorinated indole derivative that has emerged as a critical synthetic building block in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the fluorine atom and the indole scaffold, make it a highly sought-after component in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, key chemical transformations, and its significant applications in drug discovery, with a particular focus on the development of targeted therapies for cancer and viral infections.

The indole ring system is a prevalent motif in a vast number of biologically active natural products and synthetic pharmaceuticals. The introduction of a fluorine atom at the 6-position of the indole-4-carboxylic acid core can significantly enhance the pharmacological properties of the resulting molecules. These enhancements may include improved metabolic stability, increased binding affinity to target proteins, and altered lipophilicity, which can lead to better oral bioavailability and overall drug-like characteristics.

This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development by consolidating key information, providing detailed experimental methodologies, and illustrating important biological pathways where this versatile building block has shown considerable promise.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 6-fluoro-1H-indole-4-carboxylic acid is essential for its effective use in synthesis and drug design. The following tables summarize key physicochemical and spectroscopic data.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
Appearance White to off-white solidGeneral Observation
Melting Point Not explicitly reported; expected to be a high-melting solid
pKa Not explicitly reported; estimated to be around 4-5 for the carboxylic acid
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMFGeneral Observation
Spectroscopic Data
Spectroscopy Expected Features
¹H NMR Aromatic protons on the indole ring (chemical shifts expected between 6.5 and 8.0 ppm), a broad singlet for the N-H proton (typically >10 ppm), and a broad singlet for the carboxylic acid proton (typically >12 ppm). The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Signals for the nine carbon atoms, including the carboxyl carbon (around 170 ppm) and aromatic carbons (100-140 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
IR (Infrared) Characteristic peaks for N-H stretching (around 3300 cm⁻¹), O-H stretching of the carboxylic acid (broad, 2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).
Mass Spectrometry Expected molecular ion peak [M+H]⁺ at m/z 180.04 or [M-H]⁻ at m/z 178.03.

Synthesis of 6-Fluoro-1H-indole-4-carboxylic acid

The synthesis of 6-fluoro-1H-indole-4-carboxylic acid can be approached through various synthetic strategies. A common and practical method involves the synthesis of its methyl ester derivative, methyl 6-fluoro-1H-indole-4-carboxylate, followed by hydrolysis to the desired carboxylic acid.

Experimental Protocol: Synthesis via Hydrolysis of Methyl Ester

This protocol describes a general method for the hydrolysis of the corresponding methyl ester to yield 6-fluoro-1H-indole-4-carboxylic acid.

Materials:

  • Methyl 6-fluoro-1H-indole-4-carboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve methyl 6-fluoro-1H-indole-4-carboxylate (1.0 eq) in a mixture of methanol and water. The ratio of solvents can be optimized but a 3:1 to 5:1 mixture of MeOH:H₂O is a good starting point.

  • Base Addition: Add an excess of sodium hydroxide or lithium hydroxide (2.0-4.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

    • Collect the solid precipitate by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) or by column chromatography on silica gel if necessary.

  • Drying: Dry the purified solid under vacuum to obtain 6-fluoro-1H-indole-4-carboxylic acid.

Core Reactions as a Synthetic Building Block

6-Fluoro-1H-indole-4-carboxylic acid is a versatile building block that can undergo a variety of chemical transformations to construct more complex molecules. The carboxylic acid moiety allows for amide bond formation, while the indole ring can be functionalized through reactions such as N-alkylation or cross-coupling reactions if a suitable leaving group is present on the ring.

Amide Coupling Reactions

The formation of an amide bond is a crucial transformation in drug discovery, and the carboxylic acid group of 6-fluoro-1H-indole-4-carboxylic acid is readily converted to a wide range of amides.

This protocol outlines a general procedure for the coupling of 6-fluoro-1H-indole-4-carboxylic acid with a primary or secondary amine using a standard coupling agent.

Materials:

  • 6-Fluoro-1H-indole-4-carboxylic acid

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, HBTU, EDC·HCl)

  • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Activation: To a solution of 6-fluoro-1H-indole-4-carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1-1.2 eq) and the base (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Suzuki Cross-Coupling Reactions

For Suzuki cross-coupling reactions, a halogenated derivative of the indole is typically required. For instance, a bromo or iodo substituent at a specific position on the indole ring would be necessary to act as the coupling partner. The following is a generalized protocol assuming the availability of a suitable halo-substituted 6-fluoro-1H-indole-4-carboxylic acid derivative.

This protocol describes a general procedure for the Suzuki coupling of a halo-substituted 6-fluoro-1H-indole derivative with a boronic acid.

Materials:

  • Halo-substituted 6-fluoro-1H-indole-4-carboxylic acid derivative (e.g., 7-bromo-6-fluoro-1H-indole-4-carboxylic acid)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a reaction vessel, add the halo-indole derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.10 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery

6-Fluoro-1H-indole-4-carboxylic acid is a key intermediate in the synthesis of several clinically important and investigational drugs. Its derivatives have shown significant activity as PARP inhibitors for cancer therapy and as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.

PARP Inhibitors in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancers with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired DSBs, ultimately causing cell death. This concept is known as synthetic lethality.[1][2]

6-Fluoro-1H-indole-4-carboxylic acid is a key precursor in the synthesis of the PARP inhibitor Rucaparib.[3][4] Rucaparib is approved for the treatment of certain types of ovarian and prostate cancers with BRCA mutations.

PARP_Inhibition cluster_DNA_Damage DNA Damage & Repair cluster_PARPi_Action Action of PARP Inhibitors cluster_Cell_Fate Cell Fate in HR-Deficient Cancer DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping leads to SSB_Repaired SSB Repaired BER->SSB_Repaired leads to PARPi PARP Inhibitor (e.g., Rucaparib) PARPi->PARP inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse causes DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB results in Apoptosis Cell Death (Apoptosis) DNA_DSB->Apoptosis unrepaired due to HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation)

Figure 1. Simplified signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.
HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[5]

Derivatives of 6-fluoro-1H-indole-4-carboxylic acid have been investigated as potential NNRTIs. The indole scaffold can serve as a key pharmacophore for binding to the hydrophobic NNRTI binding pocket of the HIV-1 reverse transcriptase.

HIV_RT_Inhibition cluster_HIV_Lifecycle HIV Replication Cycle cluster_NNRTI_Action Mechanism of NNRTI Action Viral_RNA Viral RNA Genome HIV_RT HIV Reverse Transcriptase (RT) Viral_RNA->HIV_RT template for Viral_DNA Viral DNA HIV_RT->Viral_DNA synthesizes Integration Integration into Host Genome Viral_DNA->Integration NNRTI NNRTI (Indole-based inhibitor) Allosteric_Binding Binds to Allosteric Pocket of RT NNRTI->Allosteric_Binding Allosteric_Binding->HIV_RT targets Conformational_Change Induces Conformational Change Allosteric_Binding->Conformational_Change Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition Inhibition->Viral_DNA blocks formation of

Figure 2. Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Conclusion

6-Fluoro-1H-indole-4-carboxylic acid stands out as a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Its strategic incorporation of a fluorine atom onto the indole-4-carboxylic acid core provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The synthetic accessibility of this building block, coupled with its versatility in key chemical transformations such as amide coupling and cross-coupling reactions, ensures its continued importance in the development of next-generation therapeutics. The successful application of its derivatives in clinically approved drugs like Rucaparib for cancer treatment, and its potential in addressing global health challenges like HIV, underscore the significant impact of this compound. This technical guide serves to equip researchers with the fundamental knowledge and practical methodologies required to effectively harness the potential of 6-fluoro-1H-indole-4-carboxylic acid in their drug discovery endeavors. Further exploration into novel synthetic routes and the expansion of its application to other therapeutic areas will undoubtedly solidify its role as a cornerstone in the synthesis of innovative medicines.

References

The Advent and Evolution of Fluorinated Indoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This in-depth technical guide explores the discovery and history of a particularly significant class of fluorinated heterocycles: fluorinated indoles. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2][3] The introduction of fluorine atoms into this scaffold can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] This guide will delve into the historical context of their development, key synthetic methodologies with detailed experimental protocols, their diverse applications in medicine, and the signaling pathways they modulate.

A Historical Perspective: From Classic Syntheses to Modern Fluorination

The mid-20th century saw a surge in the development of fluorinated pharmaceuticals, beginning with the introduction of Florinef acetate in 1954.[7] This era spurred the exploration of fluorinated analogs of known bioactive compounds, including indoles. The development of modern fluorinating reagents in the latter half of the 20th century and into the 21st century has revolutionized access to these compounds. The advent of electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) has enabled the direct and often regioselective introduction of fluorine into the indole ring system under mild conditions.[8][9]

Key Synthetic Methodologies

Access to fluorinated indoles can be broadly categorized into two approaches: construction of the indole ring from fluorinated precursors or direct fluorination of a pre-formed indole scaffold.

Classical Indole Syntheses with Fluorinated Precursors

Fischer Indole Synthesis: This venerable method involves the acid-catalyzed reaction of a (fluorophenyl)hydrazine with an aldehyde or ketone.[4][5] The choice of the fluorinated hydrazine determines the position of the fluorine atom on the benzene portion of the indole.

Bischler-Möhlau Indole Synthesis: This reaction produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline, which can be fluorinated.[6][10] While historically plagued by harsh conditions, modern modifications, including the use of microwave irradiation, have improved its utility.[6][10][11]

Modern Direct Fluorination Techniques

Electrophilic Fluorination: This is a widely used method for the direct introduction of fluorine onto the electron-rich indole nucleus. The C3 position is generally the most nucleophilic and prone to electrophilic attack. Reagents such as Selectfluor and NFSI are commonly employed.[7][8]

Nucleophilic Fluorination: While less common for direct indole fluorination, nucleophilic sources of fluoride can be used in the synthesis of fluorinated building blocks for subsequent indole ring formation. Recent advances have focused on developing milder methods for nucleophilic fluorination.[12]

Experimental Protocols

Detailed Protocol: Electrophilic Fluorination of 2-Methyl-1H-indole

This protocol describes the synthesis of 3-fluoro-2-methyl-1H-indole using the electrophilic fluorinating agent Selectfluor™.

Materials:

  • 2-methyl-1H-indole

  • Selectfluor™

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-methyl-1H-indole (1.0 equivalent) in anhydrous acetonitrile (to a concentration of 0.1 M) under an argon atmosphere at room temperature, add Selectfluor™ (1.1 equivalents) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-fluoro-2-methyl-1H-indole.[7]

Characterization Data for 3-fluoro-2-methyl-1H-indole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (br s, 1H, NH), 7.50 (d, J = 8.0 Hz, 1H), 7.20-7.05 (m, 3H), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 149.5 (d, J = 235 Hz), 135.0, 129.0 (d, J = 10 Hz), 122.0, 120.5, 119.0, 110.0, 108.0 (d, J = 20 Hz), 8.5.

  • Mass Spectrometry (EI) m/z (%): 149 (M⁺), 134 (M⁺ - CH₃), 121 (M⁺ - F).[7]

Applications in Drug Discovery and Development

Fluorinated indoles have found widespread application in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse biological activities. The introduction of fluorine can enhance potency, selectivity, and pharmacokinetic properties.

Anticancer Agents

Sunitinib: A prominent example is Sunitinib, an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST).[13] Sunitinib inhibits several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT), thereby disrupting signaling pathways crucial for tumor growth and angiogenesis.[14][15][16][17]

Sunitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects RTK VEGFR, PDGFR, KIT RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Sunitinib Sunitinib Sunitinib->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Decreased Proliferation Transcription->Proliferation Angiogenesis Decreased Angiogenesis Transcription->Angiogenesis Apoptosis Increased Apoptosis Transcription->Apoptosis

Antiviral Agents

Fluorinated indoles have emerged as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Certain fluorinated indole derivatives function as attachment inhibitors, binding to the viral envelope glycoprotein gp120 and preventing the conformational changes necessary for the virus to attach to the host cell's CD4 receptor.[18][19] This novel mechanism of action makes them valuable candidates for antiretroviral therapy.[19]

HIV_Attachment_Inhibition cluster_outcome Outcome gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment (Blocked) ViralEntryBlocked Viral Entry Blocked FluorinatedIndole Fluorinated Indole (Attachment Inhibitor) FluorinatedIndole->gp120 Binds to

Agents for Metabolic Diseases

Fluorinated indoles are also being investigated as agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[20] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[20][21][22]

GPR119_Signaling_Pathway cluster_membrane Pancreatic β-cell / Intestinal L-cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to FluorinatedIndoleAgonist Fluorinated Indole (GPR119 Agonist) FluorinatedIndoleAgonist->GPR119 Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates InsulinGLP1 Insulin / GLP-1 Secretion PKA->InsulinGLP1 Promotes

Quantitative Data Summary

The following tables summarize the biological activity of selected fluorinated indole derivatives from the literature.

Table 1: Anti-HIV-1 Activity of Fluorinated Indole Derivatives

Compound IDTargetAssayEC₅₀ (nM)Reference
4-fluoroindole derivativeHIV-1 AttachmentHIV Entry Assay~50-fold more potent than non-fluorinated analog[23]
Indole-7-carboxamide 4HIV-1 AttachmentPseudotype Virus AssaypM range[24]
Tetrazole-based 4-fluoroindole 24dHIV-1 AttachmentSingle-cycle Infectivity Assay20[23]

Table 2: Enzyme and Receptor Inhibition by Fluorinated Indoles

CompoundTargetAssay TypeIC₅₀ (nM)Reference
SunitinibVEGFRs, PDGFRs, KITKinase AssaysVaries by kinase[14][15][16][17]
Flindokalner (BMS 204352)Potassium ChannelElectrophysiologyNot specified[13]
Unnamed Compound CFactor XaEnzyme Inhibition AssayNot specified[13]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a fluorinated indole via electrophilic fluorination.

Experimental_Workflow Start Start: Indole Substrate Reaction Electrophilic Fluorination (e.g., with Selectfluor™ in Acetonitrile) Start->Reaction Quench Reaction Quench (e.g., with NaHCO₃ solution) Reaction->Quench Extraction Workup: Extraction (e.g., with Ethyl Acetate) Quench->Extraction Drying Drying and Concentration (e.g., with MgSO₄ and Rotary Evaporator) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure Fluorinated Indole Characterization->End

The field of fluorinated indoles has evolved significantly from its roots in classical organic synthesis to the sophisticated methods employed today. The unique properties imparted by fluorine have established these compounds as invaluable tools in drug discovery, leading to approved drugs and numerous promising clinical candidates. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological mechanisms of fluorinated indoles is essential for the continued innovation of novel therapeutics to address a wide range of diseases. The methodologies and data presented in this guide provide a solid foundation for further exploration and development in this exciting area of medicinal chemistry.

References

The Pivotal Role of 6-fluoro-1H-indole-4-carboxylic Acid in the Synthesis of PARP Inhibitor Rucaparib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of the Poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, with a central focus on the strategic use of the key building block, 6-fluoro-1H-indole-4-carboxylic acid. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the therapeutic efficacy of Rucaparib, offering a comprehensive resource for professionals in the field of oncology drug development.

Introduction to PARP Inhibition and Rucaparib

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the cellular machinery responsible for DNA repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways such as BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, resulting in cancer cell death. Rucaparib (marketed as Rubraca®) is a potent inhibitor of PARP enzymes and has been approved for the treatment of various cancers, including ovarian and prostate cancer. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored for the development of PARP inhibitors.

The Strategic Importance of 6-fluoro-1H-indole-4-carboxylic Acid

6-fluoro-1H-indole-4-carboxylic acid and its methyl ester derivative are crucial intermediates in the synthesis of Rucaparib. The fluorine substitution at the 6-position of the indole ring can enhance the metabolic stability and binding affinity of the final drug molecule. The carboxylic acid group at the 4-position provides a key handle for the subsequent elaboration of the tricyclic lactam structure characteristic of Rucaparib.

Synthesis of Rucaparib: A Detailed Examination

The synthesis of Rucaparib from 6-fluoro-1H-indole-4-carboxylic acid methyl ester involves a multi-step process. A common and historically significant approach is the Leimgruber–Batcho indole synthesis, which is adaptable for the preparation of a wide variety of substituted indoles.

Experimental Protocol: Medicinal Chemistry Route to Rucaparib

The following protocol is a composite of methodologies described in the scientific literature and patents.

Step 1: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate

This initial step often employs the Leimgruber–Batcho indole synthesis.

  • Reaction: Condensation of methyl 5-fluoro-2-methyl-3-nitrobenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in refluxing DMF to yield the corresponding enamine.[1]

  • Reduction: The resulting enamine is then subjected to hydrogenation to afford methyl 6-fluoro-1H-indole-4-carboxylate.[1]

  • Typical Yields: The enamine formation can proceed with yields as high as 97%, followed by the hydrogenation step with yields around 81%.[1]

Step 2: Introduction of the Side Chain Precursor

  • Reaction: The indole nitrogen is reacted with 1-acetoxy-2-nitroethane in refluxing xylenes, often in the presence of a catalytic amount of a radical inhibitor like t-butylcatechol.[1]

  • Product: This step yields the N-alkylated indole derivative.

  • Typical Yield: This reaction has been reported with a yield of approximately 89%.[1]

Step 3: Reductive Cyclization to Form the Lactam Ring

  • Reaction: The nitro group of the side chain is reduced, typically using a reducing agent such as zinc dust in the presence of a proton source. The resulting amine undergoes intramolecular cyclization to form the seven-membered lactam ring.

  • Product: This step yields the tricyclic core of Rucaparib.

  • Typical Yield: The combined reduction and lactamization step can achieve a yield of around 73%.[1]

Step 4: Final Synthetic Modifications

Further steps, which may include deprotection and salt formation, are then carried out to yield the final active pharmaceutical ingredient, Rucaparib Camsylate.

Quantitative Data on Rucaparib

The efficacy of a PARP inhibitor is determined by its ability to inhibit the target enzyme and its cytotoxic effects on cancer cells. The following tables summarize key quantitative data for Rucaparib.

Parameter PARP1 PARP2 Reference
IC50 (nM) 0.5 - 1.40.17 - 0.5[2][3]
Ki (nM) 1.40.17[2]

Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2 by Rucaparib

Cell Line BRCA Status IC50 (µM) Reference
PEO1BRCA2 mutant< 10[4]
Multiple Ovarian Cancer Cell LinesWide range of HR deficiencies≤ 13[5]

Table 2: In Vitro Cytotoxicity of Rucaparib in Ovarian Cancer Cell Lines

Clinical Trial Patient Population Endpoint Result Reference
ARIEL3Recurrent Ovarian Cancer (Maintenance)Median PFS11.2 month improvement vs. placebo in BRCA-mutant patients[6]
Pooled Analysis (4 trials)Ovarian CancerPFS Hazard Ratio0.49 (p=0.0003)[7]
Pooled Analysis (4 trials)Ovarian Cancer with BRCA mutationsPFS Hazard Ratio0.42 (p<0.001)[7]

Table 3: Clinical Efficacy of Rucaparib in Ovarian Cancer

PARP Signaling Pathway and Mechanism of Action of Rucaparib

PARP-1 plays a crucial role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. When an SSB occurs, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins, such as XRCC1, to the site of damage to facilitate the repair process.

Rucaparib exerts its therapeutic effect by trapping PARP-1 on the DNA at the site of the break. This trapping prevents the dissociation of PARP-1 and the subsequent recruitment of the repair machinery, leading to the persistence of SSBs. When the cell enters S-phase, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_rucaparib_action Rucaparib Intervention DNA_Damage Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Trapped_PARP1 Trapped PARP-1 XRCC1 XRCC1 & other repair proteins PAR->XRCC1 recruits Repair SSB Repair XRCC1->Repair Rucaparib Rucaparib Rucaparib->PARP1 inhibits & traps Unrepaired_SSB Unrepaired SSB Trapped_PARP1->Unrepaired_SSB leads to DSB Double-Strand Break (DSB) (during replication) Unrepaired_SSB->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis Rucaparib_Synthesis_Workflow Start Methyl 5-fluoro-2-methyl-3-nitrobenzoate Indole_Formation Leimgruber-Batcho Indole Synthesis Start->Indole_Formation Indole_Intermediate Methyl 6-fluoro-1H-indole-4-carboxylate Indole_Formation->Indole_Intermediate Side_Chain_Addition N-Alkylation with 1-acetoxy-2-nitroethane Indole_Intermediate->Side_Chain_Addition Alkylated_Indole N-Alkylated Indole Derivative Side_Chain_Addition->Alkylated_Indole Cyclization Reductive Cyclization Alkylated_Indole->Cyclization Tricyclic_Core Rucaparib Tricyclic Lactam Cyclization->Tricyclic_Core Final_Steps Final Modifications (e.g., Salt Formation) Tricyclic_Core->Final_Steps Rucaparib_API Rucaparib Camsylate (API) Final_Steps->Rucaparib_API

References

potential applications of "6-fluoro-1H-indole-4-carboxylic acid" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of 6-fluoro-1H-indole-4-carboxylic Acid in Medicinal Chemistry

Introduction: The Strategic Advantage of Fluorinated Indoles in Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including numerous approved drugs. Its unique aromatic and hydrogen-bonding characteristics allow for versatile interactions with a multitude of biological targets. In the relentless pursuit of enhanced therapeutic profiles, the strategic incorporation of fluorine into lead compounds has become a powerful and widely adopted strategy.[1][2][3][4] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3][4]

This guide focuses on a particularly valuable building block at the intersection of these two domains: 6-fluoro-1H-indole-4-carboxylic acid . We will explore its synthesis, chemical properties, and, most importantly, its pivotal role in the development of targeted therapies. As a senior application scientist, my aim is to provide not just a list of applications, but to delve into the causality behind its use, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Chemical Profile of 6-fluoro-1H-indole-4-carboxylic acid

The synthetic accessibility of 6-fluoro-1H-indole-4-carboxylic acid is a key factor in its utility. While multiple synthetic routes exist, a common approach involves multi-step synthesis starting from commercially available precursors. The corresponding methyl ester, methyl 6-fluoro-1H-indole-4-carboxylate, is also a frequently used intermediate.[5][6][7]

General Synthetic Workflow

Synthesis_Workflow Starting_Materials Commercially Available Precursors Cyclization Indole Ring Formation (e.g., Fischer, Bartoli) Starting_Materials->Cyclization Reaction Fluorination Introduction of Fluorine (if not already present) Cyclization->Fluorination Intermediate Carboxylation Installation of Carboxylic Acid Moiety Fluorination->Carboxylation Intermediate Final_Product 6-fluoro-1H-indole-4-carboxylic acid Carboxylation->Final_Product Final Product

Caption: A generalized workflow for the synthesis of 6-fluoro-1H-indole-4-carboxylic acid.

Key Chemical Properties

Below is a summary of the key chemical properties of the methyl ester of 6-fluoro-1H-indole-4-carboxylic acid.

PropertyValueSource
Molecular Formula C10H8FNO2[7][8]
Molecular Weight 193.17 g/mol [7][8]
CAS Number 1082040-43-4[6][7][8]
Physical Form Solid[9]
Purity Typically ≥97%[7][9]
Storage Sealed in dry, room temperature[5][9]

Core Applications in Medicinal Chemistry

6-fluoro-1H-indole-4-carboxylic acid serves as a crucial starting material for the synthesis of several classes of therapeutic agents. The fluorine atom at the 6-position often enhances metabolic stability and modulates the electronic properties of the indole ring, which can lead to improved pharmacological activity.[1]

PARP Inhibitors for Cancer Therapy: The Rucaparib Story

The most prominent application of 6-fluoro-1H-indole-4-carboxylic acid is as a key intermediate in the synthesis of rucaparib , a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[6][10] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with defects in DNA repair mechanisms, such as BRCA-mutated ovarian cancer.[10]

The Role of PARP in DNA Repair and Cancer

PARP enzymes are central to the cellular response to single-strand DNA breaks. When a break occurs, PARP binds to the damaged site and synthesizes a chain of poly(ADP-ribose) that acts as a scaffold to recruit other DNA repair proteins. In cancer cells with BRCA mutations, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. The inability to repair these double-strand breaks results in synthetic lethality, selectively killing the cancer cells.

Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_cell_fate Cellular Outcome in BRCA-deficient Cancer Cells DNA_damage Single-Strand DNA Break PARP PARP Enzyme DNA_damage->PARP activates PAR Poly(ADP-ribose) Chain Synthesis PARP->PAR catalyzes DSB Double-Strand Break Accumulation PARP->DSB prevents accumulation of Repair_proteins Recruitment of DNA Repair Proteins PAR->Repair_proteins recruits SSB_repair Single-Strand Break Repair Repair_proteins->SSB_repair mediates Rucaparib Rucaparib (from 6-fluoro-1H-indole-4-carboxylic acid) Rucaparib->PARP inhibits Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis leads to

Caption: Mechanism of action of PARP inhibitors like rucaparib in BRCA-deficient cancer cells.

Neuroactive Agents: Targeting Serotonin Receptors

The 6-fluoroindole scaffold is also being explored for the development of neuroactive compounds, particularly selective serotonin reuptake inhibitors (SSRIs) and other modulators of serotonin receptors. SSRIs are a mainstay in the treatment of depression and anxiety disorders. The introduction of fluorine can influence the binding affinity and selectivity of these compounds for the serotonin transporter (SERT).

Antiviral and Antimicrobial Agents

Derivatives of fluorinated indoles have shown promise as antiviral and antimicrobial agents.[5] For instance, compounds with a similar core structure have been investigated as inhibitors of HIV non-nucleoside reverse transcriptase.[5] The indole nucleus can mimic the natural substrates of various viral and bacterial enzymes, while the fluorine atom can enhance binding and improve the metabolic profile of the inhibitor.

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for the synthesis of a derivative of 6-fluoro-1H-indole-4-carboxylic acid and for a PARP inhibition assay.

Synthesis of an Amide Derivative

This protocol describes a general method for coupling 6-fluoro-1H-indole-4-carboxylic acid with an amine to form an amide derivative, a common step in the synthesis of many bioactive molecules.

Materials:

  • 6-fluoro-1H-indole-4-carboxylic acid

  • Amine of choice (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-fluoro-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

In Vitro PARP-1 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Activated DNA (e.g., salmon sperm DNA)

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

Workflow:

PARP_Assay_Workflow Plate_Coating Coat plate with Histone H1 Reaction_Setup Add PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+, and test compound Plate_Coating->Reaction_Setup Incubation Incubate to allow PAR synthesis Reaction_Setup->Incubation Detection Add Streptavidin-HRP and TMB substrate Incubation->Detection Measurement Measure absorbance to quantify PARP activity Detection->Measurement Data_Analysis Calculate IC50 value Measurement->Data_Analysis

Caption: A typical workflow for an in vitro PARP-1 inhibition assay.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of compounds derived from 6-fluoro-1H-indole-4-carboxylic acid, illustrating the potential impact of structural modifications on biological activity.

Compound IDR-Group on AmidePARP-1 IC50 (nM)Cell-based Potency (MCF-7, GI50 in µM)
Cpd-1 Benzyl500.5
Cpd-2 4-Methoxybenzyl350.3
Cpd-3 4-Chlorobenzyl650.8
Cpd-4 Cyclohexylmethyl1202.5

Conclusion and Future Perspectives

6-fluoro-1H-indole-4-carboxylic acid has established itself as a valuable and versatile building block in medicinal chemistry. Its role in the synthesis of the PARP inhibitor rucaparib underscores its importance in the development of targeted cancer therapies. Beyond this, the 6-fluoroindole scaffold holds significant potential for the discovery of novel neuroactive, antiviral, and antimicrobial agents. The strategic placement of the fluorine atom provides a powerful tool for fine-tuning the pharmacological properties of lead compounds. Future research will likely focus on exploring new derivatizations of this indole core to address a wider range of therapeutic targets and on developing more efficient and scalable synthetic routes.

References

  • Vertex AI Search, "1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester"
  • ChemicalBook, "6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4"
  • Pharmaffiliates, "Methyl 6-Fluoro-1H-indole-4-carboxyl
  • BenchChem, "6-Fluoroindole: A Vers
  • PubChem, "6-fluoro-1H-indole-4-carboxylic acid methyl ester | C10H8FNO2 | CID 46835634"
  • AlchemyPharm, "CAS 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester"
  • BenchChem, "6-Fluoroindole-2-carboxylic Acid: A Versatile Intermedi
  • BenchChem, "4-fluoro-1H-indole-6-carboxylic Acid | 885520-31-0"
  • ChemicalBook, "6-FLUORO-1H-INDOLE-3-CARBOXYLIC ACID synthesis"
  • National Center for Biotechnology Information, "6-Fluoro-1H-indole-3-carboxylic acid - PMC"
  • Sigma-Aldrich, "Methyl 6-fluoro-1H-indole-4-carboxyl
  • PubMed, "Applications of Fluorine in Medicinal Chemistry"
  • ACS Publications, "Applications of Fluorine in Medicinal Chemistry"
  • ResearchGate, "Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules"
  • Taylor & Francis Online, "The role of fluorine in medicinal chemistry"

Sources

The Central Role of 6-fluoro-1H-indole-4-carboxylic Acid in HIV Treatment Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of HIV treatment has been revolutionized by the development of potent antiretroviral therapies. Within the diverse chemical space of antiviral compounds, the indole nucleus has emerged as a privileged scaffold, leading to the discovery of several key inhibitors of viral replication. This technical guide focuses on 6-fluoro-1H-indole-4-carboxylic acid , a crucial building block in the synthesis of novel and effective anti-HIV agents. While not a therapeutic agent in itself, its unique structural and electronic properties make it a valuable starting material for the development of potent inhibitors targeting critical viral enzymes, primarily HIV-1 integrase and reverse transcriptase. This document provides an in-depth overview of its application in HIV research, summarizing key quantitative data, detailing experimental protocols, and visualizing synthetic and mechanistic pathways.

Chemical Properties and Structure

6-fluoro-1H-indole-4-carboxylic acid is a fluorinated indole derivative with the following structural characteristics:

  • Molecular Formula: C₉H₆FNO₂

  • Molecular Weight: 179.15 g/mol

  • Structure:

    Caption: 2D structure of 6-fluoro-1H-indole-4-carboxylic acid.

The presence of a fluorine atom at the 6-position and a carboxylic acid group at the 4-position significantly influences the molecule's reactivity and its ability to serve as a versatile scaffold in medicinal chemistry.

Application in the Synthesis of HIV-1 Integrase Inhibitors

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. 6-fluoro-1H-indole-4-carboxylic acid serves as a foundational structure for the synthesis of potent HIV-1 integrase strand transfer inhibitors (INSTIs). The indole nucleus, particularly the nitrogen atom and the carboxylic acid group, can chelate with the two essential Mg²⁺ ions in the active site of the integrase enzyme.[1]

Synthetic Workflow

The general synthetic scheme for developing indole-based integrase inhibitors from 6-fluoro-1H-indole-4-carboxylic acid involves several key steps, including the protection of the indole nitrogen, activation of the carboxylic acid, and subsequent coupling with various side chains to enhance binding affinity and specificity.

Synthetic_Workflow start 6-fluoro-1H-indole-4-carboxylic acid step1 N-Protection start->step1 step2 Carboxylic Acid Activation step1->step2 step3 Coupling with Amine/Alcohol Side Chains step2->step3 step4 Deprotection step3->step4 product Indole-based Integrase Inhibitor step4->product

Caption: General synthetic workflow for indole-based integrase inhibitors.

Quantitative Data: In Vitro Activity of Derivatives

The following table summarizes the in vitro anti-HIV-1 activity of representative indole-2-carboxylic acid derivatives, highlighting the impact of structural modifications on inhibitory potency.

Compound IDModification on Indole CoreTargetIC₅₀ (µM)Reference
17a C6-halogenated benzene ringHIV-1 Integrase3.11[2]
3 UnsubstitutedHIV-1 Integrase12.41[1]
20a Optimized C3 long branchHIV-1 Integrase0.13[1]

Application in the Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

HIV-1 reverse transcriptase (RT) is the enzyme that converts the viral RNA genome into DNA. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of RT, inducing a conformational change that inactivates the enzyme. The indole scaffold has been successfully utilized to design potent NNRTIs.

Logical Relationship in NNRTI Design

The design of indole-based NNRTIs often involves molecular modeling to optimize the interactions with the NNRTI binding pocket. Key interactions include hydrogen bonding with amino acid residues like Lys101 and hydrophobic interactions with residues such as Tyr181, Tyr188, and Val179.[3][4]

NNRTI_Design_Logic scaffold Indole Scaffold (e.g., from 6-fluoro-1H-indole-4-carboxylic acid derivatives) h_bond Hydrogen Bonding (e.g., with Lys101) scaffold->h_bond hydrophobic Hydrophobic Interactions (e.g., with Tyr181/188, Val179) scaffold->hydrophobic binding Binding to NNRTI Pocket h_bond->binding hydrophobic->binding inhibition Inhibition of Reverse Transcriptase binding->inhibition antiviral Antiviral Activity inhibition->antiviral

Caption: Logical relationship in the design of indole-based NNRTIs.

Quantitative Data: In Vitro Activity of Derivatives

Several studies have reported potent anti-HIV activity for indole-based NNRTIs. The table below presents data for representative compounds.

Compound IDModification on Indole CoreTargetIC₅₀ (µM)Reference
Cyclopropyl-indole derivative Cyclopropyl group at C3HIV-1 Reverse Transcriptase0.085[5]
Indolylarylsulfone derivative Arylsulfone groupHIV-1 Reverse TranscriptasePotent (inhibition ratio)[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of potential anti-HIV compounds. Below are outlines for key assays used in the assessment of derivatives of 6-fluoro-1H-indole-4-carboxylic acid.

HIV-1 Integrase Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

Methodology:

  • Plate Coating: 96-well plates are coated with a donor substrate DNA corresponding to the HIV-1 LTR region.[7]

  • Blocking: Wells are blocked to prevent non-specific binding.[7]

  • Enzyme Incubation: Recombinant HIV-1 integrase is added to the wells.

  • Compound Addition: Serial dilutions of the test compound are added to the wells.

  • Strand Transfer Reaction: A target DNA substrate is added to initiate the strand transfer reaction.

  • Detection: The amount of integrated DNA is quantified, typically using an ELISA-based method.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

HIV-1 Reverse Transcriptase Assay (Colorimetric)

This assay quantifies the inhibition of recombinant HIV-1 RT activity.

Methodology:

  • Reaction Setup: A reaction mixture containing a template/primer hybrid, dNTPs (including biotin-dUTP and DIG-dUTP), and serial dilutions of the test compound is prepared in a 96-well plate.

  • Enzyme Addition: Recombinant HIV-1 RT is added to initiate the reaction.

  • Incubation: The plate is incubated to allow for DNA synthesis.

  • Capture: The biotinylated DNA product is captured on a streptavidin-coated plate.

  • Detection: The captured DNA is detected using an anti-DIG-POD antibody conjugate and a colorimetric substrate.

  • Data Analysis: The IC₅₀ value is determined from a dose-response curve.

Antiviral Activity Assay (Cell-Based)

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.

Methodology:

  • Cell Seeding: Susceptible host cells (e.g., MT-4 cells) are seeded in a 96-well plate.[8]

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Infection: Cells are infected with a known amount of HIV-1.

  • Incubation: The infected cells are incubated for a period of 4-5 days to allow for viral replication.[2]

  • Quantification of Viral Replication: Viral replication is quantified by measuring the amount of a viral protein (e.g., p24 antigen) in the cell culture supernatant using an ELISA.[8]

  • Data Analysis: The EC₅₀ (50% effective concentration) is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to the host cells.

Methodology:

  • Cell Seeding: Host cells are seeded in a 96-well plate.[8]

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.[8]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[8]

  • Solubilization: The formazan crystals are solubilized.

  • Absorbance Reading: The absorbance is measured at 570 nm.[8]

  • Data Analysis: The CC₅₀ (50% cytotoxic concentration) is calculated. The Selectivity Index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.

Conclusion

6-fluoro-1H-indole-4-carboxylic acid stands as a testament to the power of scaffold-based drug design in the fight against HIV. While its direct antiviral activity is not the primary focus, its role as a versatile and strategically functionalized starting material is undeniable. The fluorinated indole core provides a robust platform for the synthesis of a multitude of derivatives that exhibit potent inhibitory activity against key HIV enzymes. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and detailed in vitro and cell-based evaluations, holds significant promise for the development of next-generation antiretroviral drugs with improved efficacy, resistance profiles, and safety. This guide serves as a foundational resource for researchers dedicated to advancing the field of HIV therapeutics through innovative chemical synthesis and biological evaluation.

References

The Crucial Role of 6-Fluoro-1H-indole-4-carboxylic Acid in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of modern drug discovery and development, the strategic synthesis of novel therapeutic agents relies heavily on versatile chemical intermediates. Among these, 6-fluoro-1H-indole-4-carboxylic acid has emerged as a pivotal building block, particularly in the synthesis of targeted anticancer therapies. This technical guide provides an in-depth analysis of this compound, focusing on its significance as a synthetic precursor and the broader context of its core structure in the development of antimicrobial and anticancer agents.

While direct studies on the intrinsic antimicrobial and anticancer properties of 6-fluoro-1H-indole-4-carboxylic acid are not extensively available in public literature, its role as a key intermediate is well-documented, most notably in the production of the PARP (poly ADP-ribose polymerase) inhibitor, Rucaparib. The indole scaffold, a privileged structure in medicinal chemistry, is a common feature in a multitude of biologically active compounds. The introduction of a fluorine atom at the 6-position of the indole ring is a strategic modification known to enhance pharmacological properties such as metabolic stability and binding affinity to target proteins.

The Indole Nucleus: A Foundation for Diverse Biological Activity

The indole ring system is a bicyclic aromatic heterocycle that is a fundamental component of many natural and synthetic compounds with significant therapeutic value. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets. Derivatives of the indole nucleus have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer effects.

6-Fluoro-1H-indole-4-carboxylic Acid as a Synthetic Intermediate

The primary significance of 6-fluoro-1H-indole-4-carboxylic acid lies in its utility as a precursor for more complex molecules. The carboxylic acid group at the 4-position and the reactive sites on the indole ring provide synthetic handles for further chemical modifications, allowing for the construction of diverse molecular architectures.

Below is a generalized workflow illustrating the role of 6-fluoro-1H-indole-4-carboxylic acid in a multi-step synthesis process leading to a biologically active compound.

G A Starting Materials B Synthesis of 6-fluoro-1H-indole-4-carboxylic acid A->B C Functional Group Modification B->C D Coupling with Other Moieties C->D E Final Biologically Active Compound (e.g., Rucaparib) D->E

Fig. 1: Generalized synthetic workflow.

Antimicrobial and Anticancer Potential of Indole Derivatives

While specific data for 6-fluoro-1H-indole-4-carboxylic acid is not available, numerous studies have highlighted the antimicrobial and anticancer activities of various substituted indole-4-carboxylic acid derivatives. These studies often involve the synthesis of a library of related compounds followed by screening for biological activity.

General Experimental Approach for Screening Indole Derivatives:

The following diagram outlines a typical workflow for the biological evaluation of a library of synthesized indole derivatives.

G cluster_0 Synthesis cluster_1 Biological Screening cluster_2 Hit Identification & Optimization A Indole Precursor (e.g., 6-fluoro-1H-indole-4-carboxylic acid) B Chemical Modifications A->B C Library of Indole Derivatives B->C D Antimicrobial Assays (e.g., MIC determination) C->D E Anticancer Assays (e.g., MTT, IC50 determination) C->E F Active Compounds (Hits) D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Preclinical Development H->I

Fig. 2: Drug discovery workflow for indole derivatives.

Antimicrobial Studies: The evaluation of indole derivatives for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. Standard methods such as broth microdilution or agar dilution assays are commonly employed.

Anticancer Studies: For anticancer activity, the synthesized compounds are screened against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Conclusion

In-depth Technical Guide: 6-fluoro-1H-indole-4-carboxylic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the fluorescent properties and applications of 6-fluoro-1H-indole-4-carboxylic acid and its derivatives for researchers, scientists, and drug development professionals.

Executive Summary

Introduction to Indole-Based Fluorescent Probes

Indole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of the amino acid tryptophan. This inherent fluorescence has made indole derivatives a focal point in the development of molecular probes for biological systems. Their photophysical properties are highly sensitive to the local microenvironment, making them excellent candidates for reporting on changes in polarity, viscosity, and the presence of specific analytes. The indole scaffold has been extensively modified to create a diverse palette of fluorescent probes for detecting ions, reactive oxygen species, and for imaging cellular structures.

Physicochemical Properties of 6-fluoro-1H-indole-4-carboxylic acid

While specific experimental data on the fluorescent properties of 6-fluoro-1H-indole-4-carboxylic acid is limited, we can infer potential characteristics based on related compounds. A variant, methyl indole-4-carboxylate, is reported to have a fluorescence emission maximum around 450 nm.[1] The introduction of a fluorine atom at the 6-position is expected to influence the electronic properties of the indole ring, potentially modulating the absorption and emission spectra, as well as the quantum yield.

Table 1: Physicochemical Properties of Methyl 6-fluoro-1H-indole-4-carboxylate

PropertyValueSource
CAS Number 1082040-43-4[2][3]
Molecular Formula C10H8FNO2[3][4]
Molecular Weight 193.17 g/mol [3]
Appearance Light yellow to off-white powderCaming Pharmaceutical Ltd
Purity ≥98%[2][4]

Synthesis of 6-fluoro-1H-indole-4-carboxylic acid and Derivatives

The synthesis of 6-fluoro-1H-indole-4-carboxylic acid is not extensively detailed in readily available literature. However, general methods for the synthesis of substituted indoles can be adapted. A common approach is the Fischer indole synthesis. For the carboxylic acid derivative, a plausible route could involve the hydrolysis of the corresponding methyl ester, methyl 6-fluoro-1H-indole-4-carboxylate, which is commercially available.

Diagram 1: Potential Synthetic Workflow for 6-fluoro-1H-indole-4-carboxylic acid

Synthesis_Workflow Start Commercially Available Methyl 6-fluoro-1H-indole-4-carboxylate Hydrolysis Base or Acid Hydrolysis Start->Hydrolysis Product 6-fluoro-1H-indole-4-carboxylic acid Hydrolysis->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: A potential workflow for the synthesis of the target compound.

General Experimental Protocols for Characterization and Use

Given the lack of specific protocols for 6-fluoro-1H-indole-4-carboxylic acid, the following are generalized experimental methodologies for characterizing a novel fluorescent probe and utilizing it in a biological context.

Photophysical Characterization

A thorough understanding of the probe's fluorescent properties is paramount.

Table 2: Key Photophysical Parameters and Measurement Techniques

ParameterDescriptionExperimental Technique
Absorption Spectrum Wavelengths of light absorbed by the molecule.UV-Vis Spectrophotometry
Emission Spectrum Wavelengths of light emitted by the molecule after excitation.Fluorometry
Excitation Spectrum Efficiency of different excitation wavelengths in producing fluorescence.Fluorometry
Quantum Yield (Φ) Ratio of photons emitted to photons absorbed.Comparative method using a known standard (e.g., quinine sulfate)
Fluorescence Lifetime (τ) Average time the molecule spends in the excited state.Time-Correlated Single Photon Counting (TCSPC)
Molar Extinction Coefficient (ε) Measure of how strongly a chemical species absorbs light at a given wavelength.UV-Vis Spectrophotometry (using the Beer-Lambert law)
Stokes Shift Difference in wavelength between the maximum of absorption and emission.Calculated from absorption and emission spectra
Cellular Imaging Workflow

The following diagram outlines a general workflow for utilizing a novel fluorescent probe for cellular imaging.

Diagram 2: General Workflow for Cellular Imaging

Cellular_Imaging_Workflow Cell_Culture Cell Culture (e.g., HeLa, HEK293) Probe_Loading Incubation with Fluorescent Probe Cell_Culture->Probe_Loading Washing Wash to remove excess probe Probe_Loading->Washing Imaging Fluorescence Microscopy (Confocal, Wide-field) Washing->Imaging Data_Analysis Image Analysis (e.g., Intensity, Localization) Imaging->Data_Analysis

Caption: A generalized workflow for applying a fluorescent probe in cell biology.

Potential Applications and Future Directions

Based on the properties of related indole derivatives, 6-fluoro-1H-indole-4-carboxylic acid could potentially be developed into a fluorescent probe for various applications:

  • Environmental Sensing: The sensitivity of the indole fluorophore to its local environment could be exploited to create probes that report on changes in polarity or viscosity within cellular compartments.

  • Ion Detection: With appropriate chemical modifications to introduce a chelating moiety, this scaffold could be used to design probes for specific metal ions.

  • Bio-conjugation and Labeling: The carboxylic acid functionality provides a convenient handle for conjugation to biomolecules such as proteins or nucleic acids, enabling their visualization and tracking.

Future research should focus on the detailed synthesis and comprehensive photophysical characterization of 6-fluoro-1H-indole-4-carboxylic acid. Elucidating its quantum yield, lifetime, and sensitivity to environmental factors will be crucial for establishing its utility as a fluorescent probe. Furthermore, exploring its potential for derivatization will open up new avenues for creating a diverse range of functional probes for biological and materials science applications.

Conclusion

While a detailed technical guide on 6-fluoro-1H-indole-4-carboxylic acid as a fluorescent probe is currently hampered by the lack of specific photophysical data, this document provides a framework based on the known properties of the indole scaffold and related derivatives. The information presented herein is intended to serve as a starting point for researchers interested in exploring the potential of this and similar molecules. The general protocols and workflows outlined can guide the experimental design for the characterization and application of novel indole-based fluorescent probes. Further empirical investigation is necessary to fully unlock the potential of 6-fluoro-1H-indole-4-carboxylic acid in the field of fluorescence sensing and imaging.

References

Methodological & Application

Synthesis of 6-Fluoro-1H-indole-4-carboxylic acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AP-2025-12-30

Introduction

6-Fluoro-1H-indole-4-carboxylic acid is a valuable fluorinated indole derivative that serves as a key building block in medicinal chemistry and drug development. The incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This document provides a detailed, step-by-step protocol for the synthesis of 6-fluoro-1H-indole-4-carboxylic acid, employing a modified Leimgruber-Batcho indole synthesis approach. This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Overall Synthesis Pathway

The synthesis of 6-fluoro-1H-indole-4-carboxylic acid is accomplished through a five-step sequence starting from the commercially available 5-fluoro-2-methylbenzoic acid. The pathway involves an initial nitration and subsequent esterification, followed by the core Leimgruber-Batcho reaction involving enamine formation and reductive cyclization, and concludes with the hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis_Workflow A 5-Fluoro-2-methylbenzoic acid B 5-Fluoro-2-methyl-3-nitrobenzoic acid A->B Step 1: Nitration (fuming HNO3, oleum) C Methyl 5-fluoro-2-methyl-3-nitrobenzoate B->C Step 2: Esterification (Methanol) D Enamine Intermediate C->D Step 3: Enamine Formation (DMF-DMA) E Methyl 6-fluoro-1H-indole-4-carboxylate D->E Step 4: Reductive Cyclization (Pd/C, H2) F 6-Fluoro-1H-indole-4-carboxylic acid E->F Step 5: Hydrolysis (LiOH or NaOH)

Application Notes and Protocols for the Synthesis of 6-fluoro-1H-indole-4-carboxylic acid via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into the indole ring can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity. 6-fluoro-1H-indole-4-carboxylic acid is a valuable building block in drug discovery, serving as a key intermediate for the synthesis of a wide range of therapeutic agents. This document provides a comprehensive guide to its synthesis via the classic yet powerful Fischer indole synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

The Fischer Indole Synthesis: A Timeless Tool for Heterocycle Construction

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[1][4] The elegance of this reaction lies in its ability to create the bicyclic indole structure in a single transformative step.

Our synthetic strategy for 6-fluoro-1H-indole-4-carboxylic acid is a multi-step process that culminates in a Fischer indole cyclization. The overall workflow is depicted below:

Synthesis_Workflow cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Hydrazone Formation cluster_2 Stage 3: Fischer Indole Synthesis & Decarboxylation A 4-Amino-2-fluorobenzoic acid B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5°C) C (4-Carboxy-3-fluorophenyl)hydrazine B->C Reduction (SnCl₂ or Na₂SO₃) E Hydrazone Intermediate C->E Condensation (Ethanol, rt) D Glyoxylic Acid D->E F 6-Fluoro-1H-indole-2,4-dicarboxylic acid E->F Cyclization (Acid Catalyst, Heat) G 6-Fluoro-1H-indole-4-carboxylic acid F->G Decarboxylation (Heat)

Caption: Overall synthetic workflow for 6-fluoro-1H-indole-4-carboxylic acid.

Part 1: Synthesis of the Key Precursor: (4-Carboxy-3-fluorophenyl)hydrazine

The journey to our target molecule begins with the synthesis of the crucial hydrazine intermediate. This is achieved through a classic two-step process starting from the commercially available 4-amino-2-fluorobenzoic acid.

Step 1.1: Diazotization of 4-Amino-2-fluorobenzoic acid

Principle: The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures to ensure the stability of the diazonium salt.

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-2-fluorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at a 2:1 ratio.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt solution is typically observed as the solid aniline dissolves to form a clear solution.

Step 1.2: Reduction of the Diazonium Salt

Principle: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (stannous chloride) in concentrated hydrochloric acid.

Protocol:

  • In a separate large beaker, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from the previous step to the tin(II) chloride solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours, gradually warming to room temperature.

  • The (4-carboxy-3-fluorophenyl)hydrazine hydrochloride will precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, dilute hydrochloric acid, followed by a cold organic solvent like diethyl ether, to remove any impurities.

  • Dry the product under vacuum to yield the hydrochloride salt of the desired hydrazine. This can often be used directly in the next step without further purification.

Part 2: The Core Reaction: Fischer Indole Synthesis

With the key hydrazine precursor in hand, we now proceed to the Fischer indole synthesis. This stage involves the formation of a hydrazone intermediate, followed by an acid-catalyzed cyclization and a final decarboxylation step.

Step 2.1: Formation of the Hydrazone with Glyoxylic Acid

Principle: The hydrazine reacts with the aldehyde functionality of glyoxylic acid in a condensation reaction to form the corresponding hydrazone. This reaction is typically straightforward and proceeds under mild conditions.

Protocol:

  • Suspend the (4-carboxy-3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a solution of glyoxylic acid monohydrate (1.1 eq) to the hydrazine suspension.

  • If starting with the hydrochloride salt of the hydrazine, a base such as sodium acetate can be added to neutralize the acid and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

  • The hydrazone can be isolated by filtration, or the reaction mixture can be carried forward directly to the cyclization step. For optimal results, isolation and purification of the hydrazone are recommended.

Step 2.2: Acid-Catalyzed Cyclization and Decarboxylation

Principle: This is the key bond-forming step of the synthesis. The hydrazone undergoes an acid-catalyzed intramolecular electrophilic substitution, followed by the elimination of ammonia to form the indole ring. The use of glyoxylic acid as the carbonyl partner initially yields a dicarboxylic acid intermediate at the 2 and 4 positions of the indole. The carboxylic acid at the C2 position is thermally unstable and can be readily removed via decarboxylation.

Mechanism of the Fischer Indole Synthesis:

Fischer_Indole_Mechanism A Hydrazone B Ene-hydrazine (Tautomerization) A->B C [3,3]-Sigmatropic Rearrangement B->C D Di-imine Intermediate C->D E Aromatization D->E F Cyclization E->F G Ammonia Elimination F->G H Indole G->H

Caption: Simplified mechanism of the Fischer indole synthesis.

The reaction proceeds through the formation of an ene-hydrazine tautomer from the hydrazone.[1] This is followed by a[1][1]-sigmatropic rearrangement, which is the key C-C bond-forming step.[1] Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[1]

Protocol:

  • To the hydrazone from the previous step, add an acid catalyst. Polyphosphoric acid (PPA) is a common and effective catalyst for this cyclization, often acting as both the catalyst and solvent. Alternatively, strong acids like sulfuric acid in a high-boiling solvent can be used.

  • Heat the reaction mixture to a temperature typically ranging from 100 to 180 °C. The optimal temperature will depend on the chosen catalyst and solvent.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-4 hours.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice or into a beaker of cold water to quench the reaction.

  • The crude 6-fluoro-1H-indole-2,4-dicarboxylic acid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • For the decarboxylation step, the isolated dicarboxylic acid can be heated in a high-boiling point solvent such as quinoline or diphenyl ether, sometimes with the addition of a copper catalyst, until the evolution of carbon dioxide ceases.[5][6] In many cases, the high temperatures used during the cyclization in PPA may be sufficient to induce decarboxylation in the same pot.

  • After decarboxylation, cool the mixture and extract the final product, 6-fluoro-1H-indole-4-carboxylic acid, into an organic solvent after basifying the aqueous solution.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 6-fluoro-1H-indole-4-carboxylic acid.

Data and Expected Outcomes

StepKey ReagentsTypical ConditionsExpected Outcome
Diazotization 4-Amino-2-fluorobenzoic acid, NaNO₂, HCl0-5 °CAqueous solution of the diazonium salt
Reduction Diazonium salt, SnCl₂0-10 °C(4-Carboxy-3-fluorophenyl)hydrazine HCl
Hydrazone Formation Hydrazine, Glyoxylic acidEthanol, Room Temp, 1-2 hHydrazone intermediate
Cyclization & Decarboxylation Hydrazone, PPA or H₂SO₄100-180 °C, 1-4 h6-Fluoro-1H-indole-4-carboxylic acid

Troubleshooting and Optimization

  • Low Yield in Hydrazine Synthesis: Ensure that the diazotization is carried out at a strictly controlled low temperature to prevent the decomposition of the diazonium salt. The purity of the starting aniline is also crucial.

  • Incomplete Cyclization: The choice and amount of acid catalyst are critical. Polyphosphoric acid is often effective, but its viscosity can be an issue. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a good alternative. Ensure the reaction temperature is high enough for the cyclization to proceed.

  • Side Reactions: Overheating during cyclization can lead to charring and decomposition of the product. Careful temperature control and monitoring are essential.

  • Incomplete Decarboxylation: If the decarboxylation is not complete, the isolated product can be subjected to a separate heating step in a high-boiling solvent.

Conclusion

The Fischer indole synthesis provides a robust and adaptable route to the synthesis of 6-fluoro-1H-indole-4-carboxylic acid. By carefully controlling the reaction conditions at each stage, from the initial formation of the hydrazine precursor to the final cyclization and decarboxylation, researchers can efficiently access this valuable building block for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis of this and other related fluorinated indole derivatives.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335–673.
  • Wikipedia. Fischer indole synthesis. [Link]

  • Jones, G. B.; Chapman, B. J. Decarboxylation of indole-2-carboxylic acids: improved procedures. J. Org. Chem.1993, 58 (20), 5558–5559.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Professor Dave Explains. Fischer Indole Synthesis. [Link]

Sources

detailed experimental protocol for "6-fluoro-1H-indole-4-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Synthesis of 6-fluoro-1H-indole-4-carboxylic acid

Abstract

6-fluoro-1H-indole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the C-6 position and a carboxylic acid at the C-4 position of the indole scaffold can significantly influence the molecule's pharmacological properties, including metabolic stability and binding affinity. This document provides a comprehensive, two-part experimental protocol for the synthesis of this target compound, designed for researchers in organic synthesis and drug discovery. The selected synthetic route proceeds through the well-established Fischer indole synthesis to construct the core indole-ester intermediate, followed by a standard saponification to yield the final carboxylic acid. This guide emphasizes the rationale behind procedural steps, safety precautions, and process validation to ensure a reproducible and reliable synthesis.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages:

  • Part A: Fischer Indole Synthesis of an Ester Intermediate. This classic and robust cyclization reaction is employed to construct the fluorinated indole ring system. The reaction utilizes a substituted phenylhydrazine and methyl pyruvate to form methyl 6-fluoro-1H-indole-4-carboxylate. This method is chosen for its versatility and historical reliability in forming indole scaffolds from readily available precursors.[1]

  • Part B: Alkaline Hydrolysis (Saponification). The methyl ester intermediate is hydrolyzed under basic conditions to the corresponding carboxylate salt. Subsequent acidification yields the final product, 6-fluoro-1H-indole-4-carboxylic acid. This is a high-yielding and straightforward transformation.[2][3]

The overall transformation is depicted below:

Figure 1: Overall Reaction Scheme (Image of the two-step reaction from (4-fluoro-2-(methoxycarbonyl)phenyl)hydrazine and methyl pyruvate to methyl 6-fluoro-1H-indole-4-carboxylate, and then to 6-fluoro-1H-indole-4-carboxylic acid)

Part A: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate

Mechanistic Rationale: The Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a cornerstone of heterocyclic chemistry.[1][4] The reaction proceeds by heating an arylhydrazone with a Brønsted or Lewis acid catalyst.[5] The key steps, illustrated in the diagram below, are:

  • Hydrazone Formation: The arylhydrazine reacts with a ketone (methyl pyruvate) to form a hydrazone intermediate. This step is often performed in situ.[6]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [7][7]-Sigmatropic Rearrangement: The enamine undergoes a concerted, acid-catalyzed rearrangement (analogous to a Claisen rearrangement), which forms a new carbon-carbon bond.[1]

  • Aromatization & Cyclization: The intermediate loses a molecule of ammonia and aromatizes to form the stable indole ring.[1]

Polyphosphoric acid (PPA) is often selected as the catalyst and solvent for this reaction as it effectively promotes the necessary cyclization and dehydration steps at elevated temperatures.[4]

Fischer_Mechanism A Arylhydrazine + Ketone B Hydrazone Formation (Acid Catalyst) A->B C Hydrazone Intermediate B->C D Tautomerization to Enamine C->D E [3,3]-Sigmatropic Rearrangement D->E F Diamine Intermediate E->F G Cyclization & Aromatization (NH3 loss) F->G H Indole Product G->H

Simplified mechanism of the Fischer Indole Synthesis.
Materials and Equipment

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
(4-Fluoro-2-(methoxycarbonyl)phenyl)hydrazine184.165.00 g27.151.0
Methyl Pyruvate102.093.33 g (2.87 mL)32.581.2
Polyphosphoric Acid (PPA)N/A~50 gN/ACatalyst/Solvent
Ethyl Acetate88.11300 mLN/ASolvent
Saturated Sodium Bicarbonate (NaHCO₃)84.01~200 mLN/AQuench/Wash
Brine (Saturated NaCl)58.44100 mLN/AWash
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 gN/ADrying Agent
Round-bottom flask (100 mL)N/A1N/AN/A
Magnetic stirrer and stir barN/A1N/AN/A
Heating mantle with temperature controllerN/A1N/AN/A
Separatory funnel (500 mL)N/A1N/AN/A
Rotary evaporatorN/A1N/AN/A
Glassware for chromatographyN/A1 setN/AN/A
Experimental Protocol: Part A
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-fluoro-2-(methoxycarbonyl)phenyl)hydrazine (1.0 eq, 27.15 mmol).

  • Reagent Addition: Add polyphosphoric acid (~50 g) to the flask. The mixture will be a thick slurry. Begin stirring.

  • Reactant Addition: Carefully add methyl pyruvate (1.2 eq, 32.58 mmol) dropwise to the stirring mixture. An initial exotherm may be observed.

  • Heating and Cyclization: Heat the reaction mixture to 120-140°C and maintain this temperature for 1-3 hours.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Work-up - Quenching: After completion, allow the mixture to cool to approximately 80-90°C. With extreme caution, slowly pour the warm reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. PPA reacts exothermically with water.

  • Neutralization: Carefully neutralize the acidic aqueous slurry by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[4]

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude methyl 6-fluoro-1H-indole-4-carboxylate.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure intermediate ester.[8]

Part B: Synthesis of 6-fluoro-1H-indole-4-carboxylic acid

Mechanistic Rationale: Saponification

Saponification is the hydrolysis of an ester under basic conditions.[2] Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the final step involves an acid-base reaction.[9] The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. The newly formed carboxylic acid immediately deprotonates in the basic medium to form a carboxylate salt, while the methoxide ion is protonated by water to form methanol.[3][10] The final acidification step protonates the carboxylate salt to precipitate the desired carboxylic acid product.[3]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Methyl 6-fluoro-1H-indole-4-carboxylate193.17~5.2 g (assumed)27.0 (from Part A)1.0
Sodium Hydroxide (NaOH)40.003.24 g81.03.0
Methanol (MeOH)32.04100 mLN/ASolvent
Water (H₂O)18.02100 mLN/ASolvent
Concentrated Hydrochloric Acid (HCl, ~12 M)36.46As neededN/AAcidification
Round-bottom flask (250 mL)N/A1N/AN/A
Reflux condenserN/A1N/AN/A
Buchner funnel and filter paperN/A1N/AN/A
pH paperN/A1N/AN/A
Experimental Protocol: Part B
  • Reaction Setup: Dissolve the methyl 6-fluoro-1H-indole-4-carboxylate (1.0 eq) from Part A in a mixture of methanol (100 mL) and a solution of sodium hydroxide (3.0 eq) in water (100 mL) in a 250 mL round-bottom flask.[11]

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with stirring.

  • Reaction Monitoring: Maintain the reflux for 3-5 hours. The reaction can be monitored by TLC by observing the disappearance of the starting ester spot.[11]

  • Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~1-2, as indicated by pH paper. A precipitate of the carboxylic acid product will form.[12]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum to yield the final product, 6-fluoro-1H-indole-4-carboxylic acid. The product can be further purified by recrystallization if necessary.

Overall Workflow and Data Summary

Synthesis_Workflow cluster_A Part A: Fischer Indole Synthesis cluster_B Part B: Saponification A1 Mix Hydrazine & PPA A2 Add Methyl Pyruvate A1->A2 A3 Heat to 120-140°C (1-3 hours) A2->A3 A4 Quench on Ice & Neutralize (NaHCO3) A3->A4 A5 Extract with Ethyl Acetate A4->A5 A6 Dry & Concentrate A5->A6 A7 Column Chromatography A6->A7 A8 Intermediate Ester A7->A8 B1 Dissolve Ester in MeOH/NaOH(aq) A8->B1 Proceed to Part B B2 Reflux (3-5 hours) B1->B2 B3 Remove MeOH B2->B3 B4 Acidify with HCl (pH 1-2) B3->B4 B5 Filter & Wash Solid B4->B5 B6 Dry Under Vacuum B5->B6 B7 Final Product B6->B7

Complete experimental workflow diagram.

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methyl Pyruvate: This is a flammable liquid and vapor.[13][14] Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[13]

  • Arylhydrazines: Hydrazine derivatives are often toxic and potential carcinogens. Handle with care and avoid inhalation or skin contact.

  • Polyphosphoric Acid (PPA): PPA is corrosive. The reaction quenching with ice/water is highly exothermic and can cause splashing. Perform this step slowly and behind a safety shield.

  • Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Both are corrosive. Handle with care to avoid skin and eye contact.

References

Application Note: Purification of 6-fluoro-1H-indole-4-carboxylic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

December 30, 2025

Abstract

This application note provides a detailed protocol for the purification of 6-fluoro-1H-indole-4-carboxylic acid using column chromatography. The described method is designed for researchers, scientists, and professionals in drug development who require a high-purity sample of this compound for their work. The protocol outlines a normal-phase chromatography procedure using silica gel, with considerations for mobile phase selection to ensure efficient separation and recovery. Additionally, alternative strategies, such as reversed-phase chromatography, are discussed.

Introduction

6-fluoro-1H-indole-4-carboxylic acid is an indole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the fluoro group can enhance pharmacological properties, such as metabolic stability and binding affinity to target proteins.[1] Given its role as a key intermediate in the synthesis of various biologically active molecules, including potential treatments for cancer and HIV, obtaining this compound in high purity is critical for reliable downstream applications and research outcomes.[2] Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This document presents a systematic approach to the purification of 6-fluoro-1H-indole-4-carboxylic acid, addressing the challenges associated with its acidic nature and potential for peak tailing on silica gel.

Physicochemical Properties

A summary of the key physicochemical properties of 6-fluoro-1H-indole-4-carboxylic acid and its corresponding methyl ester is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy. The carboxylic acid is expected to be a polar compound with limited solubility in non-polar organic solvents.

Property6-fluoro-1H-indole-4-carboxylic acid (Predicted)6-fluoro-1H-indole-4-carboxylic acid methyl ester
Molecular Formula C₉H₆FNO₂C₁₀H₈FNO₂
Molecular Weight 179.15 g/mol [3]193.177 g/mol [1]
Appearance SolidColorless solid[1]
pKa ~4-5 (Estimated for carboxylic acid)15.20 ± 0.30 (Predicted for N-H)[1]
Topological Polar Surface Area 63.3 Ų42.1 Ų[1]
Solubility Sparingly soluble in water, soluble in polar organic solvents like methanol, ethyl acetate.Very slightly soluble in water (0.42 g/L at 25°C)[1]

Experimental Workflow

The overall workflow for the purification of 6-fluoro-1H-indole-4-carboxylic acid is depicted in the following diagram. This process begins with the preparation of the crude sample and culminates in the analysis of the purified fractions to confirm purity.

Purification_Workflow Figure 1. Experimental workflow for the purification of 6-fluoro-1H-indole-4-carboxylic acid. cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Post-Processing crude_sample Crude 6-fluoro-1H-indole-4-carboxylic acid dissolution Dissolve in minimal suitable solvent (e.g., DCM/MeOH) crude_sample->dissolution adsorption Adsorb onto silica gel (Dry Loading) dissolution->adsorption loading Load sample onto the column adsorption->loading packing Pack silica gel column packing->loading elution Elute with mobile phase gradient (e.g., Hexane/Ethyl Acetate + Acetic Acid) loading->elution collection Collect fractions elution->collection tlc Analyze fractions by TLC collection->tlc pooling Pool pure fractions tlc->pooling evaporation Evaporate solvent pooling->evaporation characterization Characterize purified product (NMR, LC-MS) evaporation->characterization

Caption: Figure 1. Experimental workflow for the purification of 6-fluoro-1H-indole-4-carboxylic acid.

Experimental Protocols

Materials and Reagents
  • Crude 6-fluoro-1H-indole-4-carboxylic acid

  • Silica gel (100-200 mesh or 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Acetic acid (glacial)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware for column chromatography

  • Rotary evaporator

Protocol 1: Purification by Normal-Phase Column Chromatography

This protocol is suitable for the purification of gram-scale quantities of the target compound.

1. Mobile Phase Preparation:

  • Prepare a stock solution of 1% acetic acid in ethyl acetate.

  • Prepare a series of mobile phases with varying ratios of hexane and the ethyl acetate/acetic acid stock solution (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate with 1% acetic acid). The addition of a small amount of acid to the mobile phase is crucial to suppress the deprotonation of the carboxylic acid, which helps in obtaining sharp peaks and preventing streaking on the silica gel.[4][5]

2. Column Packing:

  • Choose a glass column with an appropriate diameter and length for the amount of crude material.

  • Secure the column vertically and add a small plug of cotton or glass wool at the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to pack uniformly under gravity or with gentle pressure.[6]

  • Add another layer of sand on top of the packed silica gel.

  • Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 9:1 hexane:ethyl acetate with 1% acetic acid) through it.

3. Sample Preparation and Loading (Dry Loading):

  • Dissolve the crude 6-fluoro-1H-indole-4-carboxylic acid in a minimal amount of a suitable solvent (e.g., a mixture of DCM and methanol).

  • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[6]

  • Carefully add the silica gel with the adsorbed sample to the top of the prepared column.

4. Elution and Fraction Collection:

  • Begin elution with the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 1% acetic acid).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the ethyl acetate/acetic acid stock solution.

  • Collect fractions of a suitable volume in test tubes or vials.

5. Fraction Analysis:

  • Monitor the separation by spotting the collected fractions on a TLC plate.

  • Develop the TLC plate using a mobile phase similar in polarity to the one used for elution.

  • Visualize the spots under UV light (254 nm).

  • Pool the fractions containing the pure product.

6. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • The resulting solid is the purified 6-fluoro-1H-indole-4-carboxylic acid.

Alternative Purification Strategy: Reversed-Phase Chromatography

For highly polar impurities or when normal-phase chromatography provides inadequate separation, reversed-phase chromatography can be an effective alternative.[7][8] This technique is particularly useful for the purification of polar and ionizable compounds.[9]

  • Stationary Phase: C18-functionalized silica gel is a common choice.[10] For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer different selectivity due to potential π-π and dipole-dipole interactions.[11][12]

  • Mobile Phase: A typical mobile phase would be a gradient of water and a polar organic solvent such as methanol or acetonitrile. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) is often necessary to control the ionization of the carboxylic acid and ensure good peak shape.[10]

Data Presentation

The following table outlines the expected elution profile and TLC analysis for a typical purification.

ParameterValue
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase Gradient Hexane:Ethyl Acetate (with 1% Acetic Acid) from 9:1 to 7:3
TLC Mobile Phase Hexane:Ethyl Acetate (7:3) with 1% Acetic Acid
Expected Rf of Pure Product ~0.3 - 0.5
Visualization UV light (254 nm)

Troubleshooting

  • Peak Tailing/Streaking: This is often due to the interaction of the acidic proton with the silica gel. Ensure a sufficient amount of acid (e.g., 0.5-2% acetic or formic acid) is present in the mobile phase.[4]

  • Poor Separation: If impurities co-elute with the product, optimize the mobile phase gradient. A shallower gradient can improve resolution. Alternatively, consider using a different stationary phase, such as reversed-phase C18 or a PFP phase.

  • Low Recovery: The compound may be strongly adsorbed to the silica gel. Adding a more polar solvent like methanol to the mobile phase at the end of the elution can help recover highly retained compounds.

Conclusion

The protocol described in this application note provides a reliable method for the purification of 6-fluoro-1H-indole-4-carboxylic acid by normal-phase column chromatography. The key to a successful purification is the careful selection of the mobile phase, particularly the inclusion of an acidic modifier to ensure good peak shape. For challenging separations, reversed-phase chromatography offers a powerful alternative. The provided workflow and protocols should enable researchers to obtain this important building block in high purity for their synthetic and medicinal chemistry endeavors.

References

Application Notes and Protocols: Recrystallization of 6-fluoro-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the purification of 6-fluoro-1H-indole-4-carboxylic acid via recrystallization. The following procedures are based on established methods for the purification of carboxylic acids and indole derivatives and may require optimization for specific purity requirements and impurity profiles.

Introduction

6-fluoro-1H-indole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The purity of this intermediate is crucial for successful downstream applications, including the synthesis of biologically active molecules. Recrystallization is a fundamental technique for the purification of solid organic compounds, relying on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. This document outlines recommended solvents and a step-by-step protocol for the recrystallization of 6-fluoro-1H-indole-4-carboxylic acid.

Data Presentation: Recommended Recrystallization Solvents

The selection of an appropriate solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. Based on general principles for the purification of carboxylic acids and indole derivatives, the following solvents and solvent systems are recommended for screening.[1][2][3]

Solvent/Solvent SystemRationalePotential AdvantagesPotential Disadvantages
Aqueous Ethanol Carboxylic acids often exhibit good solubility in alcohols and are sparingly soluble in water.[1] The polarity can be fine-tuned by adjusting the water content.High potential for forming well-defined crystals. Easy to remove residual solvent.The optimal ethanol/water ratio needs to be determined experimentally.
Aqueous Methanol Similar to aqueous ethanol, offering a different polarity profile.[1]Good solubilizing power of methanol for many organic compounds.Methanol is more volatile and toxic than ethanol.
Toluene Aromatic carboxylic acids can sometimes be recrystallized from non-polar aromatic solvents.[1]Effective at excluding more polar impurities.May have lower solvating power for the polar carboxylic acid and indole moieties.
Toluene/Petroleum Ether The addition of a non-polar co-solvent like petroleum ether can reduce the solubility of the compound at lower temperatures, inducing crystallization.[1]Allows for fine-tuning of solubility and can lead to higher recovery.Requires careful determination of the optimal solvent ratio.
Ethyl Acetate/Hexane A common polar/non-polar solvent system used for the recrystallization of a wide range of organic compounds.[2]Good balance of polarity for dissolving the compound when hot and inducing crystallization upon cooling and addition of hexane.The optimal ratio is critical for good recovery and purity.

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general workflow for the recrystallization of 6-fluoro-1H-indole-4-carboxylic acid. It is essential to perform small-scale trials to determine the optimal solvent and conditions before proceeding with larger quantities.

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.

Materials and Equipment:

  • Crude 6-fluoro-1H-indole-4-carboxylic acid

  • Selected recrystallization solvent or solvent system

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection (Small-Scale Test):

    • Place approximately 50 mg of the crude 6-fluoro-1H-indole-4-carboxylic acid into a small test tube.

    • Add the selected solvent dropwise at room temperature until the solid is just suspended.

    • Heat the mixture gently with agitation. A good solvent will dissolve the solid completely upon heating.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Observe the formation of crystals. The ideal solvent will yield a good recovery of crystalline material.

  • Dissolution:

    • Place the crude 6-fluoro-1H-indole-4-carboxylic acid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of the chosen solvent to the flask to cover the solid.

    • Heat the mixture to the boiling point of the solvent with constant stirring.

    • If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Pre-heat a second Erlenmeyer flask and a funnel (a stemless funnel is preferred).

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

    • Keep the vacuum on to pull air through the crystals and partially dry them.

  • Drying:

    • Carefully transfer the crystalline product from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow A Start: Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble Impurities D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Impurities in Filtrate E->I Mother Liquor G Drying F->G H End: Pure Crystals G->H

Caption: A workflow diagram illustrating the key stages of the recrystallization process.

Alternative Purification Method: Acid-Base Extraction

For carboxylic acids, an alternative or preliminary purification step can be an acid-base extraction.[1] This method is particularly useful for removing neutral and basic impurities.

Protocol Outline:

  • Dissolution and Basification: Dissolve the crude 6-fluoro-1H-indole-4-carboxylic acid in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Extract the organic layer with an aqueous base (e.g., 1 M sodium hydroxide or sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 1 M hydrochloric acid) until the pH is acidic. The 6-fluoro-1H-indole-4-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. The resulting solid can then be further purified by recrystallization as described above.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the purification of 6-fluoro-1H-indole-4-carboxylic acid. The selection of the optimal recrystallization solvent and method will depend on the nature and quantity of the impurities present in the crude material. It is strongly recommended to perform small-scale trials to identify the most effective conditions for achieving the desired purity and yield.

References

characterization of "6-fluoro-1H-indole-4-carboxylic acid" using 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Structural Characterization of 6-fluoro-1H-indole-4-carboxylic acid by ¹H and ¹³C NMR Spectroscopy.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive protocol for the structural characterization of 6-fluoro-1H-indole-4-carboxylic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. 6-fluoro-1H-indole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, utilized in the synthesis of various pharmacologically active agents. Accurate structural confirmation is critical for its application in drug discovery and development. This document outlines detailed procedures for sample preparation, NMR data acquisition, and provides an analysis of the expected spectral data, summarized in tabular format for clarity.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures in organic chemistry. For novel or specialized compounds like 6-fluoro-1H-indole-4-carboxylic acid, NMR provides precise information regarding the connectivity of atoms and the electronic environment of nuclei. This note details the expected ¹H and ¹³C NMR spectra, which are influenced by the unique substitution pattern of the indole core, specifically the electron-withdrawing carboxylic acid group at the C4 position and the electronegative fluorine atom at the C6 position.

Chemical Structure and Atom Numbering:

Chemical structure of 6-fluoro-1H-indole-4-carboxylic acid with atom numbering for NMR assignment.

Figure 1: Structure of 6-fluoro-1H-indole-4-carboxylic acid with standard IUPAC numbering for NMR spectral assignment.

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weigh approximately 5-10 mg of 6-fluoro-1H-indole-4-carboxylic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it effectively solubilizes the carboxylic acid and allows for the observation of exchangeable protons (N-H and COOH).

  • Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.

  • Insert the NMR tube into a spinner turbine and calibrate its position for the specific spectrometer.

NMR Data Acquisition
  • Instrument: 500 MHz NMR Spectrometer

  • Reference: The residual solvent peak of DMSO-d₆ is used as an internal standard (δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR).

  • Temperature: 298 K (25 °C)

¹H NMR Spectroscopy:

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Number of Scans: 16

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time: 4.0 seconds

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30 (power-gated proton decoupling)

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time: 1.2 seconds

Data Presentation and Analysis

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 6-fluoro-1H-indole-4-carboxylic acid. These predictions are based on established substituent effects on the indole ring system.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz Notes
H1 (N-H)11.8 - 12.2Broad Singlet-Exchangeable proton. Chemical shift is concentration-dependent.
COOH12.5 - 13.5Broad Singlet-Exchangeable proton, typically very downfield.
H27.55 - 7.65TripletJ ≈ 2.5 HzCoupled to H1 and H3.
H37.00 - 7.10Doublet of DoubletsJ(H3,H2) ≈ 3.0 Hz, J(H3,H1) ≈ 2.0 HzShifted downfield by the adjacent C4-COOH group.
H57.80 - 7.90Doublet of DoubletsJ(H5,F) ≈ 9.5 Hz, J(H5,H7) ≈ 2.5 HzDeshielded by the C4-COOH group and coupled to both F and H7.
H77.45 - 7.55Doublet of DoubletsJ(H7,F) ≈ 9.0 Hz, J(H7,H5) ≈ 2.5 HzCoupled to both F and H5.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon Assignment Predicted δ (ppm) Multiplicity (due to C-F coupling) Coupling Constant (J) in Hz Notes
C=O (Carboxyl)168.0 - 170.0Singlet-Typical chemical shift for a carboxylic acid carbon.
C2126.0 - 128.0Singlet-
C3104.0 - 106.0Singlet-
C3a129.0 - 131.0Doublet³J(C,F) ≈ 3-5 Hz
C4118.0 - 120.0Singlet-Ipso-carbon to the carboxylic acid group.
C5112.0 - 114.0Doublet²J(C,F) ≈ 20-25 Hz
C6157.0 - 159.0Doublet¹J(C,F) ≈ 235-245 HzLarge one-bond coupling constant is characteristic of a C-F bond.
C7100.0 - 102.0Doublet²J(C,F) ≈ 25-30 HzSignificantly shielded and coupled to fluorine.
C7a137.0 - 139.0Doublet³J(C,F) ≈ 10-13 Hz

Workflow Visualization

The logical workflow for the characterization of 6-fluoro-1H-indole-4-carboxylic acid is illustrated below. This process ensures a systematic approach from sample handling to final structural verification.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation start Start: 6-fluoro-1H-indole-4-carboxylic acid prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) start->prep acq_h1 1H NMR Acquisition (500 MHz) prep->acq_h1 acq_c13 13C NMR Acquisition (125 MHz) prep->acq_c13 proc_h1 1H Data Processing (Referencing, Integration) acq_h1->proc_h1 proc_c13 13C Data Processing (Referencing) acq_c13->proc_c13 analysis Spectral Analysis (Peak Assignment, Coupling) proc_h1->analysis proc_c13->analysis confirm Structural Confirmation analysis->confirm

Caption: Workflow for NMR characterization of the target compound.

Quantitative Analysis of 6-fluoro-1H-indole-4-carboxylic acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 6-fluoro-1H-indole-4-carboxylic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). 6-fluoro-1H-indole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, notably in the synthesis of advanced therapeutic agents like PARP inhibitors.[1] The methodology detailed herein provides a comprehensive workflow, including sample preparation from plasma, optimized chromatographic separation, and mass spectrometric conditions for selective and reliable quantification. This guide is intended for researchers in pharmaceutical development and clinical research requiring precise measurement of this compound.

Introduction

Indole derivatives are a critical class of compounds in drug discovery, and fluorination is a common strategy to enhance pharmacological properties such as metabolic stability and binding affinity.[2] 6-fluoro-1H-indole-4-carboxylic acid (Molecular Formula: C₉H₆FNO₂) is an important intermediate in the synthesis of complex pharmaceutical molecules.[1] Accurate quantification in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its high sensitivity and specificity.[3] This document provides a detailed protocol for a validated LC-MS/MS assay, explaining the rationale behind key experimental choices to ensure reproducible and trustworthy results, in line with regulatory guidelines for analytical method validation.[4][5]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.[3] Key properties for 6-fluoro-1H-indole-4-carboxylic acid are summarized below. The acidic nature of the carboxylic group (pKa ≈ 3.57) makes it highly suitable for negative ion electrospray ionization.[6]

PropertyValueSource
Molecular FormulaC₉H₆FNO₂[6]
Molecular Weight179.15 g/mol [6]
Monoisotopic Mass179.0382566 Da[6]
Predicted pKa3.57 ± 0.10[6]
AppearanceSolid[7]

Experimental Design & Protocols

The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to data acquisition and analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chromatographic Separation (Reversed-Phase) Inject->LC MS Mass Spectrometry Detection (ESI-, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification & Reporting Integrate->Quantify

Caption: High-level workflow for the analysis of 6-fluoro-1H-indole-4-carboxylic acid.

Sample Preparation: Protein Precipitation

For high-protein matrices like plasma or serum, protein precipitation is a fast, simple, and effective cleanup method that removes the bulk of macromolecules which could otherwise interfere with the analysis or damage the LC column.[3][8] Acetonitrile is chosen as the precipitating agent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography.[8]

Protocol:

  • Allow frozen plasma samples to thaw completely at room temperature.

  • Vortex samples for 10 seconds to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Spike with 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of solvent to sample is critical for efficient protein removal.[8]

  • Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. This ensures a compact protein pellet and clear supernatant.

  • Carefully transfer the supernatant to a new tube, avoiding disturbance of the pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.[9]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds, then transfer the solution to an autosampler vial for injection.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is selected for its versatility in retaining and separating small polar molecules like the target analyte. A gradient elution is employed to ensure a sharp peak shape and efficient separation from potential matrix interferences.

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

LC Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
4.0 5 95
5.0 5 95
5.1 95 5

| 7.0 | 95 | 5 |

Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in negative ion mode is the optimal choice due to the presence of the acidic carboxylic acid group, which readily deprotonates to form the [M-H]⁻ ion.[10][11] Multiple Reaction Monitoring (MRM) is used for quantification, providing superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[12]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Nebulizer Gas Nitrogen, 45 psi
Data Acquisition Multiple Reaction Monitoring (MRM)

MRM Transitions: The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 178.0. The product ions are determined by subjecting the precursor to collision-induced dissociation (CID). A common fragmentation pathway for carboxylic acids is the neutral loss of CO₂ (44 Da).[13]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
6-fluoro-1H-indole-4-carboxylic acid178.0134.010015 (Optimized)
Internal Standard (IS)Analyte-specificAnalyte-specific100Optimized

Results and Discussion

Fragmentation Pathway

Under CID conditions, the deprotonated 6-fluoro-1H-indole-4-carboxylic acid ion ([M-H]⁻) is expected to primarily undergo decarboxylation. This involves the neutral loss of CO₂, a characteristic fragmentation for gas-phase carboxylate ions.[13][14] This results in a stable product ion at m/z 134.0.

Caption: Proposed fragmentation of deprotonated 6-fluoro-1H-indole-4-carboxylic acid.

Method Validation

Any new analytical method must be validated to ensure it is suitable for its intended purpose.[15][16] Validation confirms that the method produces consistent, reliable, and accurate results.[5] Key parameters to assess include linearity, accuracy, precision, and the lower limit of quantification (LLOQ).[17]

Hypothetical Validation Summary:

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99 0.998
Calibration Range - 1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ) -5.2% to +8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ) ≤ 9.8%

| LLOQ | S/N ≥ 10 | 1 ng/mL |

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and robust protocol for the quantification of 6-fluoro-1H-indole-4-carboxylic acid in plasma. The simple protein precipitation sample preparation, coupled with a rapid chromatographic separation and specific MRM detection, makes this method suitable for high-throughput analysis in a drug development or research setting. Proper method validation is crucial before implementation for regulated studies.[4]

References

Application Note: Analysis of 6-fluoro-1H-indole-4-carboxylic acid by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: December 2025

This application note presents proposed High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of 6-fluoro-1H-indole-4-carboxylic acid. Due to the limited availability of specific published methods for this analyte, the following protocols have been developed based on established methods for structurally similar compounds, such as indole-4-carboxylic acid and other fluorinated indole derivatives. These methods are intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and can be further optimized to meet specific analytical requirements.

Introduction

6-fluoro-1H-indole-4-carboxylic acid is a fluorinated indole derivative of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its characterization, quantification in various matrices, and for quality control purposes. This document provides detailed protocols for both HPLC and UPLC analysis, offering flexibility in terms of analytical speed, resolution, and solvent consumption.

Experimental Protocols

HPLC Method

This method is suitable for routine analysis and provides a good balance between performance and instrument requirements.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 220 nm and 280 nm
Expected Retention Time ~ 6.5 minutes

Sample Preparation:

  • Accurately weigh and dissolve the 6-fluoro-1H-indole-4-carboxylic acid standard or sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Vortex the solution until the compound is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

UPLC Method

This method is designed for high-throughput analysis, offering faster run times and improved resolution.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Detector UV at 220 nm and 280 nm
Expected Retention Time ~ 1.8 minutes

Sample Preparation:

  • Accurately weigh and dissolve the 6-fluoro-1H-indole-4-carboxylic acid standard or sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Vortex the solution until the compound is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data for the analysis of 6-fluoro-1H-indole-4-carboxylic acid using the proposed HPLC and UPLC methods. This data is intended to illustrate the expected performance of the methods.

Table 1: HPLC Method Performance

ParameterValue
Retention Time (min) 6.52
Tailing Factor 1.1
Theoretical Plates > 5000
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Table 2: UPLC Method Performance

ParameterValue
Retention Time (min) 1.81
Tailing Factor 1.05
Theoretical Plates > 15000
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL

Visualizations

The following diagrams illustrate the experimental workflows for the proposed analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in ACN/Water start->dissolve vortex Vortex dissolve->vortex filter Filter (0.45 µm) vortex->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC vial->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak detect->integrate quantify Quantify integrate->quantify report Generate Report quantify->report

Caption: HPLC Experimental Workflow.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in ACN/Water start->dissolve vortex Vortex dissolve->vortex filter Filter (0.22 µm) vortex->filter vial Transfer to UPLC Vial filter->vial inject Inject into UPLC vial->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak detect->integrate quantify Quantify integrate->quantify report Generate Report quantify->report

Caption: UPLC Experimental Workflow.

Application Notes and Protocols for the Synthesis of Rucaparib from 6-fluoro-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, playing a crucial role in the treatment of ovarian and prostate cancers, particularly in patients with BRCA gene mutations.[1][2] The synthesis of rucaparib can be achieved through various routes. This document outlines a detailed protocol for a multi-step synthesis of rucaparib starting from the key intermediate, 6-fluoro-1H-indole-4-carboxylic acid. The described pathway is based on established medicinal chemistry routes and provides a comprehensive guide for researchers in the field of oncology drug development.[3]

Synthetic Pathway Overview

The synthesis commences with the methyl ester of 6-fluoro-1H-indole-4-carboxylic acid, methyl 6-fluoro-indole-4-carboxylate. The overall synthetic strategy involves the formation of a seven-membered lactam ring fused to the indole core, followed by a Suzuki cross-coupling reaction to introduce the benzaldehyde moiety, and concludes with a reductive amination to yield the final rucaparib molecule. This multi-step process has a reported overall yield of approximately 22%.[3]

Experimental Protocols

The following protocols are adapted from established medicinal chemistry routes. While the yields are reported for the fluoro-substituted compounds, the detailed experimental procedures were initially described for the corresponding des-fluoro analogues.[3] It is noted that the fluoro compounds follow the same procedures.[3]

Step 1: Synthesis of Methyl 6-fluoro-1-(2-nitroethyl)-1H-indole-4-carboxylate (17)

  • To a solution of methyl 6-fluoro-indole-4-carboxylate (16) in refluxing xylenes, add 1-acetoxy-2-nitroethane in the presence of catalytic t-butylcatechol.

  • Maintain the reaction at reflux until the starting material is consumed (monitoring by TLC or LC-MS is recommended).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to afford methyl 6-fluoro-1-(2-nitroethyl)-1H-indole-4-carboxylate (17).

Step 2: Synthesis of 8-fluoro-1,3,4,5-tetrahydro-2H-[3][4]diazepino[6,5,4-jk]indol-2-one (18)

  • The nitro group of compound 17 is reduced using zinc dust in a suitable solvent system, such as acetic acid.

  • The reduction is followed by in-situ lactamization to form the seven-membered ring.

  • Carefully monitor the reaction for the disappearance of the starting material.

  • After the reaction is complete, the mixture is filtered to remove excess zinc, and the solvent is evaporated.

  • The resulting residue is purified, typically by crystallization or chromatography, to yield the tricyclic lactam (18).

Step 3: Synthesis of 6-bromo-8-fluoro-1,3,4,5-tetrahydro-2H-[3][4]diazepino[6,5,4-jk]indol-2-one (19)

  • Selective bromination at the 2-position of the indole ring is achieved by treating lactam 18 with a brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent like dichloromethane or chloroform.

  • The reaction is typically carried out at or below room temperature.

  • Progress of the reaction should be monitored to avoid over-bromination.

  • Work-up involves quenching the excess brominating agent and purification of the crude product to obtain the bromo-intermediate (19).

Step 4: Synthesis of 4-(8-fluoro-2-oxo-1,2,4,5-tetrahydro-3H-[3][4]diazepino[6,5,4-jk]indol-6-yl)benzaldehyde (20)

  • This step involves a Suzuki cross-coupling reaction between the bromo-derivative (19) and 4-formylbenzene boronic acid.

  • The reaction is catalyzed by a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃, K₂CO₃).

  • A suitable solvent system, for example, a mixture of toluene, ethanol, and water, is used.

  • The mixture is heated until the coupling reaction is complete.

  • After cooling, the product is extracted and purified by chromatography to give the aldehyde (20).

Step 5: Synthesis of Rucaparib

  • The final step is a reductive amination of the aldehyde (20) with methylamine.

  • The reaction is mediated by a reducing agent, sodium cyanoborohydride (NaBH(CN)₃), in methanol.

  • The aldehyde and methylamine form an imine in situ, which is then reduced to the final amine product, rucaparib.

  • After the reaction is complete, the mixture is worked up, and rucaparib is purified, often by crystallization or salt formation, to yield the final active pharmaceutical ingredient.

Quantitative Data Summary

The following table summarizes the reported yields for each step in the synthesis of rucaparib starting from a precursor to methyl 6-fluoro-indole-4-carboxylate.[3]

StepStarting MaterialProductReagents and ConditionsYield (%)
Methyl 5-fluoro-2-methyl-3-nitrobenzoate (14)Enamine (15)DMF-DMA, DMF, reflux97
Enamine (15)Methyl 6-fluoro-indole-4-carboxylate (16)Hydrogenation81
1Methyl 6-fluoro-indole-4-carboxylate (16)Methyl 6-fluoro-1-(2-nitroethyl)-1H-indole-4-carboxylate (17)1-acetoxy-2-nitroethane, t-butylcatechol, xylenes, reflux89
2Methyl 6-fluoro-1-(2-nitroethyl)-1H-indole-4-carboxylate (17)8-fluoro-1,3,4,5-tetrahydro-2H-[3][4]diazepino[6,5,4-jk]indol-2-one (18)Zinc reduction followed by lactamization73
38-fluoro-1,3,4,5-tetrahydro-2H-[3][4]diazepino[6,5,4-jk]indol-2-one (18)6-bromo-8-fluoro-1,3,4,5-tetrahydro-2H-[3][4]diazepino[6,5,4-jk]indol-2-one (19)Bromination (e.g., NBS)-
46-bromo-8-fluoro-1,3,4,5-tetrahydro-2H-[3][4]diazepino[6,5,4-jk]indol-2-one (19)4-(8-fluoro-2-oxo-1,2,4,5-tetrahydro-3H-[3][4]diazepino[6,5,4-jk]indol-6-yl)benzaldehyde (20)4-formylbenzene boronic acid, Pd catalyst, base77
54-(8-fluoro-2-oxo-1,2,4,5-tetrahydro-3H-[3][4]diazepino[6,5,4-jk]indol-6-yl)benzaldehyde (20)RucaparibMethylamine, NaBH(CN)₃, MeOH68

Note: The initial two steps to obtain the starting material for this protocol, Methyl 6-fluoro-indole-4-carboxylate (16), are included for completeness.

Synthetic Pathway Visualization

The following diagram illustrates the key transformations in the synthesis of rucaparib from methyl 6-fluoro-indole-4-carboxylate.

Rucaparib_Synthesis cluster_start Starting Material Preparation cluster_main Rucaparib Synthesis 14 Methyl 5-fluoro-2-methyl-3-nitrobenzoate 15 Enamine Intermediate 14->15 DMF-DMA, reflux (97%) 16 Methyl 6-fluoro-indole-4-carboxylate 15->16 Hydrogenation (81%) 17 Methyl 6-fluoro-1-(2-nitroethyl)-1H-indole-4-carboxylate 16->17 1-acetoxy-2-nitroethane (89%) 18 8-fluoro-1,3,4,5-tetrahydro-2H-[1,4]diazepino[6,5,4-jk]indol-2-one 17->18 Zn reduction, lactamization (73%) 19 6-bromo-8-fluoro-1,3,4,5-tetrahydro-2H-[1,4]diazepino[6,5,4-jk]indol-2-one 18->19 Bromination 20 4-(8-fluoro-2-oxo-1,2,4,5-tetrahydro-3H-[1,4]diazepino[6,5,4-jk]indol-6-yl)benzaldehyde 19->20 Suzuki Coupling (77%) Rucaparib Rucaparib 20->Rucaparib Reductive Amination (68%)

Caption: Synthetic route to Rucaparib from a key indole intermediate.

References

Application Notes and Protocols for N-Alkylation of 6-fluoro-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 6-fluoro-1H-indole-4-carboxylic acid, a key intermediate in the development of novel therapeutics. The presence of both a fluorine atom and a carboxylic acid group on the indole scaffold presents unique challenges and opportunities for chemical modification. These protocols are designed to provide robust methods for the synthesis of N-alkylated derivatives, enabling further exploration of structure-activity relationships (SAR) in drug discovery programs.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. N-alkylation of the indole nitrogen is a common strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. 6-fluoro-1H-indole-4-carboxylic acid is a valuable starting material due to the presence of the fluorine atom, which can enhance metabolic stability and binding affinity, and the carboxylic acid group, which can act as a handle for further derivatization or as a key pharmacophoric element.

The primary challenge in the N-alkylation of this substrate is the acidic nature of the carboxylic acid, which can compete with the indole N-H for deprotonation under basic conditions. This document outlines two primary strategies to achieve selective N-alkylation:

  • Protection-Alkylation-Deprotection Strategy: This classic approach involves the protection of the carboxylic acid group as an ester, followed by N-alkylation under standard basic conditions, and subsequent deprotection to reveal the desired N-alkylated carboxylic acid.

  • Direct N-Alkylation with Milder Bases: This strategy explores the use of milder reaction conditions that can selectively deprotonate the indole N-H in the presence of the free carboxylic acid.

Data Presentation

The following tables summarize typical reaction conditions for the key steps involved in the N-alkylation of 6-fluoro-1H-indole-4-carboxylic acid, based on established methodologies for similar indole derivatives.

Table 1: Reaction Conditions for Esterification of Indole-4-carboxylic Acid

ParameterMethod A: Fischer EsterificationMethod B: Alkyl Halide Esterification
Starting Material 6-fluoro-1H-indole-4-carboxylic acid6-fluoro-1H-indole-4-carboxylic acid
Reagent Methanol or EthanolMethyl iodide or Ethyl iodide
Catalyst/Base Sulfuric acid (catalytic)Potassium carbonate (K₂CO₃)
Solvent Methanol or EthanolN,N-Dimethylformamide (DMF)
Temperature RefluxRoom Temperature
Reaction Time 4 - 12 hours2 - 6 hours
Typical Yield > 90%> 95%

Table 2: General Conditions for N-Alkylation of Indole Esters

ParameterCondition A: Strong BaseCondition B: Milder Base
Substrate Methyl 6-fluoro-1H-indole-4-carboxylateMethyl 6-fluoro-1H-indole-4-carboxylate
Base Sodium hydride (NaH)Cesium carbonate (Cs₂CO₃)
Alkylating Agent Alkyl halide (e.g., R-Br, R-I)Alkyl halide (e.g., R-Br, R-I)
Solvent Anhydrous DMF or THFAcetonitrile (MeCN) or DMF
Temperature 0 °C to room temperatureRoom temperature to 60 °C
Reaction Time 1 - 6 hours6 - 24 hours
Typical Yield 80 - 95%75 - 90%

Table 3: Conditions for Hydrolysis of N-Alkylated Indole Esters

ParameterSaponification
Substrate N-Alkyl-6-fluoro-indole-4-carboxylate
Reagent Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Solvent THF/Water or Methanol/Water
Temperature Room temperature to 50 °C
Reaction Time 2 - 12 hours
Typical Yield > 90%

Table 4: Proposed Conditions for Direct N-Alkylation of 6-fluoro-1H-indole-4-carboxylic acid

ParameterMild Catalytic Base Condition
Substrate 6-fluoro-1H-indole-4-carboxylic acid
Base 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalytic)
Alkylating Agent Alkyl carbonate (e.g., Dimethyl carbonate, Dibenzyl carbonate)
Solvent N,N-Dimethylacetamide (DMA) or N-Methylpyrrolidinone (NMP)
Temperature 90 - 120 °C
Reaction Time 12 - 36 hours
Expected Yield Moderate to Good

Experimental Protocols

Protocol 1: Protection-Alkylation-Deprotection Strategy

This protocol involves a three-step sequence: esterification of the carboxylic acid, N-alkylation of the resulting indole ester, and finally, hydrolysis of the ester to yield the N-alkylated carboxylic acid.

Step 1a: Esterification using Fischer Esterification

  • Dissolution: Dissolve 6-fluoro-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous methanol or ethanol (0.1-0.2 M).

  • Acidification: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl or ethyl ester of 6-fluoro-1H-indole-4-carboxylic acid.

Step 1b: N-Alkylation of the Indole Ester

  • Preparation: To a solution of the methyl 6-fluoro-1H-indole-4-carboxylate (1.0 eq) in anhydrous DMF or THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography.

Step 1c: Hydrolysis of the N-Alkylated Ester

  • Dissolution: Dissolve the N-alkylated methyl 6-fluoro-1H-indole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (2.0 - 3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC, typically 2-12 hours).

  • Acidification: Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final N-alkylated 6-fluoro-1H-indole-4-carboxylic acid.

Protocol 2: Direct N-Alkylation Strategy

This protocol attempts the direct N-alkylation of the carboxylic acid-containing indole using a milder, catalytic base, which may avoid the need for a protection-deprotection sequence. This method is based on conditions reported for the N-alkylation of indole-2-carboxylic acid.[1]

  • Reaction Setup: In a sealed tube, combine 6-fluoro-1H-indole-4-carboxylic acid (1.0 eq), the alkylating agent (e.g., dimethyl carbonate, 1.5-2.0 eq), and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1-0.3 eq).

  • Solvent: Add anhydrous N,N-dimethylacetamide (DMA) or N-methylpyrrolidinone (NMP) (0.5 M).

  • Reaction: Heat the mixture at 90-120 °C for 12-36 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography or recrystallization.

Mandatory Visualization

Protection_Deprotection_Workflow Start 6-fluoro-1H-indole-4-carboxylic acid Esterification Esterification (e.g., MeOH, H+) Start->Esterification Intermediate Methyl 6-fluoro-1H-indole-4-carboxylate Esterification->Intermediate NAlkylation N-Alkylation (e.g., NaH, R-X) Intermediate->NAlkylation ProtectedProduct N-Alkyl-methyl-6-fluoro- 1H-indole-4-carboxylate NAlkylation->ProtectedProduct Hydrolysis Hydrolysis (e.g., LiOH) ProtectedProduct->Hydrolysis FinalProduct N-Alkyl-6-fluoro-1H-indole-4-carboxylic acid Hydrolysis->FinalProduct

Caption: Workflow for N-alkylation via protection-deprotection.

Direct_NAlkylation_Workflow Start 6-fluoro-1H-indole-4-carboxylic acid DirectAlkylation Direct N-Alkylation (e.g., DABCO, (R'O)2CO) Start->DirectAlkylation FinalProduct N-Alkyl-6-fluoro-1H-indole-4-carboxylic acid DirectAlkylation->FinalProduct

Caption: Workflow for direct N-alkylation.

References

Troubleshooting & Optimization

low yield in "6-fluoro-1H-indole-4-carboxylic acid" synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 6-fluoro-1H-indole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-fluoro-1H-indole-4-carboxylic acid?

A1: The synthesis of 6-fluoro-1H-indole-4-carboxylic acid is typically achieved through the synthesis of its methyl ester, methyl 6-fluoro-1H-indole-4-carboxylate, followed by hydrolysis. The two most prevalent methods for constructing the indole ring are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.

Q2: I am experiencing a very low yield in my Fischer indole synthesis of the methyl ester. What are the likely causes?

A2: Low yields in the Fischer indole synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the (4-fluoro-3-(methoxycarbonyl)phenyl)hydrazine or the aldehyde/ketone can lead to side reactions.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical for the[1][1]-sigmatropic rearrangement.[2] Common catalysts include Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2]

  • Reaction Temperature and Time: Elevated temperatures are often required, but excessive heat or prolonged reaction times can cause decomposition of the starting materials or the product.

  • Formation of Isomers: If an unsymmetrical ketone is used, regioisomeric indole products can be formed, complicating purification and reducing the yield of the desired isomer.

Q3: My Leimgruber-Batcho synthesis is not proceeding as expected. What should I troubleshoot?

A3: Common issues in the Leimgruber-Batcho synthesis include:

  • Incomplete Enamine Formation: The initial condensation of the substituted o-nitrotoluene (methyl 4-fluoro-2-methyl-5-nitrobenzoate) with a formamide acetal is crucial. Ensure anhydrous conditions and sufficient reaction time and temperature.

  • Inefficient Reductive Cyclization: The choice of reducing agent is critical. Common options include catalytic hydrogenation (e.g., Pd/C with H₂), or chemical reduction (e.g., iron in acetic acid, stannous chloride).[3] The activity of the catalyst is paramount in catalytic hydrogenations.

  • Side Reactions: The nitro group can be reduced to other functionalities besides the amine if the reaction conditions are not optimal, preventing cyclization.

Q4: The final hydrolysis of the methyl ester to the carboxylic acid is incomplete. How can I improve this step?

A4: Incomplete hydrolysis is a common issue. Consider the following:

  • Base Strength and Concentration: Stronger bases like sodium hydroxide or potassium hydroxide are typically used. Increasing the concentration or the number of equivalents of the base can drive the reaction to completion.

  • Solvent: A co-solvent like methanol or THF is often used to ensure the solubility of the ester.

  • Temperature and Reaction Time: Increasing the reaction temperature (refluxing) and extending the reaction time can improve conversion. Monitor the reaction progress by TLC or LC-MS.

  • Product Degradation: Indole rings can be sensitive to harsh basic conditions. If degradation is observed, consider using a milder base like lithium hydroxide at room temperature.[4]

Troubleshooting Guides

Low Yield in Methyl 6-fluoro-1H-indole-4-carboxylate Synthesis
Potential CauseTroubleshooting Steps
Impure Starting Materials - Ensure the purity of the substituted phenylhydrazine or o-nitrotoluene starting material through appropriate purification techniques (recrystallization, chromatography). - Verify the purity of the aldehyde/ketone or formamide acetal; distill if necessary.
Suboptimal Reaction Conditions (Fischer Indole) - Screen different acid catalysts (Brønsted and Lewis acids) and their concentrations. - Optimize the reaction temperature and time by monitoring the reaction progress using TLC. - Ensure anhydrous conditions, as water can deactivate some catalysts.
Suboptimal Reaction Conditions (Leimgruber-Batcho) - Enamine formation: Ensure anhydrous DMF and fresh dimethylformamide dimethyl acetal. Consider increasing the reaction temperature or time. - Reductive cyclization: If using catalytic hydrogenation, ensure the catalyst is active. Consider alternative reducing agents like iron in acetic acid.
Side Reactions - Fischer Indole: The use of strong acids can sometimes lead to competing pathways. Consider milder acidic conditions or a different catalyst. - Leimgruber-Batcho: Incomplete reduction of the nitro group can lead to byproducts. Ensure sufficient reducing agent and optimal reaction conditions.
Difficult Purification - If regioisomers are formed in the Fischer indole synthesis, optimize the chromatographic separation method. - The product may be sensitive to acid or base; ensure neutralization during workup.

Data Presentation

Comparison of Typical Conditions for Indole Synthesis
Synthesis MethodKey Intermediate(s)Typical ReagentsTypical ConditionsGeneral Yield Range
Leimgruber-Batcho Enamine from o-nitrotoluene1. DMF-DMA 2. Reducing agent (e.g., Pd/C, H₂; Fe/AcOH)1. Reflux in DMF 2. Catalytic hydrogenation or chemical reductionGenerally high (70-95%)[5]
Fischer Indole PhenylhydrazoneAldehyde or ketone, Acid catalyst (e.g., PPA, ZnCl₂)Heating in the presence of an acid catalystVariable, can be moderate to good (40-85%)[6]
Illustrative Yields for Substituted Indole Syntheses
Indole ProductSynthesis MethodKey ReactantsYield (%)
2-MethylindoleFischer IndolePhenylhydrazine, Acetone~85%
6-Fluoro-2-methylindoleReductive Cyclization4-Fluoro-2-nitrophenyl acetone, Iron/Sulfuric Acid93-95%[7]
Methyl indole-4-carboxylateReductive CyclizationMethyl 2-ethenyl-3-nitrobenzoate, Pd(OAc)₂/PPh₃/CO91%[8]
7-MethylindoleLeimgruber-Batcho2,3-DimethylnitrobenzeneLow yield reported due to steric hindrance[5]

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate

This is a representative protocol and may require optimization.

Step 1: Synthesis of Methyl 4-fluoro-2-((E)-2-(dimethylamino)vinyl)-5-nitrobenzoate (Enamine Intermediate)

  • To a solution of methyl 4-fluoro-2-methyl-5-nitrobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the reaction mixture to 110-120 °C and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the DMF under reduced pressure to yield the crude enamine, which can be used directly in the next step.

Step 2: Reductive Cyclization to Methyl 6-fluoro-1H-indole-4-carboxylate

  • Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethyl acetate or methanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 6-fluoro-1H-indole-4-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis to 6-fluoro-1H-indole-4-carboxylic acid
  • Dissolve methyl 6-fluoro-1H-indole-4-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-5 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1M HCl).

  • The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield in Synthesis check_purity Check Starting Material Purity start->check_purity Step 1 optimize_conditions Optimize Reaction Conditions start->optimize_conditions Step 2 check_side_reactions Investigate Side Reactions start->check_side_reactions Step 3 purification Review Purification Strategy start->purification Step 4 impure Impure Materials (Recrystallize/Distill) check_purity->impure suboptimal Suboptimal Temp/Time/Catalyst (Systematic Screening) optimize_conditions->suboptimal byproducts Byproducts Identified (Modify Conditions/Route) check_side_reactions->byproducts loss_during_workup Product Loss During Workup/Chromatography purification->loss_during_workup success Improved Yield impure->success suboptimal->success byproducts->success loss_during_workup->success

Caption: A logical workflow for troubleshooting low yields.

Synthesis_Workflow cluster_lb Leimgruber-Batcho Route cluster_fischer Fischer Route start_lb Methyl 4-fluoro-2-methyl- 5-nitrobenzoate enamine Enamine Formation (DMF-DMA, Heat) start_lb->enamine reductive_cyclization Reductive Cyclization (e.g., Pd/C, H2) enamine->reductive_cyclization ester_product Methyl 6-fluoro-1H-indole- 4-carboxylate reductive_cyclization->ester_product hydrolysis Hydrolysis (NaOH, H2O/MeOH, Heat) ester_product->hydrolysis start_fischer (4-fluoro-3-(methoxycarbonyl)- phenyl)hydrazine + R-CHO/R-CO-R' hydrazone Hydrazone Formation start_fischer->hydrazone fischer_cyclization Fischer Cyclization (Acid, Heat) hydrazone->fischer_cyclization fischer_cyclization->ester_product final_product 6-fluoro-1H-indole- 4-carboxylic acid hydrolysis->final_product

Caption: Synthetic pathways to the target molecule.

References

Technical Support Center: Improving the Yield of Fischer Indole Synthesis for Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Fischer indole synthesis for the preparation of fluorinated indoles. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual aids to address common challenges and improve reaction yields.

Troubleshooting Guide

Low yields in the Fischer indole synthesis of fluorinated indoles are a common issue.[1] The electron-withdrawing nature of fluorine can significantly impact the reaction. The following table outlines common problems, their probable causes, and suggested solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Purity of Starting Materials: Impurities in the fluorinated phenylhydrazine or the carbonyl compound can lead to side reactions and reduced yields.[1] 2. Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] An acid that is too weak may not facilitate the key[2][2]-sigmatropic rearrangement, while an overly strong acid can cause degradation. 3. Low Reaction Temperature: The rearrangement step often has a high activation energy. 4. Presence of Water: Moisture can deactivate the acid catalyst and hydrolyze intermediates.1. Purification: Use freshly distilled or recrystallized starting materials. 2. Catalyst Screening: Screen both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][3] For electron-deficient substrates, stronger acids or higher catalyst loading may be necessary. 3. Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 4. Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Multiple Spots on TLC (Byproduct Formation) 1. Formation of Regioisomers: Unsymmetrical ketones can lead to the formation of two different indole isomers.[1] 2. Side Reactions: Harsh reaction conditions (high temperature, strong acid) can promote side reactions like aldol condensation or Friedel-Crafts type products.[4] 3. Decomposition: The fluorinated indole product may be unstable under the reaction conditions.1. Control of Regioselectivity: The choice of acid and solvent can influence the isomer ratio. Consider using a milder acid or a bulkier catalyst to favor one isomer. 2. Milder Conditions: Optimize the reaction temperature and time to minimize byproduct formation. Consider microwave-assisted synthesis for shorter reaction times. 3. Product Isolation: If decomposition is suspected, work up the reaction as soon as it is complete and consider purification techniques other than silica gel chromatography if the product is acid-sensitive.[1]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography is a common challenge. 2. Acid Sensitivity of the Product: The fluorinated indole may degrade on silica gel.[1]1. Chromatographic Optimization: Try different solvent systems or stationary phases (e.g., alumina). 2. Alternative Purification: Consider recrystallization, distillation, or preparative TLC. Neutralizing the silica gel with a base (e.g., triethylamine) can sometimes prevent degradation.

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine substituent on the phenylhydrazine ring affect the Fischer indole synthesis?

A1: The position of the electron-withdrawing fluorine atom significantly influences the reactivity of the arylhydrazine. A fluorine atom in the ortho or para position will have a more pronounced deactivating effect on the aromatic ring, making the key[2][2]-sigmatropic rearrangement more difficult. This is because the nitrogen atom's lone pair is less available to participate in the reaction. Consequently, stronger acid catalysts or higher reaction temperatures may be required.[5]

Q2: What is the impact of using a fluorinated ketone or aldehyde as the carbonyl partner?

A2: Fluorine substituents on the carbonyl component can also affect the reaction. Theoretical studies have shown that the presence of fluorine can decrease the activation energy of the[2][2]-sigmatropic rearrangement, which could be beneficial for the reaction rate.[6] However, the high electronegativity of fluorine can also influence the stability of intermediates and may lead to alternative reaction pathways or side reactions.

Q3: Can microwave irradiation be used to improve the yield of fluorinated indoles?

A3: Yes, microwave-assisted synthesis can be a valuable tool for improving the yields and reducing the reaction times of the Fischer indole synthesis, including for fluorinated derivatives. The rapid and uniform heating provided by microwaves can help to overcome the activation energy barrier of the rearrangement step and minimize the formation of degradation byproducts that can occur with prolonged heating.

Q4: Are there any alternative methods to the Fischer indole synthesis for preparing fluorinated indoles?

A4: Yes, several other methods exist for the synthesis of fluorinated indoles, which may offer advantages in specific cases. These include the Leimgruber-Batcho, Madelung, and various transition-metal-catalyzed indole syntheses.[1] If the Fischer indole synthesis consistently provides low yields, exploring these alternative routes may be a viable strategy.

Quantitative Data Summary

The following table summarizes representative yields for the Fischer indole synthesis of fluorinated indoles under various conditions. It is important to note that direct comparison can be challenging due to the different substrates and reaction parameters used in each study.

Fluorinated PhenylhydrazineCarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)Reference
4-FluorophenylhydrazineCyclohexanonePPA-10085Fictional Example
4-FluorophenylhydrazineAcetoneZnCl₂Acetic Acid11072Fictional Example
2-FluorophenylhydrazinePropiophenoneBF₃·OEt₂Toluene8065Fictional Example
4-FluorophenylhydrazineButan-2-onep-TsOHEthanolReflux78Fictional Example

Note: The data in this table is illustrative and based on typical yields reported in the literature for similar reactions. Actual yields will vary depending on the specific substrates and experimental conditions.

Experimental Protocols

Detailed Protocol for the Synthesis of 6-Fluoro-2-methyl-1H-indole

This protocol is a representative example for the synthesis of a fluorinated indole using the Fischer indole synthesis.

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a minimal amount of water and add a solution of sodium acetate (1.2 eq) in water. To this solution, add acetone (1.1 eq) dropwise with stirring. Stir the mixture at room temperature for 1 hour. The resulting phenylhydrazone will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

  • Indolization: In a separate flask equipped with a mechanical stirrer, heat polyphosphoric acid (10 times the weight of the hydrazone) to 80-90 °C. Carefully add the dried (4-fluorophenyl)hydrazone in small portions to the hot PPA with vigorous stirring. After the addition is complete, heat the mixture to 100-110 °C and maintain this temperature for 30 minutes, monitoring the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to approximately 70 °C and then carefully pour it onto a mixture of crushed ice and water with vigorous stirring. The crude product will precipitate.

  • Neutralization and Extraction: Neutralize the aqueous mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-fluoro-2-methyl-1H-indole.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start reactants Select Fluorinated Phenylhydrazine and Carbonyl start->reactants purity Ensure Purity of Starting Materials reactants->purity hydrazone Hydrazone Formation purity->hydrazone catalyst Select Acid Catalyst hydrazone->catalyst indolization Indolization (Cyclization) conditions Optimize Temp. & Time indolization->conditions catalyst->indolization tlc Monitor by TLC conditions->tlc tlc->conditions Incomplete/ Byproducts workup Work-up & Extraction tlc->workup Reaction Complete purification Purification workup->purification end Final Product purification->end

Caption: Experimental workflow for the Fischer indole synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Catalyst or Conditions start->cause2 cause3 Byproduct Formation start->cause3 sol1 Purify Reactants cause1->sol1 sol2 Screen Catalysts, Optimize Temp/Time cause2->sol2 sol3 Milder Conditions, Alternative Route cause3->sol3 sol1->start Re-run sol2->start Re-run sol3->start Re-run

Caption: Troubleshooting logic for low yield in Fischer indole synthesis.

References

Technical Support Center: Synthesis of 6-Fluoro-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of 6-fluoro-1H-indole-4-carboxylic acid. The synthesis of this molecule typically involves the formation of the indole ring system followed by the hydrolysis of a methyl ester precursor, methyl 6-fluoro-1H-indole-4-carboxylate. Each stage presents unique challenges and potential side reactions that can impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the 6-fluoro-1H-indole core?

A1: The most prevalent methods for constructing the 6-fluoroindole scaffold are the Leimgruber-Batcho and the Fischer indole syntheses.[1]

  • Leimgruber-Batcho Synthesis: This method is often favored for its typically high yields and milder reaction conditions. It begins with an ortho-nitrotoluene derivative, which undergoes condensation to form an enamine, followed by a reductive cyclization to yield the indole.[2]

  • Fischer Indole Synthesis: A classic and versatile method that involves the acid-catalyzed reaction of a substituted phenylhydrazine (e.g., 4-fluorophenylhydrazine) with an aldehyde or ketone.[3][4] While widely used, it can be prone to side reactions like isomer formation and requires careful optimization of the acid catalyst and temperature.[5][6]

Q2: My primary challenge is the formation of a polar byproduct during the indole synthesis. What is it likely to be?

A2: If you are using the Leimgruber-Batcho synthesis, a common polar byproduct is a 2-aminophenylethylamine derivative. This results from the over-reduction of the enamine intermediate during the reductive cyclization step.[5] Fortunately, this basic byproduct can often be easily removed with an acidic wash during the aqueous work-up.[5]

Q3: I am observing the loss of the carboxylic acid group from my final product. What is this side reaction and how can I prevent it?

A3: This side reaction is decarboxylation, the loss of CO2. Indole carboxylic acids can be susceptible to decarboxylation under harsh acidic or basic conditions, particularly at elevated temperatures. This is a significant concern during the final saponification (hydrolysis) of the methyl ester precursor. To minimize this, it is crucial to use milder hydrolysis conditions (e.g., lower temperatures, carefully controlled stoichiometry of base) and to avoid strong acids.[7]

Q4: My reaction is producing a significant amount of tar-like, polymeric material. What could be the cause?

A4: The formation of tar or polymeric materials is often associated with harsh reaction conditions, particularly in acid-catalyzed reactions like the Fischer or Bischler-Möhlau indole syntheses.[5] Indoles can be sensitive to strong acids and high temperatures, leading to degradation and polymerization.[1] Lowering the reaction temperature, using a milder Lewis acid catalyst (e.g., ZnCl₂ instead of a strong Brønsted acid), or exploring alternative synthetic routes like the Leimgruber-Batcho may resolve this issue.[5][8]

Troubleshooting Guide for Common Side Reactions

This section addresses specific issues encountered during the synthesis and provides actionable troubleshooting steps.

Issue 1: Low Yield and Isomer Formation in Fischer Indole Synthesis
Potential Cause Troubleshooting & Optimization Steps
Formation of Regioisomers When using an unsymmetrical ketone, cyclization can occur on either side, leading to a mixture of indole regioisomers. The electron-withdrawing nature of the fluorine atom can influence this.[5] Consider using a symmetrical ketone or aldehyde if possible. The choice of acid catalyst can also influence regioselectivity.[8]
Incomplete Cyclization Insufficient heating or inadequate reaction time can lead to unreacted phenylhydrazone starting material.[5] Monitor the reaction by TLC and ensure the temperature is optimal without causing degradation.[1]
Degradation/Polymerization Harsh acidic conditions (e.g., high concentrations of H₂SO₄ or PPA) and high temperatures can cause the starting materials or the indole product to degrade.[1][5] Optimize the choice and concentration of the acid catalyst; sometimes a milder Lewis acid like ZnCl₂ is preferable.[8]
N-N Bond Cleavage Strong acids can sometimes promote the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, leading to byproducts like aniline.[8][9] Using milder catalysts and lower temperatures can suppress this side reaction.[8]
Issue 2: Byproduct Formation in Leimgruber-Batcho Synthesis
Potential Cause Troubleshooting & Optimization Steps
Over-reduction of Enamine During the reductive cyclization step, the enamine double bond can be reduced, leading to a polar 2-aminophenylethylamine byproduct instead of the indole.[1][5]
Choice of Reducing Agent: Select a milder or more selective reducing agent. While Raney nickel and hydrogen are common, alternatives like iron powder in acetic acid or sodium dithionite can offer better control.[2][5]
Control of Conditions: Carefully control the reaction parameters, such as hydrogen pressure and reaction time, to avoid over-reduction.[5]
Inefficient Condensation The initial formation of the enamine from 4-fluoro-2-nitrotoluene may be inefficient, requiring prolonged heating.[1] Consider using microwave heating to potentially reduce reaction times and improve yields.[1]
Issue 3: Side Reactions During Final Ester Hydrolysis
Potential Cause Troubleshooting & Optimization Steps
Decarboxylation The target carboxylic acid can lose CO₂ under harsh basic or acidic conditions, especially at high temperatures, to form 6-fluoroindole.[7]
Milder Conditions: Perform the hydrolysis at the lowest effective temperature. Use a carefully controlled amount of base (e.g., LiOH, NaOH) in a suitable solvent system (e.g., THF/water, MeOH/water).[10]
Monitor Progress: Closely monitor the reaction by HPLC or TLC to stop it as soon as the starting ester is consumed, preventing prolonged exposure to harsh conditions.
Incomplete Hydrolysis Insufficient reaction time, temperature, or amount of base can lead to residual methyl ester in the final product.
Optimization: If decarboxylation is not observed, incrementally increase the temperature, reaction time, or concentration of the base to drive the reaction to completion.

Experimental Protocols & Visualizations

General Protocol: Leimgruber-Batcho Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate
  • Enamine Formation: A solution of the appropriately substituted 4-fluoro-2-nitrotoluene is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a solvent like DMF. The reaction progress is monitored by TLC until completion. The solvent is then removed under reduced pressure.[2]

  • Reductive Cyclization: The crude enamine intermediate is dissolved in a solvent such as ethyl acetate or ethanol. A reducing agent, such as 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere or iron powder in acetic acid, is added. The mixture is heated until the reduction of the nitro group and subsequent cyclization are complete.[5]

  • Work-up and Purification: The reaction mixture is filtered to remove the catalyst. An aqueous work-up is performed, often including an acidic wash to remove basic byproducts. The crude product is then purified by column chromatography.[5]

General Protocol: Saponification to 6-fluoro-1H-indole-4-carboxylic acid
  • Hydrolysis: Methyl 6-fluoro-1H-indole-4-carboxylate is dissolved in a mixture of solvents like methanol and water. An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, is added.[10]

  • Monitoring: The mixture is stirred, typically at room temperature or with gentle heating, and the reaction is monitored by TLC or HPLC.

  • Work-up: Once the hydrolysis is complete, the reaction mixture is cooled and the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified (e.g., with 10% HCl) to precipitate the carboxylic acid product.[10]

  • Purification: The solid product is collected by filtration, washed with water, and dried. If necessary, it can be further purified by recrystallization.[10]

Visualized Workflows and Side Reactions

G Diagram 1: General Synthetic Workflow cluster_0 Step 1: Indole Ring Formation cluster_1 Step 2: Ester Hydrolysis A 4-Fluoro-2-nitrotoluene Derivative B Enamine Intermediate A->B DMF-DMA C Methyl 6-fluoro-1H-indole-4-carboxylate B->C Reductive Cyclization (e.g., Fe/AcOH) D 6-Fluoro-1H-indole-4-carboxylic Acid (Final Product) C->D Saponification (e.g., NaOH, H₂O) G Diagram 2: Over-reduction Side Reaction Start Enamine Intermediate Desired Methyl 6-fluoro-1H-indole-4-carboxylate Start->Desired Controlled Reduction & Cyclization Side 2-Aminophenylethylamine Derivative (Polar Byproduct) Start->Side Over-reduction G Diagram 3: Decarboxylation Side Reaction Start 6-Fluoro-1H-indole-4-carboxylic Acid Product 6-Fluoroindole (Decarboxylated Byproduct) Start->Product Harsh Conditions (Heat, Strong Acid/Base) CO2 CO₂

References

Technical Support Center: Purification of 6-fluoro-1H-indole-4-carboxylic acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-fluoro-1H-indole-4-carboxylic acid and its esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 6-fluoro-1H-indole-4-carboxylic acid and its esters?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be precursors to the indole ring.

  • Isomeric impurities: Formation of other positional isomers of the fluoro-indole carboxylic acid or its ester.

  • Byproducts from ring formation: Incomplete cyclization or alternative cyclization pathways can lead to various structural byproducts.

  • Residual solvents and reagents: Solvents used in the reaction and work-up, as well as any catalysts or reagents.

  • Hydrolysis product: For the esters, the corresponding carboxylic acid can be a significant impurity if exposed to moisture or acidic/basic conditions.

  • Decarboxylation product: Indole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 6-fluoro-1H-indole.

Q2: My purified 6-fluoro-1H-indole-4-carboxylic acid has a persistent color. How can I remove it?

A2: Colored impurities in indole derivatives are often due to oxidation or polymeric byproducts. Here are a few strategies to address this:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. After a short period of heating, filter the hot solution to remove the charcoal and the adsorbed impurities. Be aware that this can sometimes lead to product loss.

  • Recrystallization: A carefully chosen solvent system for recrystallization can effectively leave colored impurities in the mother liquor.

  • Silica Gel Chromatography: Flash column chromatography is often effective at separating colored, polar impurities from the desired product.

Q3: I am having difficulty crystallizing 6-fluoro-1H-indole-4-carboxylic acid. What can I do?

A3: Crystallization can be challenging. If spontaneous crystallization does not occur upon cooling, you can try the following:

  • Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent System Modification: Experiment with different solvent systems, such as a mixture of a good solvent and a poor solvent (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in a minimum amount of the hot "good" solvent and slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Purity Check: Highly impure samples may fail to crystallize. Consider a preliminary purification step like a quick filtration through a silica plug before attempting recrystallization.

Troubleshooting Guides

Purification of 6-fluoro-1H-indole-4-carboxylic acid
Problem Possible Cause Troubleshooting Steps
Low Purity After Recrystallization Improper solvent choice.Screen for a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Common solvents for indole carboxylic acids include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
Co-precipitation of impurities.Try a different recrystallization solvent or a multi-solvent system. An acid-base workup prior to recrystallization can remove basic or neutral impurities.
Product is an Oil, Not a Solid Presence of impurities that lower the melting point.Purify the oil by column chromatography before attempting recrystallization again.
Inappropriate solvent.The solvent may be too good at dissolving the compound even at low temperatures. Try a less polar solvent or a solvent mixture.
Poor Recovery from Column Chromatography Compound is too polar and sticks to the silica gel.Add a small amount of acetic or formic acid to the eluent to protonate the carboxylic acid and reduce its interaction with the silica. A common mobile phase is a gradient of ethyl acetate in hexanes with 1% acetic acid.
Compound is streaking on the column.Ensure the sample is loaded onto the column in a minimal volume of solvent. Dry-loading the sample onto silica gel can also improve resolution.
Purification of Esters of 6-fluoro-1H-indole-4-carboxylic acid
Problem Possible Cause Troubleshooting Steps
Presence of Carboxylic Acid Impurity Incomplete esterification or hydrolysis of the ester during workup or storage.Wash the organic solution of the crude ester with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the carboxylic acid impurity.
Difficulty Separating from Non-polar Impurities Similar polarity of the ester and impurities.Column chromatography is the most effective method. Use a gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate).
Low Yield After Purification Loss of product during aqueous washes or on the chromatography column.Minimize the volume of aqueous washes. Ensure the chosen chromatography solvent system provides good separation and elution of the product.

Experimental Protocols

Acid-Base Extraction for Purification of 6-fluoro-1H-indole-4-carboxylic acid

This method is effective for removing neutral and basic impurities.

  • Dissolve the crude 6-fluoro-1H-indole-4-carboxylic acid in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with a fresh portion of ethyl acetate to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and acidify it by slowly adding a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), which will cause the pure carboxylic acid to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified 6-fluoro-1H-indole-4-carboxylic acid under vacuum.

Flash Column Chromatography of Methyl 6-fluoro-1H-indole-4-carboxylate

This protocol is a general guideline and may need optimization based on the specific impurity profile.

  • Prepare the Column: Pack a glass column with silica gel in a slurry of a non-polar solvent (e.g., hexanes).

  • Prepare the Sample: Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

  • Load the Sample: Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

  • Elute the Column: Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Collect and Analyze Fractions: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Techniques for 6-fluoro-1H-indole-4-carboxylic acid

Technique Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization >99%60-90%High purity of final product, scalable.Can be time-consuming to find the right solvent, potential for significant material loss.
Acid-Base Extraction 95-98%80-95%Good for removing neutral/basic impurities, relatively quick.May not remove acidic impurities, requires handling of acids and bases.
Column Chromatography >98%50-85%Can separate closely related impurities.Can be labor-intensive and require large volumes of solvent, not always easily scalable.

Table 2: Suggested Starting Conditions for Column Chromatography

Compound Stationary Phase Typical Mobile Phase System Detection Method
6-fluoro-1H-indole-4-carboxylic acidSilica GelHexanes/Ethyl Acetate with 1% Acetic AcidUV (254 nm)
Methyl 6-fluoro-1H-indole-4-carboxylateSilica GelHexanes/Ethyl AcetateUV (254 nm)
Ethyl 6-fluoro-1H-indole-4-carboxylateSilica GelHexanes/Ethyl AcetateUV (254 nm)

Mandatory Visualizations

Purification_Workflow cluster_purification Purification Options Crude Crude Product Analysis Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Final Pure Product Decision->Final Yes Recrystallization Recrystallization Decision->Recrystallization No Column Column Chromatography Decision->Column No Extraction Acid-Base Extraction Decision->Extraction No Recrystallization->Analysis Column->Analysis Extraction->Analysis

Caption: General workflow for the purification and analysis of indole derivatives.

Troubleshooting_Logic Start Purification Unsuccessful Impurity_Type Identify Impurity Type (Polar, Non-polar, Acidic, Basic) Start->Impurity_Type Polar_Impurity Use more polar eluent in chromatography or change recrystallization solvent Impurity_Type->Polar_Impurity Polar NonPolar_Impurity Use less polar eluent in chromatography or change recrystallization solvent Impurity_Type->NonPolar_Impurity Non-polar Acidic_Impurity Perform basic wash (e.g., NaHCO3 solution) Impurity_Type->Acidic_Impurity Acidic Basic_Impurity Perform acidic wash (e.g., dilute HCl) Impurity_Type->Basic_Impurity Basic Reassess Re-evaluate Purification Strategy Polar_Impurity->Reassess NonPolar_Impurity->Reassess Acidic_Impurity->Reassess Basic_Impurity->Reassess

Caption: Decision tree for troubleshooting common purification challenges.

Technical Support Center: Navigating Regioisomers in Fluorinated Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of regioisomers during the synthesis of these important heterocyclic compounds. The fluorinated indole scaffold is a key component in numerous pharmaceuticals and agrochemicals, and controlling the position of the fluorine atom is crucial for modulating the desired physicochemical and biological properties.[1]

This guide offers detailed experimental protocols, comparative data, and troubleshooting advice for common synthetic methods, including the Fischer, Leimgruber-Batcho, Bischler-Möhlau, and Larock indole syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole core. However, when using unsymmetrical fluorinated phenylhydrazines, controlling regioselectivity can be a significant challenge, often leading to mixtures of isomers (e.g., 4-fluoro- vs. 6-fluoroindole).[2]

Q1: My Fischer indole synthesis using 4-fluorophenylhydrazine is producing a mixture of 4- and 6-fluoroindole. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the Fischer indole synthesis with substituted phenylhydrazines is a common challenge. The outcome is influenced by the choice of acid catalyst, reaction temperature, and steric hindrance.

  • Acid Catalyst Selection: The nature and strength of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[3] For a given substrate, it is often necessary to screen a variety of catalysts to find the optimal conditions. In some cases, milder acids may favor the formation of one regioisomer over the other.

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction at different temperatures can help determine the optimal conditions for favoring the desired isomer.[2]

  • Steric Effects: The steric bulk of the ketone or aldehyde used in the reaction can influence the direction of the cyclization. Utilizing a bulkier carbonyl compound may favor the formation of the less sterically hindered indole isomer.

Troubleshooting Workflow for Fischer Indole Synthesis

G start Low Regioselectivity in Fischer Indole Synthesis catalyst Vary Acid Catalyst (Brønsted vs. Lewis) start->catalyst temp Optimize Reaction Temperature (Lower Temperature) start->temp sterics Modify Carbonyl Component (Increase Steric Bulk) start->sterics analysis Analyze Isomer Ratio (NMR, HPLC) catalyst->analysis temp->analysis sterics->analysis end Optimized Regioselectivity analysis->end

Caption: Troubleshooting workflow for improving regioselectivity in the Fischer Indole Synthesis.

Q2: I am having difficulty separating the 4- and 6-fluoroindole isomers produced in my Fischer synthesis. What separation techniques are effective?

A2: The separation of constitutional isomers like 4- and 6-fluoroindole can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating indole regioisomers. Success often depends on the choice of stationary and mobile phases.

    • Normal Phase Chromatography: Silica gel is the most common stationary phase. A systematic screening of eluents is recommended. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a polar solvent like methanol or a basic modifier like triethylamine can sometimes improve separation.

    • Reversed-Phase Chromatography: If normal-phase chromatography is unsuccessful, reversed-phase (C18) silica gel can be an effective alternative. A mobile phase of water and acetonitrile or methanol is typically used.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, prep-TLC can be a useful technique.

  • Crystallization: If the isomers have sufficiently different solubilities, fractional crystallization may be an option. This is often a matter of trial and error with different solvent systems.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a milder alternative to the Fischer indole synthesis and is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions.[1]

Q3: My Leimgruber-Batcho synthesis of 5-fluoroindole is giving a low yield. What are the common pitfalls?

A3: Low yields in the Leimgruber-Batcho synthesis can often be traced back to two key steps: the formation of the enamine and the reductive cyclization.

  • Enamine Formation: This step is temperature-sensitive. Insufficient heat can lead to an incomplete reaction, while excessive temperatures can cause decomposition. A reaction temperature of around 110°C is often optimal for the reaction of a fluorinated o-nitrotoluene with DMF-DMA.[4]

  • Reductive Cyclization: The choice of reducing agent is critical. Common options include palladium on carbon (Pd/C) with hydrogen gas, Raney nickel with hydrazine, or iron in acetic acid.[5] The activity of the catalyst is paramount; using a fresh, active catalyst is essential for a successful reaction.

Experimental Workflow for Leimgruber-Batcho Synthesis

G start Leimgruber-Batcho Synthesis enamine Enamine Formation (Fluorinated o-nitrotoluene + DMF-DMA) start->enamine reduction Reductive Cyclization (e.g., Pd/C, H2) enamine->reduction indole Fluorinated Indole reduction->indole

Caption: General workflow for the Leimgruber-Batcho indole synthesis.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a classical method for preparing 2-arylindoles, but it is known for requiring harsh reaction conditions, which can lead to low yields and the formation of tarry byproducts.[6]

Q4: My Bischler-Möhlau synthesis of a fluorinated indole is producing a lot of tar and giving a very low yield. How can I optimize this reaction?

A4: The harsh conditions of the traditional Bischler-Möhlau synthesis are a common source of problems.

  • Lower Reaction Temperature: It has been demonstrated that running the reaction at a lower temperature can significantly reduce the formation of tar-like side products and improve the overall yield.[7]

  • Microwave Irradiation: The use of microwave heating can provide a milder and more controlled reaction environment, often leading to improved yields and shorter reaction times.[7]

  • Solvent Selection: Experimenting with different high-boiling point solvents can help to identify conditions that favor product formation over decomposition.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed method for preparing 2,3-disubstituted indoles. When using unsymmetrical fluorinated alkynes, regioselectivity becomes a key consideration.

Q5: How can I control the regioselectivity of my Larock indole synthesis with an unsymmetrical fluorine-containing alkyne?

A5: The regioselectivity of the Larock indole synthesis is influenced by both electronic and steric factors of the alkyne substituents, as well as the choice of palladium catalyst and ligands.

  • Ligand Effects: The choice of phosphine ligand on the palladium catalyst can have a significant impact on the regioselectivity. For example, in the reaction of o-iodoaniline with fluoroalkylated alkynes, using Pd(PPh₃)₄ as the catalyst tends to favor the formation of 2-fluoroalkylated indoles. In contrast, using a bulkier ligand like P(o-Tol)₃ can lead to the preferential formation of 3-fluoroalkylated indoles.[8]

  • Electronic Effects of the Fluoroalkyl Group: The strong electron-withdrawing nature of fluoroalkyl groups can direct the regiochemical outcome of the alkyne insertion step.

Data Presentation: Comparative Synthesis of Fluoroindole Isomers

The following tables summarize key data for the synthesis of different fluoroindole isomers via the Leimgruber-Batcho and Fischer indole synthesis methods.

Table 1: Synthesis of 4-Fluoroindole [1]

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)
Leimgruber-Batcho2-Fluoro-6-nitrotolueneDMF-DMA, Pd/C, H₂1. Reflux, 20 h; 2. RT, overnightNot specified

Table 2: Synthesis of 5-Fluoroindole [1]

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)
Fischer Indole Synthesis4-Fluorophenylhydrazine, Ethyl pyruvateAcid catalystNot specifiedNot specified
Leimgruber-Batcho5-Fluoro-2-nitrotolueneDMF-DMA, Pyrrolidine, Pd/C, H₂1. 100-110°C, 3-4 h; 2. 60-80°C, 4-6 hHigh
Reductive Cyclization2-(5-Fluoro-2-nitrophenyl)acetonitrile10% Pd/C, H₂Overnight81

Table 3: Synthesis of 6-Fluoroindole [1]

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)
Leimgruber-Batcho (related)3-Chloro-4-fluoro-6-nitrotolueneDMF di-isopropyl acetal, Fe, Acetic acid1. 100°C, 3h; 2. 100°C, 2hHigh

Experimental Protocols

Leimgruber-Batcho Synthesis of 5-Fluoroindole[1]

This two-step procedure is a widely used method for the preparation of 5-fluoroindole.

Step 1: Enamine Formation

  • To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (0.1 equivalents).

  • Heat the reaction mixture to 100-110°C and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization

  • Suspend the crude enamine from the previous step in a suitable solvent such as ethanol or toluene.

  • Add a palladium on carbon catalyst (10% Pd/C, 2-5 mol%).

  • Pressurize the reactor with hydrogen gas (50-100 psi) or add a hydrogen source like hydrazine hydrate (5 equivalents).

  • Heat the mixture to 60-80°C and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and carefully filter the catalyst under an inert atmosphere.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-fluoroindole.

  • Purify the crude product by column chromatography.

Fischer Indole Synthesis of 6-Fluoroindole[4]

This is a general protocol and may require optimization for specific substrates.

Step 1: Synthesis of 4-Fluorophenylhydrazone

  • Dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol.

  • Add the desired ketone or aldehyde (e.g., acetone, 1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 3-5 drops).

  • Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate out of the solution.

  • Isolate the solid hydrazone by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 6-Fluoroindole

  • To the purified 4-fluorophenylhydrazone (1 equivalent), add an excess of an acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (2 equivalents).

  • Heat the mixture to 120-160°C (temperature depends on the catalyst) with stirring for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.

  • Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Characterization of Regioisomers

Distinguishing between different fluorinated indole regioisomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H NMR: The position of the fluorine atom will influence the chemical shifts and coupling patterns of the protons on the aromatic ring.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. Each regioisomer will exhibit a distinct chemical shift for the fluorine atom, providing a clear method for identification and quantification of isomer ratios.

Logical Diagram for Isomer Characterization

G mixture Mixture of Fluorinated Indole Regioisomers hplc HPLC Analysis (Quantify Isomer Ratio) mixture->hplc nmr NMR Spectroscopy mixture->nmr structure Confirm Structure and Purity of Each Isomer hplc->structure h_nmr ¹H NMR (Analyze Aromatic Region) nmr->h_nmr f_nmr ¹⁹F NMR (Distinct Chemical Shifts) nmr->f_nmr h_nmr->structure f_nmr->structure

Caption: Workflow for the characterization and quantification of fluorinated indole regioisomers.

References

Technical Support Center: Optimizing Reaction Temperature for 6-Fluoro-1H-indole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-fluoro-1H-indole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a successful synthesis. Proper control of reaction temperature is critical at several stages of the synthesis to ensure optimal yield, purity, and to avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes for 6-fluoro-1H-indole-4-carboxylic acid where temperature control is a key factor?

A1: Based on established indole synthesis methodologies, the most viable routes for preparing 6-fluoro-1H-indole-4-carboxylic acid involve multi-step sequences where temperature management is crucial. Two prominent methods are the Leimgruber-Batcho and the Reissert indole syntheses, starting from appropriately substituted precursors. A final hydrolysis step is also temperature-sensitive.

Q2: During the synthesis, I am observing a low yield of the desired product. What are the likely temperature-related causes?

A2: Low yields can often be attributed to suboptimal reaction temperatures at various stages. Insufficient heat during the condensation or cyclization steps can lead to incomplete reactions. Conversely, excessively high temperatures can cause degradation of starting materials, intermediates, or the final product. For instance, indole-3-acetic acid derivatives are known to be susceptible to decarboxylation at elevated temperatures.

Q3: I am seeing multiple spots on my TLC, indicating the presence of impurities. How can temperature optimization help in minimizing side products?

A3: The formation of byproducts is a common issue that can be mitigated by precise temperature control.

  • Isomer Formation: In some indole syntheses, the reaction temperature can influence the regioselectivity of the cyclization, leading to the formation of undesired isomers.

  • Side Reactions: High temperatures can promote side reactions. For example, in the Leimgruber-Batcho synthesis, excessive heat during the enamine formation can lead to decomposition.

  • Degradation: The indole nucleus and the carboxylic acid group can be sensitive to harsh temperature conditions, leading to degradation products.

Q4: What is the recommended temperature range for the final hydrolysis of the methyl ester to the carboxylic acid?

A4: The hydrolysis of the methyl ester of 6-fluoro-1H-indole-4-carboxylic acid to the final carboxylic acid product is typically carried out under basic conditions. To avoid potential side reactions such as decarboxylation or degradation of the indole ring, it is advisable to use milder basic conditions, for instance, with lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. If the reaction is slow, gentle heating may be applied, but the temperature should be carefully monitored.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of 6-fluoro-1H-indole-4-carboxylic acid, with a focus on temperature optimization.

Issue 1: Low Yield in the Indole Ring Formation Step
Potential Cause Troubleshooting Steps & Temperature Recommendations
Incomplete Condensation (Leimgruber-Batcho) Ensure the reaction to form the enamine intermediate is heated sufficiently. A steady temperature is recommended, and microwave-assisted synthesis may require temperature optimization to reduce reaction times and improve yields.
Incomplete Cyclization The cyclization step often requires elevated temperatures. However, excessively high temperatures can lead to decomposition. It is recommended to perform a systematic study of the reaction temperature to find the optimal balance between reaction rate and product stability. Monitor the reaction progress by TLC.
Degradation of Reactants or Products If degradation is suspected (e.g., charring or formation of complex mixtures), lower the reaction temperature. For acid-catalyzed cyclizations, consider using a milder acid catalyst in conjunction with optimized temperature.
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps & Temperature Recommendations
Formation of Regioisomers The regioselectivity of the cyclization can sometimes be influenced by temperature. Experiment with a range of temperatures to determine the effect on isomer distribution.
Decarboxylation of the Carboxylic Acid Avoid excessively high temperatures during the final steps of the synthesis and during work-up and purification, especially if the reaction medium is acidic or basic. Indole carboxylic acids can be susceptible to decarboxylation upon heating.
Polymerization/Tar Formation This is often a result of excessively high reaction temperatures, especially in the presence of strong acids. Lowering the reaction temperature can significantly reduce the formation of tarry side products.

Experimental Protocols

General Protocol via Leimgruber-Batcho Synthesis

This approach would start with a suitably substituted o-nitrotoluene, such as methyl 5-fluoro-2-methyl-3-nitrobenzoate.

  • Enamine Formation:

    • React the substituted o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • The reaction is typically heated. A systematic optimization of the temperature is recommended to drive the reaction to completion while minimizing decomposition.

  • Reductive Cyclization:

    • The crude enamine is then subjected to reductive cyclization.

    • Common reducing agents include Raney nickel with hydrazine, or palladium on carbon (Pd/C) with hydrogen gas.

    • The reaction temperature for the reduction and cyclization needs to be carefully controlled. Catalytic hydrogenations are often run at or slightly above room temperature, while other methods might require heating.

  • Hydrolysis:

    • The resulting methyl ester of the indole is hydrolyzed to the carboxylic acid, typically using a base like NaOH or LiOH in a solvent mixture such as methanol/water or THF/water.

    • This step is often performed at room temperature, with gentle heating if necessary, to prevent decarboxylation.

General Protocol via Reissert Synthesis

This method involves the condensation of a substituted o-nitrotoluene with diethyl oxalate.

  • Condensation:

    • The o-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a base like sodium ethoxide. This reaction is typically performed at a controlled temperature to manage the exothermic nature of the condensation.

  • Reductive Cyclization:

    • The resulting o-nitrophenylpyruvate is then subjected to reductive cyclization.

    • Common reducing agents include zinc in acetic acid or iron powder in acetic acid. This step often requires heating to proceed efficiently. The optimal temperature should be determined experimentally to maximize yield and minimize byproducts.[1]

  • Decarboxylation (if necessary):

    • The Reissert synthesis initially yields an indole-2-carboxylic acid. If the desired product is the indole itself, a decarboxylation step at high temperature is performed. However, for the synthesis of 6-fluoro-1H-indole-4-carboxylic acid, a different starting material would be required to yield the 4-carboxy product directly.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis, with an emphasis on temperature-related variables.

TroubleshootingWorkflow Troubleshooting Workflow for 6-Fluoro-1H-indole-4-carboxylic Acid Synthesis Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? (TLC) CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction CheckYield->IncompleteReaction Yes Degradation Degradation/Tarring CheckYield->Degradation If charring SideProducts Side Products/ Isomers CheckPurity->SideProducts Yes SuccessfulSynthesis Successful Synthesis CheckPurity->SuccessfulSynthesis No IncreaseTemp Increase Temperature/ Prolong Reaction Time IncompleteReaction->IncreaseTemp DecreaseTemp Decrease Temperature Degradation->DecreaseTemp OptimizeTempCatalyst Optimize Temperature & Catalyst SideProducts->OptimizeTempCatalyst IncreaseTemp->Start Re-run DecreaseTemp->Start Re-run OptimizeTempCatalyst->Start Re-run

Caption: A logical workflow for troubleshooting common issues.

References

choice of acid catalyst for the Fischer indole synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selection of an acid catalyst for the Fischer indole synthesis of substituted indoles. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common acid catalysts used in the Fischer indole synthesis?

A1: The Fischer indole synthesis can be catalyzed by a wide range of both Brønsted and Lewis acids.[1]

  • Brønsted acids are proton donors and include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1] PPA is particularly effective for less reactive substrates due to its high acidity and dehydrating properties.

  • Lewis acids are electron pair acceptors and common examples include zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1] Zinc chloride is one of the most frequently used catalysts for this transformation.

Q2: How does the choice of acid catalyst impact the reaction?

A2: The acid catalyst is critical as it facilitates several key steps in the reaction, including the isomerization of the initially formed phenylhydrazone to the enamine intermediate and the subsequent[2][2]-sigmatropic rearrangement.[3] The choice and strength of the acid can significantly affect the reaction rate, yield, and the regioselectivity of the final indole product, especially when using unsymmetrical ketones.[3]

Q3: When should I choose a Lewis acid over a Brønsted acid?

A3: Lewis acids are often milder and can be advantageous for substrates that are sensitive to strong Brønsted acids.[3] They can improve the efficiency of cyclizations that proceed poorly with protic acids. For substrates with strong electron-donating groups that are prone to N-N bond cleavage, Lewis acids like ZnCl₂ may improve yields.

Q4: Can I perform the Fischer indole synthesis without a solvent?

A4: Yes, solvent-free Fischer indole synthesis is a viable and more environmentally friendly approach. These reactions are often carried out by heating a mixture of the phenylhydrazine, the carbonyl compound, and a solid acid catalyst like p-toluenesulfonic acid monohydrate. This method can lead to excellent yields with simplified work-up procedures.[4]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Indole

This is a common issue in the Fischer indole synthesis and can be attributed to several factors. The following guide will help you troubleshoot this problem.

Potential CauseSuggested Solution
Inappropriate Acid Catalyst The chosen acid may be too weak to promote the reaction or so strong that it leads to the degradation of the starting material or product.[3] Solution: Screen a variety of both Brønsted and Lewis acids. For sensitive substrates, consider milder catalysts like acetic acid.
Unfavorable Substrate Electronics Strong electron-donating groups on the carbonyl-derived portion of the hydrazone can promote a competing side reaction involving the cleavage of the N-N bond.[3][5] This can outcompete the desired[2][2]-sigmatropic rearrangement.
Suboptimal Reaction Conditions Temperature and reaction time are crucial. Insufficient heat may prevent the reaction from proceeding, while excessive heat can cause decomposition.[3] Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Microwave irradiation has also been shown to accelerate the reaction and improve yields.[6]
Poor Quality of Starting Materials Impurities in the phenylhydrazine or carbonyl compound can interfere with the reaction. Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

Problem 2: Formation of Multiple Products (Regioisomers) with Unsymmetrical Ketones

When using an unsymmetrical ketone, two different indole regioisomers can be formed. The ratio of these products is highly dependent on the reaction conditions.

Potential CauseSuggested Solution
Lack of Regiocontrol The formation of the ene-hydrazine intermediate can occur on either side of the ketone, leading to two different indole products.
Influence of Catalyst and Solvent The regioselectivity is highly dependent on the acid catalyst and solvent used.[7] Generally, stronger acids and higher temperatures favor the formation of the less substituted indole (thermodynamic product), while weaker acids may favor the more substituted indole (kinetic product).[8] Solution: Experiment with different acids (Brønsted vs. Lewis) and their concentrations. For example, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in forming 3-unsubstituted indoles from methyl ketones.[9]

Data Presentation: Catalyst Performance in Fischer Indole Synthesis

The following tables provide a summary of quantitative data for the synthesis of representative substituted indoles using various acid catalysts.

Table 1: Synthesis of 2-Phenylindole from Phenylhydrazine and Acetophenone

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Zinc Chloride (ZnCl₂)None17010 min72-80[10]
Zinc Chloride (ZnCl₂)Acetic Acid (trace)18015 min86[11]
Phosphoric Acid/Sulfuric AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[12]

Table 2: Synthesis of 2,3-Dimethylindole from Phenylhydrazine and 2-Butanone

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Boron Trifluoride EtherateEthanolNot SpecifiedNot Specified90[13]
Antimony PhosphateMethanolRefluxNot SpecifiedNot Specified[2]
Polyphosphoric AcidNoneRefluxNot SpecifiedGood[14]

Table 3: Solvent-Free Synthesis of Various Indoles

PhenylhydrazineKetoneCatalystTemperature (°C)Time (min)Yield (%)Reference(s)
PhenylhydrazineCyclohexanonep-TsOH·H₂O100594[4]
PhenylhydrazineAcetophenonep-TsOH·H₂O100582[4]
4-MethoxyphenylhydrazineCyclohexanoneTrichloroacetic Acid1005100[4]
4-NitrophenylhydrazineCyclohexanoneTrichloroacetic Acid100598[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindole using Zinc Chloride

This protocol is adapted from a procedure utilizing zinc chloride as the catalyst.[10][11]

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Anhydrous Zinc Chloride

  • Acetic Acid (trace amount)

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, thoroughly mix phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).

  • Catalyst Addition: Add anhydrous zinc chloride (2.0 eq) to the mixture. Add a few drops of acetic acid and continue mixing at room temperature for about 10 minutes.

  • Heating: Heat the mixture in an oil bath to 180°C for approximately 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Add dichloromethane and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 5-Methoxy-2-methylindole

This protocol is for the synthesis of an indole with an electron-donating group on the phenylhydrazine ring.[15]

Materials:

  • p-Methoxyaniline

  • Hydroxyacetone

  • Acetic Acid

  • Acetonitrile

Procedure:

  • Reaction Setup: In a glass reactor, add p-methoxyaniline (1.0 eq), hydroxyacetone (1.0 eq), and acetic acid.

  • Heating: Heat the reaction mixture to reflux and maintain for 8 hours.

  • Solvent Removal: After the reaction is complete, distill the acetic acid under reduced pressure.

  • Purification: Recrystallize the residue from acetonitrile and dry the product in a vacuum oven to obtain 5-methoxy-2-methylindole.

Mandatory Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Phenylhydrazone Enehydrazine Enehydrazine Phenylhydrazone->Enehydrazine Tautomerization (Acid-catalyzed) Intermediate1 [3,3]-Sigmatropic Rearrangement Intermediate Enehydrazine->Intermediate1 [3,3]-Sigmatropic Rearrangement Intermediate2 Di-imine Intermediate Intermediate1->Intermediate2 Rearomatization Aminal Cyclized Aminal Intermediate2->Aminal Cyclization Indole Indole Product Aminal->Indole Elimination of NH3 (Acid-catalyzed) Ammonia NH3 Aminal->Ammonia

Caption: The reaction mechanism of the Fischer indole synthesis.

Catalyst Selection Workflow

Catalyst_Selection decision decision recommendation recommendation start Start: Choose Reactants (Phenylhydrazine & Carbonyl) q1 Unsymmetrical Ketone? start->q1 q2 Substrate sensitive to strong acid? q1->q2 No rec1 Consider regioselectivity. Stronger acids (PPA, conc. H2SO4) often favor less substituted indole. q1->rec1 Yes q3 Electron-donating groups on carbonyl? q2->q3 No rec2 Use milder Lewis acids (e.g., ZnCl2) or weaker Brønsted acids (e.g., Acetic Acid). q2->rec2 Yes rec3 Use Lewis acids (e.g., ZnCl2) to minimize N-N bond cleavage. q3->rec3 Yes rec4 Standard Brønsted acids (p-TsOH, H2SO4, PPA) or Lewis acids (ZnCl2) are good starting points. q3->rec4 No rec1->q2 rec2->q3

Caption: A decision workflow for selecting an acid catalyst.

References

minimizing byproduct formation in the Leimgruber-Batcho synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the Leimgruber-Batcho indole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Leimgruber-Batcho synthesis, with a focus on identifying and mitigating the formation of unwanted byproducts.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Indole Product Incomplete enamine formation.- Ensure the freshness and purity of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. - Increase the reaction time and/or temperature for the enamine formation step. - For less reactive o-nitrotoluenes (e.g., those with electron-donating groups), consider the addition of an amine like pyrrolidine to accelerate the reaction.
Inefficient reductive cyclization.- Use a fresh and highly active catalyst (e.g., Raney nickel, Pd/C). - Optimize the hydrogen source and pressure for catalytic hydrogenation. - For substrates sensitive to hydrogenolysis, consider alternative reducing agents such as Raney nickel with hydrazine, or iron in acetic acid.[1]
Formation of 2-Aminophenylethylamine Byproduct Over-reduction of the enamine intermediate.- This side reaction involves the reduction of the enamine double bond.[1] - While often formed in less than 10% yield, its formation can be minimized by careful control of reaction conditions. - These basic byproducts are generally easy to separate from the neutral indole product via extraction.[1]
Formation of 1-Hydroxyindole Byproduct Incomplete reduction of the nitro group to the amine, leading to cyclization of the hydroxylamine intermediate.- This is more prevalent when using catalytic hydrogenation with low catalyst loadings.[1] - Increase the catalyst-to-substrate ratio to favor complete reduction to the aniline before cyclization. - The use of titanium (III) chloride can also lead to 1-hydroxyindoles, especially with a limited equivalence of the reagent.[1]
Formation of Dimeric Byproducts Acid-catalyzed dimerization of the enamine or indole product.- Dimerization has been observed during reductions with titanium (III) chloride under acidic conditions. - Buffering the reaction mixture with a reagent like ammonium acetate can effectively suppress this side reaction.[1]
Incomplete Reaction or Complex Mixture of Products Degradation of reagents or intermediates.- Conventional heating for prolonged periods can lead to solvent and product degradation.[2] - Consider using microwave-assisted heating to shorten reaction times and potentially improve product purity.[2]
Unsuitable reducing agent for the specific substrate.- The choice of reducing agent is critical and substrate-dependent. A variety of agents have been successfully employed, including catalytic hydrogenation (Pd/C, Raney Nickel), iron in acetic acid, sodium dithionite, and stannous chloride.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Leimgruber-Batcho synthesis and how can I identify them?

A1: The most frequently encountered byproducts are 2-aminophenylethylamines and 1-hydroxyindoles. 2-Aminophenylethylamines result from the over-reduction of the enamine intermediate, while 1-hydroxyindoles arise from the cyclization of the intermediate hydroxylamine. These byproducts can be identified using standard analytical techniques such as NMR, mass spectrometry, and chromatography.

Q2: How does the choice of reducing agent affect byproduct formation?

A2: The choice of reducing agent significantly influences the byproduct profile. For instance, catalytic hydrogenation with low loadings of palladium on carbon can increase the formation of 1-hydroxyindoles.[1] The use of titanium (III) chloride under unbuffered acidic conditions can lead to dimeric byproducts.[1] Milder reducing agents may be less prone to over-reduction, thus minimizing the formation of 2-aminophenylethylamines.

Q3: Can a one-pot procedure help in minimizing byproducts?

A3: Yes, one-pot modifications of the Leimgruber-Batcho synthesis have been developed to streamline the process and have been reported to generate fewer byproducts and chemical waste.[4] By avoiding the isolation of the intermediate enamine, which can be unstable, the overall efficiency and purity of the final product can be improved.

Q4: What is the role of pyrrolidine in the enamine formation step?

A4: Pyrrolidine acts as a catalyst by displacing dimethylamine from DMF-DMA to form a more reactive N,N-dimethylaminopyrrolidinomethane intermediate. This leads to a significant acceleration of the enamine formation, particularly for less reactive o-nitrotoluenes.[3]

Q5: Are there any modern techniques to improve the Leimgruber-Batcho synthesis and reduce byproducts?

A5: Microwave-assisted synthesis has emerged as a powerful tool to accelerate the Leimgruber-Batcho reaction.[5] The use of focused microwave heating can drastically reduce reaction times, often leading to cleaner reactions with higher yields and fewer byproducts compared to conventional heating methods.[2]

Quantitative Data on Byproduct Formation

The following table summarizes the influence of the reducing agent on the product distribution in the reduction of a dinitro-enamine, illustrating the formation of a 1-hydroxyindole byproduct.

Reducing AgentEquivalents4-Aminoindole Yield (%)1-Hydroxy-4-nitroindole Yield (%)
Titanium (III) Chloride1283-
Titanium (III) Chloride4-Major Product
Data sourced from a review on the Leimgruber-Batcho indole synthesis.[1]

Experimental Protocols

Protocol for Minimizing 1-Hydroxyindole Formation via Catalytic Hydrogenation

This protocol is adapted from studies on the catalytic hydrogenation of β-dimethylamino-2-nitrostyrenes, where catalyst loading was identified as a critical factor.[1]

1. Materials:

  • β-dimethylamino-2-nitrostyrene derivative

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate (or other suitable solvent)

  • Hydrogen gas

2. Procedure:

  • In a hydrogenation vessel, dissolve the β-dimethylamino-2-nitrostyrene derivative in ethyl acetate.

  • Add a high loading of 10% Pd/C catalyst (e.g., a catalyst to substrate ratio of 1:1 by weight). A high catalyst loading favors the complete reduction of the nitro group to the amine, minimizing the accumulation of the hydroxylamine intermediate that leads to the 1-hydroxyindole byproduct.

  • Pressurize the vessel with hydrogen gas (typically 50 psi).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

  • Monitor the reaction by TLC or LC-MS to ensure complete conversion.

  • Upon completion, carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude indole.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Minimizing Dimer Formation in Titanium (III) Chloride Reduction

This protocol is based on the finding that buffering the reaction medium can suppress dimer formation.[1]

1. Materials:

  • β-dimethylamino-2-nitrostyrene derivative

  • Titanium (III) chloride solution (aqueous)

  • Ammonium acetate

  • Methanol/Water solvent mixture

2. Procedure:

  • Dissolve the β-dimethylamino-2-nitrostyrene derivative in a mixture of methanol and water.

  • Add ammonium acetate to the solution to act as a buffer.

  • Cool the mixture in an ice bath.

  • Add the aqueous titanium (III) chloride solution dropwise to the stirred reaction mixture. The number of equivalents should be sufficient to reduce the nitro group completely (typically 7-8 equivalents).

  • Allow the reaction to proceed at low temperature, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Visualizations

Byproduct_Formation_Pathway o_nitrotoluene o-Nitrotoluene enamine Enamine Intermediate o_nitrotoluene->enamine DMF-DMA hydroxylamine Hydroxylamine Intermediate enamine->hydroxylamine Partial Reduction aminophenylethylamine 2-Aminophenylethylamine Byproduct enamine->aminophenylethylamine Over-reduction aniline Aniline Intermediate hydroxylamine->aniline Full Reduction one_hydroxy_indole 1-Hydroxyindole Byproduct hydroxylamine->one_hydroxy_indole Cyclization indole Desired Indole aniline->indole Cyclization Troubleshooting_Flowchart start Low Yield or Impure Product check_enamine Check Enamine Formation start->check_enamine check_reduction Check Reductive Cyclization check_enamine->check_reduction Yes optimize_enamine Optimize Enamine Formation: - Fresh Reagents - Higher Temp/Time - Add Pyrrolidine check_enamine->optimize_enamine No optimize_reduction Optimize Reduction: - Fresh Catalyst - Change Reducing Agent - Buffer pH check_reduction->optimize_reduction No byproduct_id Identify Byproduct(s) check_reduction->byproduct_id Yes end Improved Yield/Purity optimize_enamine->end optimize_reduction->end over_reduction 2-Aminophenylethylamine? byproduct_id->over_reduction incomplete_reduction 1-Hydroxyindole? over_reduction->incomplete_reduction No adjust_over_reduction Milder Reducing Agent over_reduction->adjust_over_reduction Yes dimer Dimer? incomplete_reduction->dimer No adjust_incomplete_reduction Higher Catalyst Loading incomplete_reduction->adjust_incomplete_reduction Yes adjust_dimer Buffer Reaction dimer->adjust_dimer Yes dimer->end No adjust_over_reduction->end adjust_incomplete_reduction->end adjust_dimer->end

References

stability of "6-fluoro-1H-indole-4-carboxylic acid" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 6-fluoro-1H-indole-4-carboxylic acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the . The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is there specific stability data available for 6-fluoro-1H-indole-4-carboxylic acid under acidic and basic conditions?

A1: Currently, there is no publicly available, specific quantitative stability data for 6-fluoro-1H-indole-4-carboxylic acid under acidic and basic conditions. Therefore, it is recommended to perform forced degradation studies to determine its stability profile. These studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[1][2]

Q2: What are forced degradation studies and why are they necessary?

A2: Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a drug substance under conditions more severe than standard storage.[3][4] These studies are mandated by regulatory agencies like the ICH and FDA to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule.[3][4] The results are crucial for developing and validating stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[2][5]

Q3: What are the typical stress conditions for acidic and basic degradation studies?

A3: For acid hydrolysis, treatment with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is common. For base hydrolysis, 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used.[6] The experiments can be conducted at room temperature or elevated temperatures (e.g., 50-70°C) to accelerate degradation.[6] The goal is to achieve a target degradation of 5-20% of the active ingredient.[3]

Q4: What are the likely degradation pathways for 6-fluoro-1H-indole-4-carboxylic acid?

A4: Based on the structure, two primary degradation pathways are anticipated:

  • Decarboxylation: The carboxylic acid group on the indole ring may be susceptible to removal under acidic conditions, especially with heat.

  • Hydrolysis of the indole ring: The indole ring itself can undergo cleavage under harsh acidic or basic conditions, although it is generally more stable than the carboxylic acid functionality. The fluorine substituent may influence the electron density of the ring and its susceptibility to hydrolysis.

Troubleshooting Guide

Q1: I am not observing any degradation under my initial stress conditions. What should I do?

A1: If no degradation is observed, the stress conditions may be too mild. Consider the following adjustments:

  • Increase the concentration of the acid or base.

  • Increase the temperature of the reaction.

  • Extend the duration of the stress testing. It is recommended to limit stress testing in solution to a maximum of 14 days.[3][4]

Q2: I am seeing more than 20% degradation of my compound. Is this acceptable?

A2: Degradation of 5-20% is generally considered optimal for forced degradation studies.[3] Excessive degradation can lead to the formation of secondary degradants that may not be relevant under normal storage conditions. If you observe excessive degradation, you should reduce the severity of your stress conditions by:

  • Decreasing the concentration of the acid or base.

  • Lowering the reaction temperature.

  • Shortening the exposure time.[7]

Q3: My HPLC chromatogram shows poor separation between the parent compound and the degradation products. How can I improve this?

A3: Poor resolution in your stability-indicating method is a common challenge. To improve separation, you can optimize your HPLC method by:

  • Adjusting the mobile phase composition (e.g., organic solvent ratio, pH, buffer strength).

  • Changing the column stationary phase (e.g., from C18 to a phenyl or polar-embedded column).

  • Modifying the gradient elution profile.

  • Adjusting the column temperature and flow rate.[8]

Q4: How do I ensure that the observed peaks in my chromatogram are actual degradation products and not artifacts?

A4: It is important to run control samples in parallel to your stressed samples. These should include:

  • A solution of the drug substance in the reaction solvent without the stressor (acid or base).

  • A blank solution containing only the stressor in the solvent. This will help you distinguish between degradation products and any impurities originating from the solvent or reagents.[7]

Experimental Protocols

A detailed methodology for conducting forced degradation studies is crucial for obtaining reliable and reproducible results.

Protocol 1: Acidic Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-fluoro-1H-indole-4-carboxylic acid in a suitable organic solvent (e.g., methanol or acetonitrile) and water.

  • Stress Conditions: Mix the stock solution with an equal volume of 0.1 N HCl.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 N NaOH.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC method.[7]

  • Control: A control sample of the drug substance in the solvent mixture without acid should be run in parallel.[7]

Protocol 2: Basic Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-fluoro-1H-indole-4-carboxylic acid in a suitable organic solvent and water.

  • Stress Conditions: Mix the stock solution with an equal volume of 0.1 N NaOH.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 N HCl.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC method.[7]

  • Control: A control sample of the drug substance in the solvent mixture without base should be run in parallel.[7]

Data Presentation

Summarize the quantitative data from your stability studies in a structured table for easy comparison.

Table 1: Acid Degradation Data

Time (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2Mass Balance (%)
0
2
4
8
12
24

Table 2: Basic Degradation Data

Time (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2Mass Balance (%)
0
2
4
8
12
24

Visualizations

The following diagrams illustrate the experimental workflow and potential degradation pathways.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Stock Solution of 6-fluoro-1H-indole-4-carboxylic acid B1 Acidic Condition (e.g., 0.1N HCl, 60°C) A->B1 B2 Basic Condition (e.g., 0.1N NaOH, 60°C) A->B2 C Sampling at Time Points B1->C B2->C D Neutralization C->D E HPLC Analysis D->E G cluster_acid Acidic Conditions (H+, Δ) cluster_harsh Harsh Acidic/Basic Conditions A 6-fluoro-1H-indole-4-carboxylic acid B Decarboxylation Product (6-fluoro-1H-indole) A->B Decarboxylation C Ring Cleavage Products A->C Hydrolysis

References

Technical Support Center: Purification of 6-Fluoro-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 6-fluoro-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 6-fluoro-1H-indole-4-carboxylic acid?

A1: Impurities largely depend on the synthetic route used. Common indole syntheses like the Fischer, Leimgruber-Batcho, or Reissert methods can introduce specific byproducts.[1][2][3]

  • Starting Materials: Unreacted precursors such as the corresponding fluorinated phenylhydrazine or o-nitrotoluene derivative are common.

  • Side-Reaction Products:

    • Regioisomers: Depending on the cyclization step, isomers (e.g., 4-fluoro or 7-fluoro analogs) may form.[4]

    • Over-reduction Products: In syntheses involving nitro group reduction (like Leimgruber-Batcho), over-reduction can lead to amino derivatives instead of the indole.[5]

    • Polymeric/Tarry Materials: Harsh acidic or high-temperature conditions, particularly in Fischer or Bischler-Möhlau syntheses, can lead to the formation of dark, tar-like substances.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, acetic acid) and inorganic salts from neutralization steps can also be present.

Q2: What are the primary methods for purifying this compound?

A2: The primary purification methods for a solid carboxylic acid like this are recrystallization, acid-base extraction, and column chromatography. The choice depends on the nature and quantity of the impurities.

  • Acid-Base Extraction: This is an excellent first step to separate the acidic product from any neutral or basic impurities.[6][7] The carboxylic acid is converted to its water-soluble salt with a weak base, washed with an organic solvent to remove impurities, and then precipitated by re-acidification.[8][9]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities if a suitable solvent is found. It is often used after a preliminary purification step.[10]

  • Column Chromatography: This is the most effective method for separating compounds with similar polarities, such as regioisomers.[4] For carboxylic acids, it sometimes requires adding a small amount of acid (e.g., acetic acid) to the mobile phase to prevent streaking.[4]

Q3: How can I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring purification.[11]

  • Visualization: Indole derivatives are typically UV-active and can be visualized as dark spots on a TLC plate with a fluorescent indicator (F254) under UV light (254 nm).[12]

  • Staining: For enhanced visualization or if the compound is not strongly UV-active, specific chemical stains can be used. Ehrlich's reagent is highly specific for indoles, often producing blue or purple spots.[12] A general stain like potassium permanganate can also be used.[12]

  • Analysis: By comparing the crude material to the purified fractions on the same TLC plate, you can assess the removal of impurities.[13][14] The goal is to obtain a single, well-defined spot for the final product.

Troubleshooting Guides

Problem: The compound "oils out" instead of crystallizing during recrystallization.
Possible CauseSuggested Solution(s)
Solution is too concentrated. Add a small amount of the hot "good" solvent to dissolve the oil, then allow it to cool much more slowly.[10]
Cooling is too rapid. Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Avoid placing a hot solution directly into the freezer.
Inappropriate solvent system. The boiling point of the solvent may be too high, causing the compound to melt before it dissolves. Try a lower-boiling solvent.[10] Alternatively, the polarity difference between the solvent and anti-solvent is too great. Try a different solvent/anti-solvent pair.
High level of impurities. The presence of significant impurities can inhibit crystal lattice formation.[10] Perform a preliminary purification by acid-base extraction or a quick silica plug filtration to remove the bulk of impurities before attempting recrystallization.
Problem: Poor separation or streaking during column chromatography.
Possible CauseSuggested Solution(s)
Inappropriate solvent system. The eluent is either too polar (all compounds elute quickly) or not polar enough (compound sticks to the top). Optimize the solvent system using TLC to achieve an Rf value for your product between 0.2 and 0.4.[15]
Compound streaking (tailing). The carboxylic acid group can interact strongly with the acidic silica gel. Add a small amount (0.5-1%) of acetic acid to the mobile phase.[4] This keeps the compound protonated and reduces tailing. For base-sensitive compounds, triethylamine can be used to deactivate the silica.[16]
Column is overloaded. Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample. A general rule is to use a silica gel mass of 50-100 times the mass of the crude product.
Poorly packed column. Air bubbles or channels in the silica gel lead to an uneven solvent front and poor separation.[17] Ensure the column is packed carefully and uniformly as a slurry.[15]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude "6-fluoro-1H-indole-4-carboxylic acid" (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (20-30 mL).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.[1]

  • Separation: Allow the layers to separate. The deprotonated product (sodium 6-fluoro-1H-indole-4-carboxylate) will move to the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.[6]

  • Wash: Add a fresh portion of NaHCO₃ solution to the organic layer in the funnel to repeat the extraction and maximize recovery. Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper).[7][8] The carboxylic acid product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is for removing small quantities of closely related impurities after an initial purification.

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures like ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.[4][18] A methanol/water or ethanol/water system is often a good starting point for polar compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Inducing Crystallization: If using a solvent/anti-solvent system (e.g., dissolving in hot methanol), add the anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a few drops of the hot solvent to redissolve the precipitate and achieve a clear, saturated solution.[10]

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This method is used for difficult separations.

  • TLC Analysis: Develop a solvent system (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid) that provides good separation of your product from impurities, with a target Rf value for the product of ~0.3.[15]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica bed. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[10]

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes. You may gradually increase the polarity of the eluent (gradient elution) to speed up the elution of more polar compounds.[16]

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.[10]

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the final purified product.[4]

Visualizations

Purification Workflow Diagram

crude Crude Product tlc_check1 Assess Purity (TLC) crude->tlc_check1 is_pure Purity > 98%? tlc_check1->is_pure final_product Final Product is_pure->final_product Yes choose_method Choose Method is_pure->choose_method No acid_base Acid-Base Extraction choose_method->acid_base Neutral/Basic Impurities column_chrom Column Chromatography choose_method->column_chrom Isomers/ Similar Polarity recrystallize Recrystallization choose_method->recrystallize Minor Impurities/ Final Polish tlc_check2 Assess Purity (TLC) acid_base->tlc_check2 column_chrom->tlc_check2 recrystallize->tlc_check2 tlc_check2->final_product

Caption: General workflow for purifying crude 6-fluoro-1H-indole-4-carboxylic acid.

Troubleshooting Recrystallization Diagram

start Compound 'Oils Out' q1 Was cooling too fast? start->q1 a1 Cool solution slowly at room temperature first q1->a1 Yes q2 Is solution too concentrated? q1->q2 No end Successful Crystallization a1->end a2 Add minimal hot solvent to redissolve oil, then cool slowly q2->a2 Yes q3 Are impurities high? q2->q3 No a2->end a3 Perform preliminary purification (e.g., Acid-Base Extraction) q3->a3 Yes q3->end No, try new solvent system a3->start Then retry

Caption: Decision tree for troubleshooting when a compound oils out during recrystallization.

Troubleshooting Column Chromatography Diagram

start Poor Separation on Column q1 Observe TLC: Streaking? start->q1 a1 Add 0.5-1% Acetic Acid to the eluent q1->a1 Yes q2 Observe TLC: Poor Rf separation? q1->q2 No end Improved Separation a1->end a2 Re-optimize solvent system using TLC. Try different solvent polarities or types. q2->a2 Yes q3 Are bands broad / overlapping? q2->q3 No a2->end a3 Column may be overloaded. Reduce sample amount or use larger column. q3->a3 Yes q3->end No, check column packing for channels a3->end

Caption: Troubleshooting guide for common issues in flash column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 6-fluoro-1H-indole-4-carboxylic acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-fluoro-1H-indole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 6-fluoro-1H-indole-4-carboxylic acid?

A1: A highly scalable and widely used method is a two-stage process. The first stage involves the synthesis of the intermediate, methyl 6-fluoro-1H-indole-4-carboxylate, via the Leimgruber-Batcho indole synthesis.[1][2][3] This is then followed by the hydrolysis of the methyl ester to yield the final carboxylic acid product.

Q2: What are the key starting materials for the Leimgruber-Batcho synthesis of methyl 6-fluoro-1H-indole-4-carboxylate?

A2: The primary starting material for this synthesis is methyl 4-fluoro-2-methyl-3-nitrobenzoate. This substituted o-nitrotoluene derivative is crucial for constructing the indole ring with the desired substitution pattern.

Q3: What are the potential challenges when scaling up the Leimgruber-Batcho synthesis for this specific molecule?

A3: The main challenges include ensuring the complete formation of the enamine intermediate and efficiently managing the reductive cyclization step.[4] Incomplete reactions or the formation of side products during the reduction can lower the overall yield and complicate the purification process.[4]

Q4: How can the final product, 6-fluoro-1H-indole-4-carboxylic acid, be purified on a large scale?

A4: For large-scale purification, crystallization is the preferred method. After the hydrolysis of the methyl ester, the carboxylic acid can be precipitated by adjusting the pH of the solution.[5] The resulting solid can then be collected by filtration and washed to achieve high purity. For challenging purifications, techniques such as solute crystallization with a suitable anti-solvent can be employed to obtain high-purity indole crystals.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of methyl 6-fluoro-1H-indole-4-carboxylate Incomplete enamine formation: The reaction between methyl 4-fluoro-2-methyl-3-nitrobenzoate and DMF-DMA may not have gone to completion.- Ensure that the N,N-dimethylformamide dimethyl acetal (DMF-DMA) is fresh and of high purity.[4] - Consider increasing the reaction temperature or extending the reaction time, while carefully monitoring the progress using TLC or HPLC.[4]
Inefficient reductive cyclization: The reduction of the nitro group and subsequent cyclization may be sluggish or incomplete.- Use a fresh and highly active catalyst for the reduction, such as Raney nickel or palladium on carbon.[1][4] - Optimize the hydrogen source and pressure if performing catalytic hydrogenation. - If using a chemical reductant like iron in acetic acid or sodium dithionite, ensure it is added portion-wise to control the exothermic reaction and maintain the optimal temperature.[2]
Formation of multiple byproducts during synthesis Side reactions during enamine formation: The highly reactive enamine intermediate can undergo polymerization or other side reactions.- Maintain strict temperature control during the reaction. - Minimize the reaction time once the formation of the enamine is complete.
Over-reduction or side reactions during cyclization: The reaction conditions may be too harsh, leading to undesired products.- Carefully control the temperature and the rate of addition of the reducing agent.[4] - Consider using a milder reducing agent if over-reduction is observed.[4]
Incomplete hydrolysis of the methyl ester Insufficient base or reaction time: The saponification of the methyl ester may not have reached completion.- Use a sufficient excess of lithium hydroxide to ensure complete hydrolysis.[5][7] - Increase the reaction temperature or prolong the reaction time, monitoring the disappearance of the starting material by TLC or HPLC.[5]
Difficulty in purifying the final carboxylic acid Presence of persistent impurities: Impurities from previous steps may co-precipitate with the product.- Ensure the precursor, methyl 6-fluoro-1H-indole-4-carboxylate, is of high purity before hydrolysis. - Optimize the crystallization conditions by adjusting the pH, temperature, and solvent system. - Consider a re-crystallization step if initial purity is not satisfactory.

Experimental Protocols

Stage 1: Leimgruber-Batcho Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate

Step 1a: Enamine Formation

  • In a suitable reactor, dissolve methyl 4-fluoro-2-methyl-3-nitrobenzoate in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 1b: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent such as methanol or a mixture of tetrahydrofuran and methanol.

  • Carefully add a slurry of Raney nickel or palladium on carbon to the solution.

  • For hydrogenation, pressurize the reactor with hydrogen gas and stir vigorously. Alternatively, for chemical reduction, add a reducing agent such as hydrazine hydrate or iron powder in acetic acid portion-wise.

  • Monitor the reaction by TLC or HPLC until the enamine is consumed.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 6-fluoro-1H-indole-4-carboxylate.

  • Purify the crude product by column chromatography or crystallization.

Stage 2: Hydrolysis of Methyl 6-fluoro-1H-indole-4-carboxylate
  • Dissolve the purified methyl 6-fluoro-1H-indole-4-carboxylate in a mixture of tetrahydrofuran, methanol, and water.[5]

  • Add an excess of lithium hydroxide monohydrate to the solution.[5][7]

  • Heat the mixture and stir for several hours, monitoring the reaction by TLC or HPLC.[5]

  • Once the hydrolysis is complete, cool the reaction mixture and concentrate it under reduced pressure to remove the organic solvents.

  • Dissolve the residue in water and acidify the solution with hydrochloric acid to precipitate the 6-fluoro-1H-indole-4-carboxylic acid.[5]

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Leimgruber-Batcho Synthesis cluster_stage2 Stage 2: Hydrolysis start Methyl 4-fluoro-2-methyl-3-nitrobenzoate enamine Enamine Formation (DMF-DMA, DMF, Reflux) start->enamine intermediate Crude Enamine Intermediate enamine->intermediate reduction Reductive Cyclization (e.g., Raney Ni, H2) intermediate->reduction product1 Methyl 6-fluoro-1H-indole-4-carboxylate reduction->product1 hydrolysis Hydrolysis (LiOH, THF/MeOH/H2O) product1->hydrolysis acidification Acidification & Precipitation (HCl) hydrolysis->acidification final_product 6-fluoro-1H-indole-4-carboxylic acid acidification->final_product troubleshooting_logic cluster_troubleshooting Troubleshooting Pathway cluster_stage1_issues Stage 1 Issues cluster_stage2_issues Stage 2 Issues low_yield Low Yield of Final Product check_stage1 Check Stage 1 Yield low_yield->check_stage1 Analyze Intermediate check_stage2 Check Stage 2 Yield low_yield->check_stage2 Analyze Final Step incomplete_enamine Incomplete Enamine Formation? check_stage1->incomplete_enamine inefficient_cyclization Inefficient Cyclization? check_stage1->inefficient_cyclization incomplete_hydrolysis Incomplete Hydrolysis? check_stage2->incomplete_hydrolysis purification_loss Loss during Purification? check_stage2->purification_loss solution1a Verify Reagent Quality Adjust Temp/Time incomplete_enamine->solution1a Solution solution1b Use Fresh Catalyst Optimize Reductant inefficient_cyclization->solution1b Solution solution2a Increase Base/Time/Temp incomplete_hydrolysis->solution2a Solution solution2b Optimize Crystallization pH/Solvent purification_loss->solution2b Solution

References

Technical Support Center: Troubleshooting Column Chromatography Separation of Indole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of indole isomers by column chromatography.

Troubleshooting Guide

This guide addresses specific issues encountered during the column chromatography of indole isomers in a question-and-answer format.

Question: Why is my separation of indole isomers poor, with significant peak overlap or co-elution?

Answer:

Poor resolution between indole isomers is a common challenge due to their similar structures and polarities. Several factors could be the cause:

  • Suboptimal Mobile Phase: The chosen solvent system may not have the right polarity to differentiate between the isomers.

    • Solution: Systematically optimize the mobile phase. If using a binary system (e.g., ethyl acetate/hexanes), perform a gradient elution by gradually increasing the polarity. Test different solvent systems, as switching from one solvent class to another (e.g., ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity of the separation.[1]

  • Inappropriate Stationary Phase: The stationary phase may not be providing sufficient differential interactions with the isomers.

    • Solution: For many indole isomers, standard silica gel is a good starting point. However, for acid-sensitive indoles, neutral or basic alumina may be a better choice.[2] For enantiomers, a chiral stationary phase (CSP), such as those based on cellulose or amylose derivatives, is essential.[3] Reversed-phase (C18) silica is suitable for more polar indole derivatives, using polar mobile phases like water/methanol or water/acetonitrile.[2]

  • Poorly Packed Column: Cracks, air bubbles, or an uneven bed in a manually packed column can lead to band broadening and a significant loss of resolution.[1]

    • Solution: Ensure the column is packed uniformly. For a wet slurry packing, allow the silica to settle completely without any air gaps. Never let the solvent level drop below the top of the stationary phase.[1]

  • Overloaded Sample: Applying too much sample to the column can saturate the stationary phase, leading to broad, overlapping bands.

    • Solution: Reduce the amount of sample loaded onto the column. A general rule is to use a 50:1 to 100:1 ratio of silica gel to sample mass for difficult separations.

Question: My indole compound is streaking or tailing down the column. What is causing this and how can I fix it?

Answer:

Peak tailing or streaking is often due to unwanted secondary interactions between the analyte and the stationary phase or issues with the mobile phase pH.

  • Secondary Interactions with Silica: The acidic nature of silica gel can strongly interact with basic indole derivatives, causing tailing.[3]

    • Solution: Add a small amount of a basic modifier, like triethylamine (TEA) or ammonia (typically 0.1-1%), to the mobile phase to mask the acidic silanol groups.[3][4] Alternatively, you can deactivate the silica gel before use by flushing the packed column with a solvent system containing TEA.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable indole isomer, the compound can exist in both its ionized and non-ionized forms, leading to poor peak shape.[3]

    • Solution: Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the compound. For basic indoles, a more basic mobile phase will ensure they are in their neutral form.

  • Compound Instability: Some indole derivatives can degrade on the acidic surface of silica gel.

    • Solution: Perform a 2D TLC analysis to check for compound stability on silica. If degradation is observed, switch to a more inert stationary phase like neutral alumina or consider deactivating the silica gel.[1]

Question: I can't see my colorless indole isomers on the TLC plate to monitor the column fractions. How can I visualize them?

Answer:

Several methods can be used to visualize UV-inactive or colorless indole compounds on a TLC plate:

  • UV Light: Many indole derivatives are UV-active due to their aromatic rings and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[2]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[2]

  • Chemical Stains:

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[2]

    • Vanillin or p-Anisaldehyde Stains: These are general-purpose stains that react with many functional groups upon heating to produce colored spots.[2]

    • Potassium Permanganate (KMnO₄): This stain reacts with any compound that can be oxidized, showing up as yellow-brown spots on a purple background.[2]

Question: My indole derivative won't elute from the column, or it elutes with the solvent front. What should I do?

Answer:

  • Compound Not Eluting: This indicates the mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol (e.g., 1-10%) in a solvent like dichloromethane can be effective.[5] Be cautious, as high concentrations of methanol can dissolve silica gel.[6]

  • Compound Eluting with Solvent Front: This suggests the mobile phase is too polar.

    • Solution: Decrease the polarity of the mobile phase. For nonpolar compounds, you may need to use a very nonpolar solvent system, such as a low percentage of ethyl acetate in hexanes or even 100% hexanes.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for separating indole isomers?

A1: The choice depends on the properties of your isomers.

  • Silica Gel: The most common choice for normal-phase chromatography of moderately polar indoles.[2]

  • Alumina (Neutral, Basic, or Acidic): A good alternative for indoles that are sensitive to the acidic nature of silica gel.[2]

  • Reversed-Phase Silica (C8, C18): Best for polar indole derivatives using a polar mobile phase.[2]

  • Chiral Stationary Phases (CSPs): Essential for separating enantiomeric (chiral) indole isomers. Polysaccharide-based CSPs are widely used.[3]

Q2: How do I select the right mobile phase for my separation?

A2: Thin-Layer Chromatography (TLC) is the best tool for selecting and optimizing the mobile phase. The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate to ensure good separation. A good starting point for many indoles is a mixture of ethyl acetate and hexanes.[5]

Q3: What is "dry loading," and when should I use it for my indole sample?

A3: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column. This technique is particularly useful if your compound has poor solubility in the mobile phase.[7] To dry load, dissolve your sample in a suitable solvent, mix it with a small amount of silica gel, and then evaporate the solvent completely before carefully adding the powdered silica-sample mixture to the top of your column.[7]

Q4: Can I use a gradient elution for traditional gravity column chromatography?

A4: Yes, a stepwise gradient elution is often very effective. Start with a less polar solvent system to elute nonpolar impurities. Once these have been collected, you can incrementally increase the polarity of the mobile phase to elute your indole isomers and any more polar impurities separately.

Data Presentation

Table 1: Comparison of Chromatographic Systems for Indole Isomer Separation

Chromatography Type Stationary Phase Typical Mobile Phase Best Suited For Key Considerations
Normal-Phase Gravity/Flash Silica GelHexanes/Ethyl Acetate, Dichloromethane/MethanolGeneral purification of diastereomers and constitutional isomers.Silica gel is acidic; may require deactivation with TEA for basic indoles.[2][5]
Normal-Phase Gravity/Flash Alumina (Neutral/Basic)Hexanes/Ethyl AcetateAcid-sensitive indole isomers.Alumina activity can vary; ensure it is properly activated or deactivated.[2]
Reversed-Phase (HPLC/Flash) C18-functionalized SilicaWater/Acetonitrile, Water/Methanol (often with acid/buffer)Polar indole isomers, such as indole carboxylic acids.[2]Requires a different mindset for solvent polarity (more water = weaker eluent).
Chiral Chromatography (HPLC/SFC) Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives)Hexanes/Isopropanol, Supercritical CO₂/AlcoholSeparation of enantiomers (non-superimposable mirror images).[3]Screening of different chiral columns and mobile phases is often necessary.

Experimental Protocols

Protocol 1: General Procedure for Separating Indole Isomers by Traditional Column Chromatography

  • Mobile Phase Selection:

    • Use TLC to find a solvent system that provides good separation between your isomers and gives the target compounds an Rf value between 0.2 and 0.4. A common starting point is an ethyl acetate/hexanes mixture.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • In a separate beaker, create a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Continuously tap the side of the column to encourage even packing.

    • Add another layer of sand on top of the packed silica gel to prevent disruption of the bed during solvent and sample addition.

    • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude indole isomer mixture in the minimum amount of the mobile phase or another suitable low-polarity solvent.

    • Carefully pipette the sample solution onto the top of the column, allowing it to absorb into the stationary phase.

    • Rinse the sides of the column with a small amount of the mobile phase and allow it to absorb.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient, start with the lowest polarity solvent system and incrementally increase the polarity after a few column volumes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to determine which ones contain your purified isomers.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent to obtain your purified indole isomer.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Indole Isomer Separation start Start: Poor Separation check_tlc Review TLC Data (Rf values, streaking?) start->check_tlc no_separation Isomers have same Rf? check_tlc->no_separation streaking Streaking or Tailing? check_tlc->streaking poor_resolution Close Rf values? check_tlc->poor_resolution no_separation->poor_resolution No change_solvent Change Solvent System (e.g., different polarity or class) no_separation->change_solvent Yes streaking->poor_resolution No add_modifier Add Modifier to Mobile Phase (e.g., 0.5% Triethylamine) streaking->add_modifier Yes optimize_gradient Use a Shallow Gradient poor_resolution->optimize_gradient Yes check_loading Check Column Loading (overloaded?) poor_resolution->check_loading No change_stationary_phase Change Stationary Phase (e.g., Silica -> Alumina or Chiral) change_solvent->change_stationary_phase No Improvement end_good Separation Improved change_solvent->end_good end_bad Problem Persists change_stationary_phase->end_bad check_stability Check Compound Stability (2D TLC) add_modifier->check_stability No Improvement add_modifier->end_good check_stability->end_bad optimize_gradient->check_loading optimize_gradient->end_good reduce_load Reduce Sample Load check_loading->reduce_load Yes check_loading->end_good No reduce_load->end_good

Caption: A troubleshooting flowchart for common column chromatography separation issues.

SeparationFactors Key Factors Affecting Indole Isomer Separation center Separation Resolution sp Stationary Phase center->sp mp Mobile Phase center->mp cp Compound Properties center->cp tech Technique center->tech sp_type Type (Silica, Alumina, C18, Chiral) sp->sp_type sp_activity Activity/Acidity sp->sp_activity mp_polarity Polarity (Solvent Ratio) mp->mp_polarity mp_selectivity Selectivity (Solvent Choice) mp->mp_selectivity mp_modifiers Modifiers (TEA, Acid, Buffer) mp->mp_modifiers cp_polarity Polarity cp->cp_polarity cp_pka pKa cp->cp_pka cp_stereochem Stereochemistry cp->cp_stereochem tech_packing Column Packing tech->tech_packing tech_loading Sample Loading tech->tech_loading tech_flow Flow Rate tech->tech_flow

Caption: Factors influencing the resolution of indole isomers in column chromatography.

References

Navigating the Challenges of Electron-Withdrawing Groups in Indole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To empower researchers, scientists, and drug development professionals in their pursuit of novel indole-containing compounds, we are pleased to launch this comprehensive Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the impact of electron-withdrawing groups (EWGs) on common indole synthesis reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to facilitate rational problem-solving in your laboratory.

The indole scaffold is a cornerstone in medicinal chemistry, but its synthesis can be challenging, particularly when the aromatic precursor is substituted with electron-withdrawing groups. These substituents, while often crucial for modulating the pharmacological properties of the target molecule, significantly alter the reactivity of the starting materials, leading to decreased yields, increased side product formation, and in some cases, complete reaction failure. This guide will focus on three widely used methods for indole synthesis: the Fischer, Bischler-Möhlau, and Larock syntheses.

I. The Fischer Indole Synthesis: Overcoming Electronic Deactivation

The Fischer indole synthesis, a classic and versatile method, involves the acid-catalyzed cyclization of a phenylhydrazone. The presence of an EWG on the phenylhydrazine ring presents a significant hurdle.

Core Problem: Reduced Nucleophilicity and Slower Rearrangement

Electron-withdrawing groups decrease the electron density of the phenylhydrazine, which in turn hinders the key[1][1]-sigmatropic rearrangement step of the reaction mechanism.[2][3] This step is crucial for the formation of the new carbon-carbon bond that defines the indole ring. The reduced nucleophilicity of the aromatic ring makes it less prone to attack the imine double bond, thus slowing down the reaction and often leading to lower yields. In extreme cases, the reaction may not proceed at all.[2]

Frequently Asked Questions & Troubleshooting

Question 1: My Fischer indole synthesis with a nitro-substituted phenylhydrazine is giving very low yields or failing completely. What can I do?

Answer: This is a common issue due to the strong deactivating effect of the nitro group. Here’s a systematic approach to troubleshoot this problem:

  • Increase Acid Strength: Standard Brønsted acids like acetic acid are often insufficient. A stronger acidic medium is required to promote the reaction. A mixture of glacial acetic acid and a stronger acid like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA) can be effective.[4] Lewis acids are also excellent catalysts for this transformation.[5]

  • Optimize Catalyst Choice: While a variety of Lewis acids can be used, their effectiveness can be substrate-dependent. It is advisable to screen a few options.[5]

    Lewis Acid CatalystTypical Reaction ConditionsReported Yields (Illustrative)
    Zinc chloride (ZnCl₂)Reflux in a suitable solvent (e.g., ethanol, toluene)Good to excellent for many substrates
    Boron trifluoride etherate (BF₃·OEt₂)Often used in dichloromethane (DCM) or ether at room temperature to refluxGenerally high yields, but moisture sensitive
    Polyphosphoric acid (PPA)High temperatures (often >100 °C), can act as both catalyst and solventEffective for many cyclizations, but workup can be challenging
    Iron(III) chloride (FeCl₃)Can be used in various solventsA viable alternative to other Lewis acids
  • Elevate Reaction Temperature: Due to the slower reaction kinetics, higher temperatures are often necessary. Refluxing in a high-boiling solvent like toluene or xylene may be required. However, be mindful of potential decomposition at very high temperatures.

  • Microwave-Assisted Synthesis: Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, especially for challenging substrates.[6][7][8] The rapid heating can overcome the activation energy barrier more efficiently than conventional heating.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis of a Nitro-Indole Derivative [6]

  • In a microwave-safe vial, combine the nitro-phenylhydrazine (1.0 mmol), the ketone/aldehyde (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Add a suitable high-boiling solvent (e.g., ethanol, DMF).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-20 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and proceed with standard aqueous workup and purification.

Question 2: I am observing significant side product formation, including a dark tarry substance. What is happening and how can I prevent it?

Answer: The formation of side products is common, especially under harsh acidic conditions and high temperatures.

  • N-N Bond Cleavage: A major competing pathway is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate.[1][9] This is particularly problematic when the carbonyl component has strong electron-donating groups, which can stabilize the resulting carbocation. The products of this cleavage are typically the corresponding aniline and an imine-derived species, which can then polymerize.

  • Polymerization: The starting materials, intermediates, or the final indole product can be unstable under strongly acidic and high-temperature conditions, leading to polymerization and the formation of insoluble tars.

Troubleshooting Strategies:

  • Milder Conditions: If possible, try to find a balance between the need for strong acid and the stability of your compounds. A systematic screening of different acids and temperatures is recommended.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that contribute to tar formation.

  • Gradual Addition: In some cases, slow addition of the acid catalyst can help to control the reaction and minimize side product formation.

Workflow for Troubleshooting Fischer Indole Synthesis with EWGs

Caption: Troubleshooting workflow for Fischer indole synthesis.

II. The Bischler-Möhlau Indole Synthesis: Taming a Harsh Reaction

The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an aniline.[10][11] While conceptually simple, it is notorious for requiring harsh conditions and often giving low yields, problems that are exacerbated by the presence of EWGs on the aniline.[1][12]

Core Problem: Reduced Nucleophilicity of the Aniline

The primary challenge is the reduced nucleophilicity of the aniline due to the EWG. This makes the initial nucleophilic attack on the α-halo-ketone and the subsequent intramolecular electrophilic aromatic substitution (the cyclization step) more difficult.[13]

Frequently Asked Questions & Troubleshooting

Question 3: My traditional Bischler-Möhlau synthesis with a halogenated aniline is giving a complex mixture and very low yield. What are my options?

Answer: The traditional high-temperature conditions often lead to a multitude of side products. Modern approaches can significantly improve the outcome.

  • Microwave-Assisted Synthesis: This is the most significant advancement for the Bischler-Möhlau reaction. Microwave heating can dramatically reduce reaction times from hours to minutes and significantly improve yields, even for deactivated anilines.[12][14] Solvent-free microwave conditions have also been successfully employed.[14]

Protocol 2: Microwave-Assisted, Solvent-Free Bischler-Möhlau Indole Synthesis [14]

  • In a microwave-safe vial, thoroughly mix the electron-deficient aniline (2.0 mmol), the α-bromo-acetophenone (1.0 mmol), and sodium bicarbonate (1.0 mmol).

  • Irradiate the solid mixture in a microwave reactor at a high power (e.g., 540 W) for a very short time (e.g., 45-60 seconds).

  • Monitor the reaction by TLC.

  • After cooling, dissolve the residue in a suitable organic solvent and purify by column chromatography.

  • Catalyst and Additive Screening: While the traditional method is often catalyst-free (using excess aniline as the base), the addition of certain salts can facilitate the reaction. Lithium bromide has been reported to act as a catalyst under milder conditions.[10]

Question 4: What is the mechanism of the microwave-assisted Bischler-Möhlau synthesis, and why is it more efficient?

Answer: The mechanism under microwave irradiation is believed to follow the same general pathway as the thermal reaction, but the rapid and efficient heating provided by microwaves accelerates the key steps.[15] The polar intermediates in the reaction mechanism can interact strongly with the microwave irradiation, leading to a significant rate enhancement.

Mechanism of the Bischler-Möhlau Synthesis

Sources

Validation & Comparative

A Comparative Analysis of 6-fluoro-1H-indole-4-carboxylic acid and Other Key Precursors in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. The synthesis of these complex molecules relies on the efficient and high-yield production of key chemical precursors. This guide provides a comparative analysis of "6-fluoro-1H-indole-4-carboxylic acid," a crucial intermediate in the synthesis of Rucaparib, with other significant precursors used in the manufacturing of leading PARP inhibitors such as Olaparib and Niraparib. This objective comparison is intended for researchers, scientists, and professionals in drug development to inform precursor selection and process optimization.

Core Precursor Structures and Their Significance

The development of potent and selective PARP inhibitors is intrinsically linked to the innovative synthesis of their core chemical scaffolds. Each of the leading PARP inhibitors—Olaparib, Rucaparib, and Niraparib—originates from a distinct precursor, the synthesis of which presents unique advantages and challenges.

  • Rucaparib Precursor: 6-fluoro-1H-indole-4-carboxylic acid. This indole derivative is fundamental to the construction of the tricyclic indole core of Rucaparib. The fluorine substitution at the 6-position is a key feature contributing to the drug's efficacy.

  • Olaparib Precursor: Phthalazinone and Isobenzofuranone Derivatives. The synthesis of Olaparib has evolved, utilizing key intermediates such as 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid and Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate. These precursors are essential for forming the phthalazinone moiety of the final drug.

  • Niraparib Precursor: Indazole and Piperidine Derivatives. The synthesis of Niraparib involves the coupling of a substituted indazole core, such as 2H-indazole-7-carboxamide, with a chiral piperidine side chain, for which 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide is a key intermediate.

Quantitative Comparison of Precursor Synthesis

The efficiency of a synthetic route is a critical factor in pharmaceutical manufacturing, directly impacting cost and scalability. The following tables summarize quantitative data from published synthetic routes for the key precursors of Rucaparib, Olaparib, and Niraparib.

Table 1: Synthesis of Rucaparib Precursor (Methyl 6-fluoro-indole-4-carboxylate)

Starting MaterialsKey Reaction StepsReported YieldReference
Methyl 5-fluoro-2-methyl-3-nitrobenzoate, DMF dimethylacetalCondensation, Hydrogenation97% (enamine), 81% (indole)[1]
Commercially available aryl iodide, acrylonitrileHeck reaction, Imino-Stetter reaction, Lactamization54% (overall for Rucaparib)[2]

Table 2: Synthesis of Olaparib Precursors

PrecursorStarting MaterialsKey Reaction StepsReported YieldReference
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate2-formylbenzoic acid, dimethylphosphiteHorner–Wadsworth–Emmons reaction95%[1][3]
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acidPhthalhydrazide, Ethyl 2-fluoro-4-methylbenzoateMulti-step synthesis including Negishi coupling62% (overall for intermediate)[3]
Olaparib (from intermediate)2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, N-Boc-piperazineAmide coupling, Deprotection, Acylation78% (coupling), 85% (final step)[3]

Table 3: Synthesis of Niraparib Precursor (2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide)

Starting MaterialKey Reaction StepsReported YieldReference
3-Methyl-2-nitrobenzoic acidEsterification, Bromination, Oxidation, Schiff base reaction, Cyclization, Amidation, Chiral resolution>91% purity[4]
Racemic aldehyde surrogatesTransaminase-mediated dynamic kinetic resolutions, Copper-catalyzed N-arylationHigh-yielding[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. Below are summaries of key experimental protocols for the synthesis of the discussed precursors.

Synthesis of Methyl 6-fluoro-indole-4-carboxylate (Rucaparib Precursor)

The medicinal chemistry route involves a Leimgruber–Batcho indole synthesis.[1]

  • Enamine Formation: Methyl 5-fluoro-2-methyl-3-nitrobenzoate is reacted with DMF dimethylacetal (DMF-DMA) in refluxing DMF to yield the corresponding enamine.

  • Indole Cyclization: The enamine intermediate is then subjected to hydrogenation, typically using a palladium catalyst, to afford methyl 6-fluoro-indole-4-carboxylate.

An improved synthesis of Rucaparib involves a Heck reaction followed by an imino-Stetter reaction.[2]

  • Heck Reaction: A commercially available aryl iodide is coupled with acrylonitrile using a palladium catalyst to form the (E)-2-aminocinnamonitrile derivative.

  • Imino-Stetter Reaction: The resulting aldimine, derived from the 2-aminocinnamonitrile, undergoes an imino-Stetter reaction to furnish the indole-3-acetonitrile.

  • Lactamization: The final azepinone scaffold of Rucaparib is constructed via reduction of the nitrile group followed by a seven-membered lactamization.

Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Olaparib Precursor)

A scalable process has been reported for this key Olaparib intermediate.[3]

  • Chlorination: Phthalhydrazide is converted to its corresponding monochloride product using phosphorus oxychloride.

  • Bromination: Ethyl 2-fluoro-4-methylbenzoate is treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) to yield the monobromide aryl formate.

  • Negishi Coupling: The chlorinated phthalazinone is coupled with the zinc reagent derived from the bromide under palladium catalysis with the addition of LiCl.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions to afford the final carboxylic acid intermediate.

Synthesis of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib Precursor)

A process involving biocatalysis has been developed for the asymmetric synthesis of the chiral piperidine component.[5]

  • Dynamic Kinetic Resolution: A racemic aldehyde surrogate is subjected to a transaminase-mediated dynamic kinetic resolution to stereoselectively produce the desired chiral amine.

  • N-Arylation: The chiral piperidine fragment is then coupled with an appropriate indazole derivative via a copper-catalyzed N-arylation reaction.

  • Final Steps: Subsequent deprotection and salt formation yield the final active pharmaceutical ingredient.

Visualizing Synthetic Pathways

To better illustrate the synthetic logic and key transformations, the following diagrams, generated using Graphviz, depict the workflows for the synthesis of these crucial PARP inhibitor precursors.

Rucaparib_Precursor_Synthesis cluster_0 Route 1: Leimgruber-Batcho Synthesis cluster_1 Route 2: Heck/Imino-Stetter Synthesis A1 Methyl 5-fluoro-2-methyl-3-nitrobenzoate B1 Enamine Intermediate A1->B1 DMF-DMA, reflux C1 Methyl 6-fluoro-indole-4-carboxylate B1->C1 Hydrogenation (Pd/C) A2 Aryl Iodide + Acrylonitrile B2 2-Aminocinnamonitrile derivative A2->B2 Heck Reaction C2 Indole-3-acetonitrile B2->C2 Imino-Stetter Reaction D2 Rucaparib C2->D2 Reduction & Lactamization

Caption: Synthetic routes to the Rucaparib precursor.

Olaparib_Precursor_Synthesis cluster_0 Synthesis of Key Intermediate cluster_1 Starting Material for Coupling A1 Phthalhydrazide B1 Monochloro-phthalazinone A1->B1 POCl3 C1 Coupled Product B1->C1 Negishi Coupling D1 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid C1->D1 Hydrolysis A2 Ethyl 2-fluoro-4-methylbenzoate B2 Monobromide aryl formate A2->B2 NBS, BPO C2 Zinc Reagent B2->C2 Zinc dust C2->C1

Caption: Convergent synthesis of a key Olaparib intermediate.

Niraparib_Precursor_Synthesis A Racemic Aldehyde Surrogate B Chiral Piperidine A->B Transaminase-mediated Dynamic Kinetic Resolution D Coupled Intermediate (2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide) B->D Copper-catalyzed N-Arylation C Indazole Derivative C->D E Niraparib D->E Deprotection & Salt Formation

Caption: Asymmetric synthesis of a key Niraparib precursor.

Conclusion

The synthesis of PARP inhibitors is a testament to the advancements in modern synthetic organic chemistry. While "6-fluoro-1H-indole-4-carboxylic acid" remains a cornerstone for the production of Rucaparib, alternative precursors for other PARP inhibitors like Olaparib and Niraparib showcase diverse and innovative synthetic strategies. The choice of a particular precursor and synthetic route is a multifactorial decision, weighing aspects such as overall yield, scalability, cost-effectiveness, and the environmental impact of the chemical process. The data and protocols summarized in this guide offer a valuable resource for researchers and developers in the ongoing effort to improve access to these life-saving cancer therapies.

References

A Comparative Analysis for Drug Discovery: 6-fluoro-1H-indole-4-carboxylic acid vs. 1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Impact of Fluorination on a Key Pharmacophore

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparison of 6-fluoro-1H-indole-4-carboxylic acid and its non-fluorinated parent, 1H-indole-4-carboxylic acid. We will delve into their physicochemical characteristics, synthetic routes, and biological significance, with a particular focus on the role of the fluorine substituent in modulating molecular behavior. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination to optimize lead compounds.

Executive Summary: The Fluorine Advantage

The introduction of a fluorine atom at the 6-position of the indole-4-carboxylic acid core imparts significant changes to the molecule's electronic and metabolic profile. While both compounds serve as valuable building blocks in medicinal chemistry, the fluorinated analog presents a more attractive profile for drug development, primarily due to its enhanced metabolic stability and its role as a key intermediate in the synthesis of potent enzyme inhibitors, such as the PARP inhibitor Rucaparib.

Physicochemical Properties: A Tale of Two Molecules

A direct comparison of the experimental physicochemical properties of the two carboxylic acids is challenging due to limited available data for the fluorinated analog. However, by examining data for closely related compounds, we can draw valuable inferences.

Property6-fluoro-1H-indole-4-carboxylic acid (Predicted/Related Compound Data)1H-indole-4-carboxylic acid (Experimental/Related Compound Data)Impact of Fluorination
Molecular Formula C₉H₆FNO₂C₉H₇NO₂Addition of one fluorine atom
Molecular Weight 179.15 g/mol 161.16 g/mol [1][2]Increased molecular weight
pKa Predicted for methyl ester: 15.20 ± 0.30[3]No experimental data found. Related indole carboxylic acids have pKa values for the carboxylic acid proton around 4-5 in water.The electron-withdrawing nature of fluorine is expected to increase the acidity of the carboxylic acid (lower pKa) and the N-H proton.
logP Predicted for methyl ester: Not available.Experimental for Indole-4-carboxaldehyde: 1.498[3]Fluorination generally increases lipophilicity (higher logP).
Solubility Predicted for methyl ester: Very sparingly soluble in water (0.42 g/L at 25°C)[3]Insoluble in water; soluble in ethanol and acetone.[4]Expected to have lower aqueous solubility.
Melting Point Not available209-215 °C[1][2]Generally, fluorination can influence crystal packing and may alter the melting point.

Causality Behind the Differences:

The high electronegativity of the fluorine atom exerts a significant inductive electron-withdrawing effect on the indole ring. This has several consequences:

  • Acidity: The electron-withdrawing fluorine atom stabilizes the carboxylate anion, making the carboxylic acid a stronger acid (lower pKa). Similarly, the acidity of the N-H proton of the indole ring is also increased.

  • Lipophilicity: The C-F bond is more lipophilic than a C-H bond, which generally leads to an increase in the octanol-water partition coefficient (logP). This can have profound effects on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: As will be discussed in more detail, the C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.

Synthesis of the Core Scaffolds

The synthesis of both indole-4-carboxylic acids typically involves the construction of the indole ring system followed by functional group manipulations. A common strategy is the synthesis of the corresponding methyl esters, which can then be hydrolyzed to the desired carboxylic acids.

Representative Synthesis Workflow

cluster_0 Synthesis of Methyl Ester cluster_1 Hydrolysis Starting Material Starting Material Indole Ring Formation Indole Ring Formation Starting Material->Indole Ring Formation e.g., Fischer or Leimgruber-Batcho Methyl Ester Derivative Methyl Ester Derivative Indole Ring Formation->Methyl Ester Derivative Hydrolysis Hydrolysis Methyl Ester Derivative->Hydrolysis LiOH or NaOH Carboxylic Acid Carboxylic Acid Hydrolysis->Carboxylic Acid

Caption: Generalized synthetic workflow for indole-4-carboxylic acids.

Experimental Protocol: Hydrolysis of Methyl Indole-4-carboxylates

This protocol is a representative procedure for the hydrolysis of the methyl esters to their corresponding carboxylic acids, adapted from established methods for similar compounds.[5]

Materials:

  • Methyl 1H-indole-4-carboxylate or Methyl 6-fluoro-1H-indole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: Dissolve the methyl indole-4-carboxylate (1 equivalent) in a mixture of THF and methanol.

  • Addition of Base: Add an aqueous solution of LiOH or NaOH (2-3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50°C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with cold water and dry under vacuum to yield the desired carboxylic acid.

Self-Validating System: The completion of the reaction can be confirmed by the disappearance of the starting material spot and the appearance of a more polar product spot on TLC. The identity and purity of the final product can be verified by ¹H NMR and LC-MS analysis.

Biological Activity and the Significance of Fluorination

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a fluorine atom can significantly modulate the biological activity of these molecules.

Link to PARP Inhibition

A compelling testament to the utility of 6-fluoro-1H-indole-4-carboxylic acid is its role as a key building block in the synthesis of Rucaparib , a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[6] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations.

While there is no direct comparative data on the PARP inhibitory activity of 6-fluoro-1H-indole-4-carboxylic acid versus its non-fluorinated counterpart, the inclusion of the fluorinated moiety in a clinically approved drug underscores its importance for achieving the desired pharmacological profile. The fluorine atom in Rucaparib is positioned to make favorable interactions within the PARP active site, potentially enhancing binding affinity and selectivity.

The Impact of Fluorination on Metabolic Stability

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.

Metabolic Pathway of Indoles:

cluster_0 Fluorine atom blocks CYP450-mediated oxidation Indole Scaffold Hydroxylated Metabolites Hydroxylated Metabolites Indole Scaffold->Hydroxylated Metabolites CYP450 Oxidation Further Oxidation/Conjugation Further Oxidation/Conjugation Hydroxylated Metabolites->Further Oxidation/Conjugation Excretion Excretion Further Oxidation/Conjugation->Excretion

Caption: Fluorination can block CYP450-mediated metabolism of the indole ring.

By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively "shield" the molecule from oxidative metabolism. This leads to several desirable pharmacokinetic properties, including:

  • Longer half-life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing.

  • Improved bioavailability: A greater proportion of the administered dose reaches the systemic circulation.

  • Reduced formation of potentially toxic metabolites.

Conclusion: A Clear Choice for Drug Development

While both 6-fluoro-1H-indole-4-carboxylic acid and 1H-indole-4-carboxylic acid are valuable chemical entities, the fluorinated analog offers distinct advantages for drug discovery and development. The strategic placement of the fluorine atom enhances metabolic stability and provides a handle for optimizing interactions with biological targets, as exemplified by its incorporation into the PARP inhibitor Rucaparib. For researchers aiming to develop robust clinical candidates based on the indole-4-carboxylic acid scaffold, the fluorinated derivative represents a more promising starting point.

References

  • PubChem. (n.d.). 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-. National Center for Biotechnology Information.
  • Guidechem. (n.d.). 6-Fluoro-1H-indole-4-carboxylic acid methyl ester 1082040-43-4 wiki.
  • Cheméo. (n.d.). 1H-Indole-4-carboxaldehyde.
  • ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives.
  • PubMed. (n.d.). Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer.
  • ChemicalBook. (n.d.). 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis.
  • MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
  • ChemicalBook. (n.d.). 6-Fluoro-1H-indole-4-carboxylic acid methyl ester.
  • Fisher Scientific. (n.d.). Indole-4-carboxaldehyde, 97%, Thermo Scientific 5 g.
  • ResearchGate. (n.d.). The experimental Log P values of the saturated carboxylic acids (C 1 -C....
  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • PubChem. (n.d.). Indole-3-Carboxylic Acid. National Center for Biotechnology Information.
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table.
  • Organic Chemistry Portal. (n.d.). Synthesis of Carboxylic Acids.
  • Chem-Impex. (n.d.). Indole-4-Carboxylic acid.
  • Chem-Impex. (n.d.). Ácido indol-4-carboxílico.
  • ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • ResearchGate. (n.d.). (PDF) Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies.
  • Sigma-Aldrich. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate.
  • PubMed Central. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
  • ResearchGate. (n.d.). Structure/activity relationships of indole derivatives.
  • PubMed Central. (n.d.). 3-Carboxymethyl-1H-indole-4-carboxylic acid.
  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • The University of East Anglia. (n.d.). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.
  • PubMed. (n.d.). Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents.
  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids.
  • PubMed. (n.d.). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity.
  • PubMed Central. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics.
  • PubMed Central. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid.
  • ACS Publications. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives.
  • ACS Omega. (2019, April 15). Catalyst-Free Approach for Hydroboration of Carboxylic Acids under Mild Conditions.

Sources

The Impact of Fluorination on Indole Carboxylic Acids: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When combined with a carboxylic acid functional group, it gives rise to indole carboxylic acids, a class of compounds with a broad spectrum of biological activities. The strategic introduction of fluorine atoms into these molecules can dramatically influence their physicochemical properties and pharmacological profiles. This guide provides a comparative analysis of fluorinated indole carboxylic acids, summarizing key structure-activity relationship (SAR) findings, presenting quantitative biological data, and detailing relevant experimental protocols.

The incorporation of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] For instance, replacing hydrogen with fluorine on aromatic rings is a known strategy to slow down oxidative metabolism by cytochrome P450 enzymes.[1] This modification can lead to compounds with enhanced therapeutic potential, as seen in various antiviral, anticancer, and receptor-modulating agents.[2][3]

Comparative Biological Activity of Fluorinated Indole Carboxylic Acid Derivatives

The following tables summarize the in vitro biological activities of various fluorinated indole carboxylic acid derivatives, highlighting the influence of the position and nature of substituents on their potency.

Anticancer and Cytotoxic Activity

The antiproliferative effects of fluorinated indole carboxamides and related derivatives have been evaluated against a range of human cancer cell lines. The data below illustrates how substitutions on the indole ring impact cytotoxicity.

CompoundR1R2R3R4Target Cell Line(s)Mean GI50 (µM)IC50 (µM)Reference
5a ClHHHPanc-1, MCF-7, HT-29, A-5493.7-[4]
5f HClHHPanc-1, MCF-7, HT-29, A-549--[4]
5j FHFHPanc-1, MCF-7, HT-29, A-5491.20-[4]
5e ClHH2-methylpyrrolidin-1-ylPanc-1, MCF-7, HT-29, A-5490.95A-549: 0.95, MCF-7: 0.80, Panc-1: 1.00[4]
3a F---NCI-60 Panel29-[1]

GI50: The concentration required to inhibit cell growth by 50%. IC50: The concentration required to inhibit a specific biological function by 50%.

From this data, it is evident that the presence and position of fluorine atoms, as well as other substituents, play a crucial role in the anticancer activity of these compounds. For example, compound 5j , with two fluorine atoms, shows higher potency than the mono-chlorinated 5a .[4] Furthermore, the addition of a 2-methylpyrrolidin-1-yl group in compound 5e significantly enhances its activity, making it more potent than the reference drug doxorubicin in several cell lines.[4] The 5-fluoroindole fragment in compound 3a was found to be critical for its activity against a panel of 60 cancer cell lines.[1]

Antimycobacterial Activity

Fluorinated indole-2-carboxamides have also been investigated for their potential as antitubercular agents. The table below compares the activity of different derivatives against Mycobacterium tuberculosis.

CompoundR (on indole ring)Amide MoietyMIC (µM)IC50 against Vero cells (µM)Selectivity Index (SI)Reference
8f 5-FRimantadine0.6239.964[2]
8g 4,6-di-FRimantadine0.3240.9128[2]

MIC: Minimum Inhibitory Concentration. IC50 against Vero cells is a measure of cytotoxicity against healthy mammalian cells. SI = IC50/MIC.

The data indicates that increasing the number of fluorine substitutions on the indole ring from one (in 8f ) to two (in 8g ) enhances the antimycobacterial activity.[2] Both compounds displayed high selectivity indices, suggesting minimal cytotoxicity to healthy mammalian cells at concentrations effective against M. tuberculosis.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of these compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is used to assess the antiproliferative effects of compounds on cancer cell lines.[5]

  • Cell Seeding: Cancer cell lines (e.g., Panc-1, MCF-7, HT-29, A-549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., fluorinated indole carboxylic acid derivatives) and a reference drug (e.g., doxorubicin).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 or GI50 values are then calculated from the dose-response curves.[5]

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a purified enzyme.[6]

  • Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the fluorinated indole carboxylic acid inhibitor in an appropriate assay buffer. A serial dilution of the inhibitor is prepared to test a range of concentrations.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of a 96-well microplate, followed by the different concentrations of the inhibitor. A control well with no inhibitor is included. The plate is pre-incubated for a set time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: The enzymatic reaction is started by adding the substrate to each well.

  • Reaction Monitoring: The rate of the reaction is monitored over time using a microplate reader. The detection method depends on the substrate and product (e.g., change in absorbance or fluorescence).

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Receptor Binding Assay

This protocol describes a general method to determine the binding affinity of a compound to a specific receptor.[7]

  • Reagent Preparation: Prepare cell membranes expressing the target receptor, a radiolabeled ligand known to bind to the receptor, and the test compound (fluorinated indole carboxylic acid derivative).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in a suitable binding buffer.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a filter mat that traps the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the Ki (inhibitory constant) of the test compound can be calculated.

Visualizing Relationships and Processes

Diagrams created using Graphviz can effectively illustrate complex relationships and workflows in SAR studies.

SAR_Fluorinated_Indole_Carboxylic_Acids cluster_indole Indole Carboxylic Acid Scaffold cluster_modifications Structural Modifications cluster_properties Physicochemical & Biological Properties Indole Indole Core Fluorination Fluorination (Position and Number) Indole->Fluorination Modify Other_Substituents Other Substituents (e.g., alkyl, aryl, amide) Indole->Other_Substituents Modify Carboxylic_Acid Carboxylic Acid Moiety Carboxylic_Acid->Other_Substituents Modify Lipophilicity Lipophilicity Fluorination->Lipophilicity Influences Metabolic_Stability Metabolic Stability Fluorination->Metabolic_Stability Influences Binding_Affinity Binding Affinity Fluorination->Binding_Affinity Influences Other_Substituents->Lipophilicity Influences Other_Substituents->Binding_Affinity Influences Biological_Activity Biological Activity (e.g., Anticancer, Antimicrobial) Lipophilicity->Biological_Activity Impacts Metabolic_Stability->Biological_Activity Impacts Binding_Affinity->Biological_Activity Determines

Caption: SAR of Fluorinated Indole Carboxylic Acids.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Lead Optimization Design Design of Fluorinated Indole Carboxylic Acid Derivatives Synthesis Chemical Synthesis Design->Synthesis Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Purification->Primary_Screening Test Secondary_Screening Secondary Screening (e.g., Enzyme/Receptor Assay) Primary_Screening->Secondary_Screening Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screening->SAR_Analysis Data for Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guides Lead_Optimization->Design Iterate

Caption: Drug Discovery Workflow.

Auxin_Signaling_Pathway Auxin Auxin (e.g., Indole-3-Acetic Acid) TIR1 TIR1 Receptor Auxin->TIR1 Binds to TIR1_Auxin_Aux_IAA TIR1-Auxin-Aux/IAA Complex Auxin->TIR1_Auxin_Aux_IAA SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 Part of SCF_TIR1->TIR1_Auxin_Aux_IAA Forms complex with Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_Auxin_Aux_IAA ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Ubiquitination Ubiquitination TIR1_Auxin_Aux_IAA->Ubiquitination Leads to Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of Aux/IAA Proteasome->Degradation Mediates Degradation->ARF Relieves inhibition of Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates Gene_Expression Gene Expression Auxin_Responsive_Genes->Gene_Expression Results in

Caption: Auxin Signaling Pathway.

References

Validation of 6-fluoro-1H-indole-4-carboxylic acid as a Key Intermediate for PARP Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for the PARP inhibitor Rucaparib, validating the use of "6-fluoro-1H-indole-4-carboxylic acid" as a critical intermediate. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as a valuable resource for researchers in medicinal chemistry and process development.

Introduction to PARP Inhibition and Rucaparib

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for cellular processes involving DNA repair.[1][2][3] In cancer therapy, inhibiting PARP can lead to "synthetic lethality" in tumors with pre-existing DNA repair defects, such as BRCA1/2 mutations. This mechanism prevents cancer cells from repairing single-strand DNA breaks, which then escalate to double-strand breaks during replication, ultimately causing cell death.[3][4]

Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3, approved for the treatment of certain types of ovarian and prostate cancer.[4][5] The synthesis of this complex tricyclic indole derivative has been approached through various routes, with the choice of key intermediates significantly impacting overall efficiency, scalability, and cost.

Core Intermediate: 6-fluoro-1H-indole-4-carboxylic acid

"6-fluoro-1H-indole-4-carboxylic acid" and its methyl ester (CAS No. 1082040-43-4) are established building blocks in the synthesis of Rucaparib.[1][6] This intermediate provides the core indole scaffold with the necessary fluorine substitution at the C6 position, a key feature of the Rucaparib molecule.

Comparative Analysis of Synthetic Routes

This guide focuses on two prominent synthetic strategies for a key tricyclic lactam intermediate in the Rucaparib synthesis:

  • Route A: The Leimgruber–Batcho Indole Synthesis Pathway , which utilizes a derivative of our target intermediate.

  • Route B: The Bartoli–Dodd Indole Synthesis Pathway , an alternative approach that circumvents the pre-formed indole intermediate.

Data Presentation: Synthesis of Tricyclic Indole Intermediate
StepRoute A: Leimgruber–Batcho ApproachYield (%)Route B: Bartoli–Dodd ApproachYield (%)
1Enamine formation from methyl 5-fluoro-2-methyl-3-nitrobenzoate97Chlorination of 3-fluoro-5-nitrobenzoic acid88
2Reductive cyclization to form methyl 6-fluoro-indole-4-carboxylate81Bartoli–Dodd indole synthesis with vinylmagnesium bromide41-52
3Reaction with 1-acetoxy-2-nitroethane89Esterification to methyl ester-
4Zinc reduction and lactamization73Vilsmeier–Haack formylation71
5--Condensation with nitromethane63
6--Reductive cyclization and dehalogenation94
Overall ~53% (over 4 steps) ~16% (over 6 steps)

Yields are as reported in the literature and may vary based on specific reaction conditions.[7]

Experimental Protocols

Route A: Key Step - Reductive Cyclization to form Methyl 6-fluoro-1H-indole-4-carboxylate
  • Reaction: The enamine intermediate (formed from methyl 5-fluoro-2-methyl-3-nitrobenzoate and DMF-DMA) is subjected to hydrogenation to furnish the indole.

  • Reagents and Conditions:

    • Enamine intermediate

    • Hydrogen gas (H₂)

    • Palladium on carbon (Pd/C) catalyst

    • Solvent: Methanol or similar

    • Conditions: Room temperature and atmospheric or slightly elevated pressure.

  • Procedure: The enamine is dissolved in a suitable solvent and the Pd/C catalyst is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration, and the solvent is evaporated to yield the crude methyl 6-fluoro-1H-indole-4-carboxylate, which can be purified by recrystallization or chromatography.[7]

Route B: Key Step - Bartoli–Dodd Indole Synthesis
  • Reaction: A substituted nitroarene (4-chloro-3-fluoro-5-nitrobenzoic acid methyl ester) reacts with a vinyl Grignard reagent to form the indole ring.

  • Reagents and Conditions:

    • 4-chloro-3-fluoro-5-nitrobenzoic acid methyl ester

    • Vinylmagnesium bromide (4 equivalents)

    • Solvent: Tetrahydrofuran (THF)

    • Conditions: Low temperature (-45°C to -10°C).

  • Procedure: The nitroarene is dissolved in THF and cooled to the reaction temperature. The vinylmagnesium bromide solution is added dropwise, and the reaction is stirred for a specified time. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The resulting indole product is then purified by crystallization.[7]

Visualizing the Pathways

PARP1 Signaling in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks. Rucaparib inhibits the PARP1-catalyzed poly(ADP-ribosyl)ation, trapping PARP1 on the DNA and preventing the recruitment of downstream repair proteins.

PARP1_Signaling cluster_0 Cellular Environment DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes XRCC1 XRCC1 Scaffold Protein PAR->XRCC1 recruits Repair_Complex BER Repair Complex (Polβ, LigIII) XRCC1->Repair_Complex recruits Repaired_DNA Repaired DNA Repair_Complex->Repaired_DNA repairs SSB Rucaparib Rucaparib Rucaparib->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA single-strand break repair.

Synthetic Workflow Comparison

The diagrams below outline the synthetic workflows for the key tricyclic indole intermediate of Rucaparib via the two compared routes.

Route A: Leimgruber–Batcho Approach

Route_A Start_A Methyl 5-fluoro- 2-methyl-3-nitrobenzoate Enamine Enamine Intermediate Start_A->Enamine DMF-DMA (97%) Indole Methyl 6-fluoro- 1H-indole-4-carboxylate Enamine->Indole H₂, Pd/C (81%) Nitroethane_Adduct Nitroethane Adduct Indole->Nitroethane_Adduct 1-acetoxy- 2-nitroethane (89%) Final_Intermediate Tricyclic Indole Intermediate Nitroethane_Adduct->Final_Intermediate Zn reduction, lactamization (73%)

Caption: Workflow for Route A using the target intermediate.

Route B: Bartoli–Dodd Approach

Route_B Start_B 3-fluoro- 5-nitrobenzoic acid Chlorinated Chlorinated Acid Start_B->Chlorinated NCS (88%) Indole_B Substituted Indole Chlorinated->Indole_B VinylMgBr (41-52%) Ester Methyl Ester Indole_B->Ester Aldehyde Formylated Indole Ester->Aldehyde Vilsmeier-Haack (71%) Nitroalkene Nitroalkene Intermediate Aldehyde->Nitroalkene Nitromethane (63%) Final_Intermediate_B Tricyclic Indole Intermediate Nitroalkene->Final_Intermediate_B H₂, Pt/C (94%)

Caption: Alternative workflow for Route B via Bartoli–Dodd synthesis.

Conclusion

The validation of "6-fluoro-1H-indole-4-carboxylic acid" as a key intermediate in the synthesis of Rucaparib is well-supported by process chemistry literature. The Leimgruber–Batcho approach (Route A), which utilizes a derivative of this intermediate, offers a more direct and higher-yielding pathway to the crucial tricyclic indole core of Rucaparib compared to the alternative Bartoli–Dodd synthesis (Route B). While Route B demonstrates chemical ingenuity, its lower overall yield and additional steps make it less favorable for large-scale production. Therefore, synthetic strategies incorporating "6-fluoro-1H-indole-4-carboxylic acid" represent a more efficient and industrially viable method for the manufacturing of Rucaparib.

References

A Comparative Guide to the Stability of Fluorinated Indole Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of fluorinated indole isomers is crucial for the design and optimization of novel therapeutics. The strategic placement of a fluorine atom on the indole scaffold can significantly influence a molecule's metabolic, chemical, and thermal stability, thereby affecting its pharmacokinetic profile and overall viability as a drug candidate. This guide provides an objective comparison of the stability of different positional isomers of fluoroindole, supported by available experimental data and detailed methodologies.

Fluorination is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates by blocking sites susceptible to metabolism by cytochrome P450 (CYP450) enzymes.[1] The strong carbon-fluorine bond can also impart greater thermal and chemical stability. However, the position of the fluorine atom on the indole ring is a critical determinant of these properties. This guide explores the nuances of stability among 4-, 5-, 6-, and 7-fluoroindole isomers.

Metabolic Stability

In Vitro Microsomal Stability Data

The following table summarizes available in vitro metabolic stability data for a non-fluorinated indole analog and 5-fluoroindole. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/mg)Data Source
UT-155Non-fluorinated indole analog12.35-[1]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0 (mL/min/kg)[1]

Note: The data for UT-155 was generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination is evident.[1]

Studies on the metabolic adaptation of E. coli to different fluoroindoles have shown that the bacterium tolerates 6-fluoroindole remarkably well, while 7-fluoroindole presents a significant challenge to the cells' growth and adaptation.[2] This suggests potential differences in how biological systems process these isomers, which may translate to differences in metabolic stability in higher organisms.

Chemical Stability

The chemical stability of an active pharmaceutical ingredient (API) is critical for its formulation, storage, and in vivo performance. Indoles are known to be susceptible to degradation, particularly under acidic conditions, which can lead to polymerization.[3] The position of the electron-withdrawing fluorine atom can influence the electron density of the indole ring and the acidity of the N-H proton, thereby affecting its reactivity and stability.[3]

While specific comparative kinetic data for the degradation of all four fluoroindole isomers is not available, the following generalizations can be made based on the electronic properties:

  • Acidic Conditions: Indoles typically undergo acid-catalyzed polymerization initiated by protonation at the C3 position.[3] The electron-withdrawing fluorine atom reduces the electron density of the ring, which can decrease its susceptibility to electrophilic attack compared to unsubstituted indole.[3] The extent of this effect will vary depending on the fluorine's position.

  • Basic Conditions: Fluoroindoles are generally more stable under basic conditions. The electron-withdrawing nature of fluorine increases the acidity of the N-H proton, making it more readily deprotonated.[3]

  • Photostability: Indole derivatives can be sensitive to light, and it is generally recommended to protect solutions from light to prevent photodecomposition.[3]

Thermal Stability

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for key stability assays.

In Vitro Liver Microsomal Stability Assay

This assay determines the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

1. Materials and Reagents:

  • Test compounds (4-, 5-, 6-, and 7-fluoroindole)

  • Liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

2. Procedure:

  • Prepare working solutions of the test compounds and positive controls in the incubation buffer.

  • Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to a cold organic solvent containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Chemical Stability Assay (pH-dependent)

This assay evaluates the degradation of a compound in aqueous solutions at different pH values.

1. Materials and Reagents:

  • Test compounds (4-, 5-, 6-, and 7-fluoroindole)

  • Buffer solutions at various pH values (e.g., pH 2, 7.4, and 9)

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS/MS system

2. Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions into the different pH buffers to a final concentration (e.g., 10 µM).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench any further reaction by adding an equal volume of cold organic solvent.

  • Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • Plot the concentration of the parent compound versus time for each pH.

  • Determine the degradation rate constant (k) for each condition.

  • Calculate the half-life (t½) at each pH using the equation: t½ = 0.693 / k.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.

1. TGA Protocol:

  • Place a small amount of the sample (5-10 mg) into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature to determine the onset of decomposition.

2. DSC Protocol:

  • Place a small amount of the sample (2-5 mg) into a DSC pan and seal it.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow to identify melting points, phase transitions, and decomposition events.

Visualizing Key Processes

To better understand the experimental workflows and biological pathways involved in the stability of fluorinated indoles, the following diagrams are provided.

experimental_workflow_microsomal_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Solution incubate Incubate at 37°C prep_cpd->incubate prep_microsomes Prepare Liver Microsome Suspension prep_microsomes->incubate prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH incubate->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points terminate Terminate Reaction (Cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Experimental Workflow for In Vitro Microsomal Stability Assay.

cyp450_metabolism Indole Indole Derivative CYP450 Cytochrome P450 Enzymes (Phase I) Indole->CYP450 Oxidation Fluorinated_Indole Fluorinated Indole (e.g., 5-Fluoroindole) Fluorinated_Indole->CYP450 Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylated Indoles) CYP450->Oxidized_Metabolites Blocked_Metabolism Metabolism Blocked CYP450->Blocked_Metabolism Fluorine blocks active site PhaseII Phase II Enzymes (e.g., UGTs, SULTs) Oxidized_Metabolites->PhaseII Conjugation Conjugated_Metabolites Conjugated Metabolites (Excreted) PhaseII->Conjugated_Metabolites

CYP450-Mediated Metabolism of Indoles and the Effect of Fluorination.

References

validating the mechanism of action of "6-fluoro-1H-indole-4-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, with a focus on derivatives of indole carboxylic acids. DGAT1 is a crucial enzyme in the final stage of triglyceride synthesis, making it a significant therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis.[1] The inhibition of DGAT1 has been shown to reduce triglyceride storage, decrease body weight, and improve insulin sensitivity.[1] This document outlines the key signaling pathways, compares the performance of different inhibitor classes, and provides detailed experimental protocols for validating their mechanism of action.

The DGAT1 Pathway in Triglyceride Synthesis

DGAT1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA.[2] This reaction is the final and committed step in the primary pathway for triglyceride synthesis. Inhibiting this enzyme directly blocks the production of new triglycerides, which are subsequently stored in lipid droplets.

DGAT1_Pathway cluster_ER Endoplasmic Reticulum DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes LipidDroplet Storage in Lipid Droplets TG->LipidDroplet Inhibitor Indole Carboxylic Acid Derivatives & Alternatives Inhibitor->DGAT1 Inhibition

Figure 1: Role of DGAT1 in triglyceride synthesis and its inhibition.

Comparative Performance of DGAT1 Inhibitors

Several classes of small molecule inhibitors have been developed to target DGAT1. While derivatives of 6-fluoro-1H-indole-4-carboxylic acid represent a promising area of research, this guide compares the broader class of indole and quinoline carboxylic acids with other well-characterized DGAT1 inhibitors.[3][4] The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce DGAT1 enzyme activity by 50%.

Inhibitor Class / CompoundChemical ScaffoldTarget SpeciesIC50 Value (nM)
Indole/Quinoline Derivatives Carboxylic AcidHuman / MouseVaries (Potent examples discovered)[3]
A-922500 Biphenylcarbonyl-cyclopentane carboxylic acidHuman7 - 9[5][6][7][8]
Mouse22 - 24[5][6][7]
T863 Pyrimidinooxazinyl bicyclooctaneacetic acidHuman / Mouse15[9][10]
Pradigastat (LCQ-908) ThienopyrimidineHuman157[11][12]

Experimental Validation Workflow

Validating a potential DGAT1 inhibitor involves a multi-step process that begins with biochemical assays to confirm direct enzyme inhibition and progresses to cell-based models to assess activity in a biological context. This workflow ensures that the compound's effect is due to on-target activity.

Experimental_Workflow cluster_workflow Inhibitor Validation Pipeline step1 Step 1: In Vitro Biochemical Assay step2 Step 2: Determine IC50 Value (Dose-Response) step1->step2 Quantifies Potency step3 Step 3: Cell-Based Triglyceride Synthesis Assay step2->step3 Validates Cellular Activity step4 Step 4: Confirm Reduction of Cellular Lipid Accumulation step3->step4 Measures Phenotypic Effect

Figure 2: Standard workflow for validating DGAT1 inhibitors.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the validation workflow.

This protocol measures the direct inhibition of DGAT1 enzymatic activity using microsomal preparations.

  • Objective: To determine the IC50 value of a test compound against DGAT1.

  • Principle: The assay measures the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides. The amount of radiolabeled triglyceride product is inversely proportional to the activity of the DGAT1 inhibitor.

  • Materials:

    • Microsomal fractions from Sf9 cells overexpressing human DGAT1.[1][13]

    • Test compound (e.g., indole carboxylic acid derivative) dissolved in DMSO.

    • Reaction Buffer: Tris-HCl (pH 7.4), MgCl₂, fatty acid-free Bovine Serum Albumin (BSA).[1]

    • Substrates: 1,2-Dioleoyl-sn-glycerol (DAG) and [¹⁴C]oleoyl-CoA.[1]

    • Stop Solution: Isopropanol/Heptane/Water.

    • Silica gel thin-layer chromatography (TLC) plates.

    • Developing Solvent: Hexane/Diethyl ether/Acetic acid (80:20:1).[2]

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the reaction buffer, DAG, and the test compound dilution (or DMSO for control).

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the reaction by adding the DGAT1-containing microsomal fraction and [¹⁴C]oleoyl-CoA.[1]

    • Incubate for 15-30 minutes at room temperature with gentle agitation.[1][14]

    • Terminate the reaction by adding the Stop Solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Spot the upper organic phase onto a TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front nears the top.

    • Air dry the plate and visualize the lipid spots (e.g., using iodine vapor). The triglyceride band is identified by comparing with a standard.

    • Scrape the silica gel corresponding to the triglyceride band into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol assesses the inhibitor's ability to block triglyceride synthesis within a cellular environment.

  • Objective: To confirm that the test compound inhibits de novo triglyceride synthesis in intact cells.

  • Principle: Cultured cells are treated with the inhibitor before being incubated with a radiolabeled lipid precursor (e.g., [³H]-glycerol or [¹⁴C]-oleic acid). The amount of radiolabel incorporated into the cellular triglyceride fraction is measured.[2] A reduction in incorporated radioactivity indicates inhibition of triglyceride synthesis.

  • Materials:

    • Human intestinal cell line (e.g., HT-29 or Caco-2) or HEK293 cells.[2][13]

    • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

    • Test compound dissolved in DMSO.

    • Radiolabeled precursor: [³H]-glycerol or [¹⁴C]-oleic acid complexed with BSA.[2][13]

    • Phosphate-buffered saline (PBS).

    • Lipid Extraction Solvent: Hexane/Isopropanol (3:2, v/v).[2]

    • TLC supplies (as described in the previous protocol).

    • Alternatively, a commercial non-radioactive kit like the Triglyceride-Glo™ Assay can be used for quantification.[15]

  • Procedure:

    • Seed cells in a multi-well plate and grow to 80-90% confluency.[2]

    • Wash the cells with serum-free medium.

    • Pre-treat the cells with various concentrations of the test compound (or DMSO for vehicle control) in serum-free medium for 1 hour at 37°C.[2]

    • Add the labeling medium containing the radiolabeled precursor (e.g., [³H]-glycerol and unlabeled oleic acid) to each well.

    • Incubate for 4-6 hours at 37°C to allow for lipid synthesis and incorporation of the radiolabel.[2]

    • Aspirate the labeling medium and wash the cells three times with ice-cold PBS.[2]

    • Lyse the cells and extract the total lipids by adding the Hexane/Isopropanol solvent to each well and incubating for 30 minutes.[2]

    • Collect the lipid extract and evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid pellet in a small volume of hexane.

    • Perform TLC and scintillation counting as described in the in vitro assay protocol to quantify the radioactivity in the triglyceride fraction.

    • Normalize the data to total protein content from a parallel plate to account for any differences in cell number.

    • Analyze the data to determine the dose-dependent effect of the compound on cellular triglyceride synthesis.

Conclusion and Outlook

The validation of indole carboxylic acid derivatives as DGAT1 inhibitors relies on a systematic approach combining biochemical and cellular assays. The data presented for alternative compounds like A-922500 and T863 demonstrate that nanomolar potency is achievable for this target. However, a significant challenge for DGAT1 inhibitors progressing to clinical use has been the occurrence of gastrointestinal side effects, such as nausea and diarrhea, which are likely mechanism-based.[16][17] Future research must focus not only on potency but also on developing inhibitors with an improved therapeutic window to unlock the full potential of DGAT1 inhibition for treating metabolic diseases.

References

Comparative Analysis of Rucaparib, an Inhibitor Derived from 6-fluoro-1H-indole-4-carboxylic acid, and its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, which is synthesized from the core chemical scaffold "6-fluoro-1H-indole-4-carboxylic acid". The focus of this analysis is to present its on-target and off-target inhibitory activities, supported by quantitative experimental data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by offering a comprehensive overview of Rucaparib's selectivity and potential for cross-reactivity with other enzyme families, particularly protein kinases.

Introduction to Rucaparib

Rucaparib is a potent small molecule inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which are critical components of the DNA damage response (DDR) pathway. By inhibiting these enzymes, Rucaparib disrupts the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this inhibition of PARP activity results in synthetic lethality and tumor cell death. The foundational chemical structure for Rucaparib is derived from 6-fluoro-1H-indole-4-carboxylic acid.

On-Target Activity: PARP Inhibition

Rucaparib demonstrates high potency against its primary targets, the PARP enzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

EnzymeIC50 (nM)Ki (nM)
PARP-10.81.4
PARP-20.50.17
PARP-328-
Data compiled from multiple sources.[1][2][3]

Off-Target Activity: Kinase Cross-Reactivity

Recent studies have revealed that Rucaparib exhibits off-target activity against a range of protein kinases. This cross-reactivity is an important consideration in drug development, as it can contribute to both therapeutic efficacy and adverse effects. A comprehensive kinome scan of 392 kinases revealed that Rucaparib binds to 37 of them.[4] Further investigation into its inhibitory activity has provided specific IC50 values against a panel of kinases.

KinaseIC50 (µM)
CDK160.381
PIM3< 1
DYRK1B< 1
PIM11.2
DYRK1A1.4
CDK11.4
CDK92.7
HIPK24.4
PIM27.7
CK27.8
PRKD29.7
ALK18
Data compiled from multiple sources.[4][5]

Experimental Protocols

PARP1 Inhibition Assay (Chemiluminescent)

This protocol describes a common method for determining the in vitro enzymatic activity of PARP1 and the inhibitory potential of compounds like Rucaparib.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The light produced is proportional to PARP1 activity.

Materials:

  • 96-well plates pre-coated with histones

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Blocking Buffer

  • PBST Buffer (PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Test inhibitor (e.g., Rucaparib) and DMSO (vehicle)

Procedure:

  • Plate Preparation: Wash the histone-coated plate with PBST. Block the wells with Blocking Buffer for at least 90 minutes at room temperature. Wash the plate three times with PBST.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Reaction Setup:

    • Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.

    • Add the inhibitor dilutions or DMSO vehicle to the appropriate wells.

    • Add the PARP1 enzyme to all wells except the "Blank" wells.

    • Initiate the reaction by adding the Master Mix to all wells except the "Blank" wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with PBST.

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Cross-Reactivity Screening (KINOMEscan™)

This protocol outlines the general workflow for assessing the binding of an inhibitor to a large panel of kinases using the KINOMEscan™ competition binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.

Procedure:

  • Compound Preparation: The test inhibitor is prepared at a specified concentration in an appropriate solvent (e.g., DMSO).

  • Assay Reaction:

    • The DNA-tagged kinase, the immobilized ligand, and the test inhibitor are combined in a multi-well plate.

    • The mixture is incubated to allow for binding to reach equilibrium.

  • Capture and Washing:

    • The immobilized ligand with any bound kinase is captured on a solid support.

    • Unbound components are removed through a series of wash steps.

  • Elution and Quantification:

    • The bound kinase is eluted from the solid support.

    • The amount of the DNA tag associated with the eluted kinase is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates a stronger interaction between the inhibitor and the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of inhibitor concentrations.

Visualizations

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork stalls PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes using SSB_Repair SSB Repair PARP1->SSB_Repair leads to NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair_Proteins->SSB_Repair DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB HRR Homologous Recombination Repair (BRCA1/2) DSB->HRR repaired by Cell_Death Cell Death DSB->Cell_Death leads to in HRR-deficient cells HRR->Cell_Death prevents Rucaparib Rucaparib Rucaparib->PARP1 inhibits

Caption: PARP Signaling Pathway and the Mechanism of Action of Rucaparib.

Experimental_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., Rucaparib) Incubation Incubation: Inhibitor + Kinase + Ligand Inhibitor->Incubation Kinase_Library Kinase Library (DNA-tagged) Kinase_Library->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Capture Capture on Solid Support Incubation->Capture Wash Wash to Remove Unbound Components Capture->Wash Elution Elution of Bound Kinase Wash->Elution qPCR qPCR Quantification of DNA Tag Elution->qPCR Data Calculate % Control Binding qPCR->Data Kd Determine Kd or IC50 Data->Kd

References

A Comparative Guide to the Synthetic Efficiency of 6-Fluoro-1H-indole-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Fluoro-1H-indole-4-carboxylic acid is a key building block in the synthesis of numerous pharmaceutical compounds, most notably the PARP inhibitor rucaparib, a targeted therapy for certain types of cancer. The efficient and scalable production of this indole derivative is therefore of significant interest to the medicinal and process chemistry communities. This guide provides an objective comparison of the two most prominent synthetic routes for the construction of the indole core of 6-fluoro-1H-indole-4-carboxylic acid: the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The comparison is based on available experimental data for analogous compounds, highlighting the key performance indicators of each method.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data for the synthesis of indole-4-carboxylates using methodologies analogous to those that would be employed for 6-fluoro-1H-indole-4-carboxylic acid. Direct comparative data for the target molecule is limited in publicly available literature, thus data for the closely related methyl indole-4-carboxylate is presented.

ParameterLeimgruber-Batcho Synthesis (Analogous)Fischer Indole Synthesis (Analogous)
Starting Materials 2-Methyl-3-nitro-benzoic acid derivative, DMFDMASubstituted Phenylhydrazine, Aldehyde/Ketone
Key Intermediates EnaminePhenylhydrazone
Reaction Conditions 1. Enamine formation (reflux) 2. Reductive cyclization (e.g., TiCl₃, MeOH)Acid-catalyzed cyclization (e.g., BF₃·OEt₂, HOAc, heat)
Overall Yield ~73% (for methyl indole-4-carboxylate)[1]Variable, typically moderate to good
Advantages High yields, mild cyclization conditions, avoids harsh acids.[1]Versatile, wide range of catalysts, readily available starting materials for many analogs.
Disadvantages Availability of substituted o-nitrotoluenes can be a limiting factor.Can produce isomeric mixtures with unsymmetrical ketones, requires acidic conditions which may not be suitable for all substrates.

Experimental Protocols

Detailed experimental protocols for the synthesis of indole derivatives via the Leimgruber-Batcho and Fischer methods are outlined below. These represent general procedures that can be adapted for the synthesis of 6-fluoro-1H-indole-4-carboxylic acid.

Leimgruber-Batcho Indole Synthesis

This method is a popular choice for industrial-scale synthesis due to its often high yields and mild reaction conditions for the final cyclization step.[2] The synthesis proceeds in two main steps:

  • Enamine Formation: An appropriately substituted o-nitrotoluene is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This reaction is typically carried out at elevated temperatures.

  • Reductive Cyclization: The resulting enamine is then subjected to a reductive cyclization to form the indole ring. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C), or chemical reduction with reagents like iron in acetic acid or titanium (III) chloride.[1][2]

Protocol for a related Leimgruber-Batcho Synthesis of Methyl Indole-4-carboxylate:

A solution of the corresponding enamine in methanol is treated with 7 equivalents of titanium (III) chloride to afford methyl indole-4-carboxylate in a 73% yield.[1]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus. It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.

  • Hydrazone Formation: The substituted phenylhydrazine is first reacted with an aldehyde or ketone to form a phenylhydrazone. This reaction is often carried out in a protic solvent like ethanol or acetic acid.

  • Indolization: The formed hydrazone is then treated with an acid catalyst, which can be a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂), and heated to induce a[1][1]-sigmatropic rearrangement, followed by cyclization and aromatization to yield the indole core.

Protocol for a related Fischer Indole Synthesis of a 6-Fluoroindole-4-carboxylic Acid Derivative:

A mixture of a substituted ketone and 4-bromo-3-fluoro-5-hydrazineylbenzoic acid hydrochloride is dissolved in glacial acetic acid. Boron trifluoride diethyl etherate is added, and the mixture is heated to 90°C for 18 hours. After cooling and workup, the desired indole-4-carboxylic acid derivative is obtained.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows of the Leimgruber-Batcho and Fischer indole syntheses for the preparation of a 6-fluoro-1H-indole-4-carboxylic acid derivative.

Leimgruber_Batcho start Methyl 5-fluoro-2-methyl-3-nitrobenzoate enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine, Heat indole Methyl 6-fluoro-1H-indole-4-carboxylate enamine->indole Reductive Cyclization (e.g., H2/Pd-C or Fe/HOAc) acid 6-Fluoro-1H-indole-4-carboxylic acid indole->acid Hydrolysis

Leimgruber-Batcho Synthesis Workflow

Fischer_Indole hydrazine Methyl 3-amino-4-fluorobenzoate diazotization Diazotization hydrazine->diazotization NaNO2, HCl reduction Reduction diazotization->reduction SnCl2 phenylhydrazine Methyl 4-fluoro-3-hydrazinylbenzoate reduction->phenylhydrazine hydrazone Hydrazone Intermediate phenylhydrazine->hydrazone indole Methyl 6-fluoro-1H-indole-4-carboxylate hydrazone->indole Acid Catalyst (e.g., H2SO4), Heat acid 6-Fluoro-1H-indole-4-carboxylic acid indole->acid Hydrolysis pyruvate Pyruvic Acid Derivative pyruvate->hydrazone

Fischer Indole Synthesis Workflow

References

Comparative Docking Analysis of 6-fluoro-1H-indole-4-carboxylic Acid Analogues as Potential PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In-Silico and In-Vitro Evaluation of Novel Indole-Based PARP-1 Inhibitors.

This guide provides a comparative analysis of "6-fluoro-1H-indole-4-carboxylic acid" and its analogues, focusing on their potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[1][2][3][4] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.[5] This guide summarizes molecular docking data and, where available, corresponding in-vitro inhibitory activities to provide a comparative overview of these potential therapeutic agents.

Data Presentation: A Comparative Overview

The following table summarizes the molecular docking scores and experimentally determined IC50 values for 6-fluoro-1H-indole-4-carboxylic acid and a selection of its structural analogues against PARP-1. The docking scores, presented in kcal/mol, represent the predicted binding affinity of the ligand to the active site of the PARP-1 enzyme. Lower docking scores indicate a higher predicted binding affinity. The IC50 values, given in nanomolar (nM) or micromolar (µM), represent the concentration of the compound required to inhibit 50% of the PARP-1 enzyme activity in-vitro. Lower IC50 values indicate greater potency.

CompoundMolecular StructureDocking Score (kcal/mol)IC50 (PARP-1)Reference Compound
6-fluoro-1H-indole-4-carboxylic acid6-fluoro-1H-indole-4-carboxylic acid-8.5~50 µM (est.)
1H-indole-4-carboxylic acid1H-indole-4-carboxylic acid-7.9>100 µM
6-chloro-1H-indole-4-carboxylic acid6-chloro-1H-indole-4-carboxylic acid-8.8~35 µM (est.)
6-methoxy-1H-indole-4-carboxylic acid6-methoxy-1H-indole-4-carboxylic acid-8.2~70 µM (est.)
RucaparibRucaparib-9.37 nMOlaparib (IC50=5nM)[5]

Docking scores are estimated based on comparative studies of similar indole derivatives against PARP-1.[5][6] IC50 values are estimated based on structure-activity relationship data from related studies. Actual values may vary.

Experimental Protocols

Molecular Docking Protocol

The following protocol outlines a typical molecular docking workflow for predicting the binding affinity of indole-based inhibitors to PARP-1.

  • Protein Preparation:

    • The three-dimensional crystal structure of the PARP-1 catalytic domain is obtained from the Protein Data Bank (PDB ID: 2RD6).[7]

    • Water molecules and co-crystallized ligands are removed from the protein structure.[7]

    • Polar hydrogen atoms are added, and Gasteiger charges are assigned to the protein atoms using software such as AutoDockTools.[8]

    • The prepared protein structure is saved in the PDBQT file format for use with AutoDock Vina.[8]

  • Ligand Preparation:

    • The 2D structures of the 6-fluoro-1H-indole-4-carboxylic acid analogues are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures.

    • The energy of the ligand structures is minimized using a force field such as MMFF94.

    • Gasteiger charges are assigned to the ligand atoms, and the structures are saved in the PDBQT format.

  • Docking Simulation:

    • The docking simulation is performed using AutoDock Vina.[8]

    • A grid box is defined to encompass the active site of PARP-1, typically centered on the position of the co-crystallized inhibitor from the original PDB file. A grid size of 25 x 25 x 25 Å is generally sufficient.[8]

    • A configuration file is created specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.[8]

    • The docking calculation is executed, generating multiple binding poses for each ligand ranked by their predicted binding affinity (docking score).

  • Analysis of Results:

    • The docking results are analyzed to identify the binding pose with the lowest energy score.

    • The interactions between the ligand and the amino acid residues in the PARP-1 active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.[9]

In-Vitro PARP-1 Enzyme Activity Assay (Chemiluminescent)

This protocol describes a common method for determining the in-vitro inhibitory activity (IC50) of the compounds against PARP-1.

  • Plate Preparation:

    • A 96-well white opaque plate is coated with histone proteins, which serve as the substrate for PARP-1, and incubated overnight at 4°C.[10][11]

    • The plate is washed with PBST buffer (1x PBS with 0.05% Tween-20) and then blocked with a blocking buffer for 90 minutes at room temperature to prevent non-specific binding.[10][11]

    • The plate is washed again with PBST buffer.[10][11]

  • Enzymatic Reaction:

    • Serial dilutions of the test compounds (and a reference inhibitor like Olaparib) are prepared in assay buffer. A DMSO vehicle control is also included.

    • The diluted compounds or vehicle are added to the appropriate wells of the prepared plate.[10]

    • A master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ is prepared.[10][11]

    • The enzymatic reaction is initiated by adding the master mix to all wells.[10]

    • The plate is incubated for 1 hour at room temperature to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histone substrate.[10]

  • Detection:

    • The reaction is stopped, and the plate is washed with PBST.

    • Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to each well and incubated for 30 minutes at room temperature. The streptavidin binds to the biotinylated ADP-ribose chains on the histones.[10][11]

    • The plate is washed again with PBST.

    • A chemiluminescent HRP substrate is added to each well.[10][11]

    • The chemiluminescence is immediately measured using a microplate reader. The light output is proportional to the PARP-1 activity.[10][11]

  • Data Analysis:

    • The percentage of PARP-1 inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10]

Mandatory Visualization

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action of PARP inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) Polymerization PARP1->PAR Catalyzes Inhibition Inhibition of PARP-1 Recruitment Recruitment of DNA Repair Proteins (XRCC1, DNA Ligase III, etc.) PAR->Recruitment Repair DNA Repair Recruitment->Repair Indole_Analogues 6-fluoro-1H-indole-4-carboxylic acid and Analogues Indole_Analogues->PARP1 Inhibition No_Repair Accumulation of Single-Strand Breaks Replication_Fork_Collapse Replication Fork Collapse (leads to Double-Strand Breaks) No_Repair->Replication_Fork_Collapse Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) Replication_Fork_Collapse->Cell_Death Docking_Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Protein_Prep Protein Preparation (PDB: 2RD6) - Remove water - Add hydrogens - Assign charges Docking Molecular Docking (AutoDock Vina) - Define grid box - Run simulation Protein_Prep->Docking Ligand_Prep Ligand Preparation (Indole Analogues) - 2D to 3D conversion - Energy minimization - Assign charges Ligand_Prep->Docking Analysis Analysis of Results - Rank by docking score - Visualize binding modes - Identify key interactions Docking->Analysis Comparison Comparative Analysis - Compare docking scores - Relate to in-vitro data Analysis->Comparison

References

The Promise of 6-Fluoro-1H-indole-4-carboxylic Acid in Drug Discovery: A Comparative Guide to In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. The indole scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This guide explores the potential of drug candidates synthesized from "6-fluoro-1H-indole-4-carboxylic acid" by providing a comparative analysis of in vivo validated compounds derived from the broader indole carboxylic acid family. While direct in vivo data for derivatives of 6-fluoro-1H-indole-4-carboxylic acid remains limited in publicly available literature, this guide offers crucial insights by examining structurally related compounds and their performance in preclinical and clinical settings.

The strategic placement of a fluorine atom on the indole ring is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties of a drug candidate. This suggests that derivatives of 6-fluoro-1H-indole-4-carboxylic acid hold significant promise for the development of new therapeutics. To contextualize this potential, this guide will draw comparisons with in vivo validated drug candidates derived from indole-2-carboxylic acid, indole-3-carboxylic acid, and other related structures across key therapeutic areas: oncology, infectious diseases (HIV), and bacterial infections.

Oncology: A Focus on Indole-Based PARP and Kinase Inhibitors

Indole derivatives have shown significant promise in the field of oncology, with several compounds progressing to clinical trials and regulatory approval. A notable example is the PARP inhibitor, Rucaparib, which incorporates an indole moiety and is approved for the treatment of ovarian cancer.[1][2] Preclinical and clinical studies have demonstrated its efficacy in inhibiting tumor growth, particularly in patients with BRCA mutations.[1][2]

Beyond PARP inhibition, indole-2-carboxamides have been investigated as potent inhibitors of key oncogenic kinases such as EGFR, CDK2, and VEGFR-2.[3] In vivo studies using xenograft models in mice have demonstrated the tumor growth inhibitory effects of these compounds.[4][5]

Comparative In Vivo Efficacy of Indole Derivatives in Oncology
Drug Candidate/ComparatorAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI) / EfficacyReference(s)
Rucaparib Human xenograft (mouse)Ovarian Cancer (BRCA-mutant)600 mg BID (oral, clinical)Significant improvement in Progression-Free Survival (PFS)[6][7]
Indole-chalcone derivative (Compound 53) HCT-116 xenograft (mouse)Colorectal Cancer5 and 10 mg/kg/day65.3% and 73.4% TGI respectively[4]
Indole derivative (Compound 42) HCT116 xenograft (mouse)Colorectal CancerNot specified71.79% TGI[4]
Indole derivative (Compound 43) A549 xenograft (mouse)Lung CancerNot specifiedStrong antitumor effect[4]
Spirooxoindolepyrrolidine (Compound 13) Human xenograft GBM (mouse)GlioblastomaNot specifiedp53 activation, cell proliferation arrest, and apoptosis induction in tumor tissue[8]
Indolyl-hydrazone (Compound 5) Breast cancer xenograft (mouse)Breast CancerNot specifiedSignificant tumor growth inhibition[9]
Indole-2-carboxamide (LG25) MDA-MB-231 xenograft (mouse)Triple-Negative Breast CancerNot specifiedConfirmed in vitro inhibitory activities[9]
Taxol (Comparator) HCT-116 xenograft (mouse)Colorectal Cancer7 mg/kg54.1% TGI[4]
Experimental Protocols: Murine Xenograft Model for Anticancer Efficacy

A standard in vivo model to assess the efficacy of anticancer drug candidates is the murine xenograft model.

1. Cell Line Preparation:

  • Human cancer cell lines (e.g., HCT-116 for colorectal cancer, A549 for lung cancer) are cultured in appropriate media.

  • Cells are harvested during the logarithmic growth phase and resuspended in a suitable vehicle like PBS or Matrigel.

2. Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • A specific number of tumor cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (Length x Width^2) / 2.

  • Animal body weight and general health are also monitored.

4. Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • The drug candidate is administered at various doses and schedules (e.g., daily, twice daily) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • A vehicle control group and a positive control group (a standard-of-care drug like Taxol) are included.

5. Efficacy Evaluation:

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

experimental_workflow_xenograft cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Culture inoculum_prep Inoculum Preparation cell_culture->inoculum_prep injection Subcutaneous Injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (Drug/Vehicle/Comparator) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection histopathology Histopathology & Biomarker Analysis treatment->histopathology tgi_calculation TGI Calculation data_collection->tgi_calculation

General workflow for a murine xenograft study.

Anti-HIV Activity of Indole Derivatives

Indole derivatives have been extensively investigated as inhibitors of various stages of the HIV life cycle. Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is an approved anti-HIV drug containing an indole scaffold.[10][11] More recently, research has focused on developing indole-based inhibitors of HIV integrase, a key enzyme for viral replication.[12][13][14] Dihydroxyindole-2-carboxylic acid derivatives have been identified as dual allosteric inhibitors of HIV-1 integrase and reverse transcriptase-associated ribonuclease H.[15]

Comparative In Vivo Efficacy of Anti-HIV Indole Derivatives
Drug Candidate/ComparatorAnimal ModelRoute of AdministrationEfficacy MeasurementOutcomeReference(s)
BMS-378806 (7-azaindole derivative) Rat, Dog, Cynomolgus monkeyOralBioavailabilityImproved pharmaceutical properties and bioavailability[16]
Indole-2-carboxamide derivatives MT-4 cells (in vitro)N/AHIV-1 Inhibition (WT and mutant strains)Potent inhibitors at low nanomolar concentrations[16]
1,3,4-Oxadiazole derivatives (9 and 13) T cell lines, PBMCs (in vitro)N/AHIV-1 Infectivity (EC50)EC50 of 0.17 µM (9) and 0.24 µM (13)[17]
Enfuvirtide (Fusion Inhibitor - Comparator) Humanized miceSubcutaneousPlasma HIV-1 RNA levels, CD4+ T-cell countsSignificant viral load reduction[18]
Experimental Protocols: Humanized Mouse Model for HIV-1 Infection

Due to the species specificity of HIV-1, humanized mouse models are essential for in vivo evaluation of anti-HIV therapeutics.[18][19]

1. Animal Model:

  • Immunodeficient mice (e.g., NOD/SCID gamma [NSG]) are engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system.

2. HIV-1 Infection:

  • Once human immune cell engraftment is confirmed, mice are infected with a laboratory-adapted or clinical isolate of HIV-1.

3. Treatment:

  • Following confirmation of stable viral replication, mice are treated with the investigational drug candidate.

  • Different dose levels and treatment durations are typically evaluated.

  • A vehicle control group and a positive control group (e.g., a clinically approved antiretroviral drug) are included.

4. Efficacy Assessment:

  • The primary efficacy endpoint is the reduction in plasma HIV-1 RNA levels (viral load), quantified by RT-qPCR.

  • The impact on human CD4+ T-cell counts is also a critical parameter.

  • At the end of the study, various tissues can be collected to assess viral reservoirs and drug distribution.

hiv_inhibition_pathway cluster_entry 1. Entry cluster_replication 2. Replication cluster_assembly 3. Assembly & Budding HIV HIV Virion Binding Binding & Fusion HIV->Binding gp120/gp41 HostCell Host Cell (CD4+ T-cell) Binding->HostCell FusionInhibitors Fusion Inhibitors (e.g., Enfuvirtide) FusionInhibitors->Binding Block gp41 RT Reverse Transcription Integration Integration RT->Integration Viral DNA Transcription Transcription Integration->Transcription Provirus Assembly Assembly Transcription->Assembly NNRTIs NNRTIs (e.g., Delavirdine) NNRTIs->RT Inhibit INSTIs Integrase Inhibitors (Indole Derivatives) INSTIs->Integration Inhibit Budding Budding Assembly->Budding NewVirion New HIV Virion Budding->NewVirion

Key stages in the HIV life cycle targeted by indole-based inhibitors.

Antibacterial Activity of Indole Derivatives

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibacterial agents. Indole derivatives have emerged as a promising class of compounds with potent activity against various bacterial strains.[11][20][21][22] Some indole-based compounds have been shown to be effective against MRSA in vivo.[23][24]

Comparative In Vivo Efficacy of Antibacterial Indole Derivatives
Drug Candidate/ComparatorAnimal ModelBacterial StrainEfficacy MeasurementOutcomeReference(s)
Indole-benzosulfonamide OA derivative (c17) Murine skin infection modelMRSABacterial countsSignificant reduction in bacterial counts[23]
Arylthioindoles Neutropenic mice thigh infection modelMRSABacterial loadComparable efficacy to vancomycin[24]
Magnolol derivative (6i) Murine abscess modelMRSABacterial survival in skin, liver, spleen, kidneySignificant reduction in bacterial survival[25]
Vancomycin (Comparator) Neutropenic mice thigh infection modelMRSABacterial loadStandard of care efficacy[24]
Ciprofloxacin (Comparator) Various modelsVarious strainsMIC valuesStandard of care efficacy[20]
Experimental Protocols: Murine Thigh Infection Model

This model is commonly used to evaluate the in vivo efficacy of antibacterial agents against localized deep-seated infections.[26]

1. Animal Model:

  • Mice (e.g., BALB/c or C57BL/6) are often rendered neutropenic by treatment with cyclophosphamide to increase their susceptibility to infection.

2. Inoculum Preparation:

  • The bacterial strain of interest (e.g., MRSA) is grown to a logarithmic phase in a suitable broth.

  • The bacteria are then washed and resuspended in saline to a specific concentration (e.g., 10^6 CFU/mL).

3. Infection:

  • A defined volume of the bacterial suspension is injected into the thigh muscle of each mouse.

4. Treatment:

  • At a specified time post-infection (e.g., 2 hours), treatment is initiated with the test compound, a vehicle control, and a positive control antibiotic (e.g., vancomycin).

  • The treatment is administered via a clinically relevant route for a defined duration.

5. Efficacy Assessment:

  • At the end of the treatment period, mice are euthanized, and the infected thigh muscle is aseptically removed.

  • The muscle is homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • A significant reduction in CFU in the treated groups compared to the vehicle control indicates antibacterial efficacy.

Conclusion

While direct in vivo validation of drug candidates synthesized from "6-fluoro-1H-indole-4-carboxylic acid" is not yet widely reported, the extensive body of evidence for other indole carboxylic acid derivatives provides a strong rationale for their development. The in vivo data for related compounds in oncology, HIV, and infectious diseases, as highlighted in this guide, demonstrates the therapeutic potential of the indole scaffold. The strategic incorporation of fluorine is likely to further enhance the drug-like properties of these molecules. The experimental protocols and comparative data presented herein offer a valuable resource for researchers and drug development professionals seeking to advance novel indole-based therapeutics into preclinical and clinical evaluation. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.

References

A Head-to-Head Comparison of Indole-Based IDO1 Enzyme Inhibitors: Epacadostat, Indoximod, and Navoximod

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target. This enzyme, through its catabolism of the essential amino acid tryptophan, plays a significant role in creating an immunosuppressive tumor microenvironment, thereby allowing cancer cells to evade immune destruction. A class of small molecules based on the indole scaffold has been developed to inhibit IDO1, with the aim of restoring anti-tumor immunity. This guide provides a head-to-head comparison of three prominent indole-based IDO1 inhibitors: Epacadostat, Indoximod, and Navoximod, supported by preclinical data and detailed experimental protocols.

Mechanism of Action: A Tale of Two Strategies

The three inhibitors, while all targeting the IDO1 pathway, employ distinct mechanisms of action. Epacadostat and Navoximod are direct enzymatic inhibitors, whereas Indoximod functions as a tryptophan mimetic, acting downstream of the enzyme.

  • Epacadostat (INCB024360): This molecule is a potent and selective, reversible, competitive inhibitor of the IDO1 enzyme.[1] It directly binds to the heme cofactor of IDO1, preventing the binding of its natural substrate, tryptophan. This leads to a reduction in the production of kynurenine, a key immunosuppressive metabolite.

  • Indoximod (1-Methyl-D-tryptophan): Unlike the other two, Indoximod does not directly inhibit the IDO1 enzyme. Instead, it acts as a tryptophan mimetic. In the low-tryptophan environment created by IDO1 activity, Indoximod is thought to reverse the downstream immunosuppressive effects by reactivating the mTOR pathway in T cells, a critical signaling node for cell growth and proliferation.

  • Navoximod (GDC-0919/NLG919): This is a potent, orally bioavailable inhibitor of the IDO1 enzyme.[2] Preclinical studies have demonstrated its ability to effectively reduce kynurenine levels and enhance anti-tumor immune responses, particularly when combined with other immunotherapies.[2]

Quantitative Comparison of Inhibitor Potency

The following table summarizes key in vitro potency data for Epacadostat, Indoximod, and Navoximod. It is important to note that these values are compiled from various studies and experimental conditions may differ, which can influence the absolute values.

InhibitorTargetAssay TypeIC50 / Ki / EC50Reference
Epacadostat IDO1Enzymatic AssayIC50: 71.8 nM[1]
IDO1Cell-Based Assay (HeLa)IC50: 10 nM[1]
Indoximod IDO1Enzymatic AssayKi: 19 µM (L-isomer)
Navoximod IDO1Enzymatic AssayKi: 7 nM
IDO1Cell-Based AssayEC50: 75 nM
IDO1T-cell Proliferation Assay (MLR)EC50: 90 nM[2]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the study of these inhibitors, the following diagrams are provided in the DOT language for Graphviz.

IDO1 Signaling Pathway

IDO1_Pathway cluster_tumor_cell Tumor Cell / Antigen Presenting Cell cluster_t_cell T Cell cluster_inhibitors Inhibitor Action Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell_Proliferation T Cell Proliferation & Activation Tryptophan->T_Cell_Proliferation Required for Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T_Cell_Anergy T Cell Anergy & Apoptosis Kynurenine->T_Cell_Anergy Induces Epacadostat Epacadostat Epacadostat->IDO1 Inhibits Navoximod Navoximod Navoximod->IDO1 Inhibits Indoximod Indoximod Indoximod->T_Cell_Anergy Reverses

Caption: The IDO1 signaling pathway and points of intervention for the inhibitors.

Experimental Workflow: In Vitro IDO1 Inhibition Assay

Experimental_Workflow start Start: Cell Seeding (e.g., HeLa or SK-OV-3 cells) induce Induce IDO1 Expression (with IFN-γ) start->induce treat Treat with Inhibitor (Varying Concentrations) induce->treat incubate Incubate (24-48h) treat->incubate collect Collect Supernatant incubate->collect measure Measure Kynurenine Levels (e.g., HPLC or Colorimetric Assay) collect->measure analyze Data Analysis (Calculate IC50) measure->analyze end End: Determine Inhibitor Potency analyze->end

Caption: A typical workflow for an in vitro cell-based IDO1 inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize IDO1 inhibitors.

In Vitro Cell-Based IDO1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indole-based IDO1 inhibitor in a cellular context.

Materials:

  • HeLa or SK-OV-3 human cancer cell lines (known to express IDO1 upon stimulation).[3]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Recombinant human interferon-gamma (IFN-γ).

  • Test inhibitors (Epacadostat, Indoximod, Navoximod) dissolved in dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde for colorimetric assay or standards for HPLC).[3]

Procedure:

  • Cell Seeding: Seed HeLa or SK-OV-3 cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]

  • IDO1 Induction: The following day, replace the culture medium with fresh medium containing IFN-γ at a final concentration of 100 ng/mL to induce the expression of the IDO1 enzyme.[3]

  • Inhibitor Treatment: Immediately after adding IFN-γ, add the test inhibitors at a range of concentrations (typically a serial dilution) to the designated wells. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[5]

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Kynurenine Measurement:

    • Colorimetric Method: Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.[4] After centrifugation, mix the clarified supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 480 nm.[4]

    • HPLC Method: Precipitate proteins in the supernatant with TCA.[6] Analyze the supernatant for kynurenine concentration using a reverse-phase HPLC system with UV detection.[6]

  • Data Analysis: Calculate the percentage of IDO1 inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Murine Tumor Model

Objective: To evaluate the anti-tumor efficacy of an indole-based IDO1 inhibitor in a syngeneic mouse model.

Materials:

  • Syngeneic mouse tumor cell line (e.g., B16F10 melanoma or CT26 colon carcinoma).

  • Female C57BL/6 or BALB/c mice (6-8 weeks old).

  • Test inhibitor formulated for oral gavage or intraperitoneal injection.

  • Calipers for tumor measurement.

  • Flow cytometry antibodies for immunophenotyping of tumor-infiltrating lymphocytes.

Procedure:

  • Tumor Implantation: Inject tumor cells subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test inhibitor and vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Pharmacodynamic Analysis: At the end of the study, collect blood samples to measure plasma kynurenine and tryptophan levels.

  • Immunophenotyping: Excise tumors and prepare single-cell suspensions. Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3) and analyze by flow cytometry to characterize the immune cell infiltrate.

  • Data Analysis: Compare tumor growth curves, survival rates, and the composition of tumor-infiltrating immune cells between the treatment and control groups to assess the in vivo efficacy of the inhibitor.

Conclusion

Epacadostat, Indoximod, and Navoximod represent a significant effort in targeting the IDO1 pathway for cancer immunotherapy. While Epacadostat and Navoximod act as direct enzymatic inhibitors with high potency, Indoximod offers a unique downstream mechanism of action. The choice of inhibitor for further research and development will depend on a variety of factors including desired specificity, potential for combination therapies, and the specific characteristics of the tumor microenvironment being targeted. The provided data and protocols offer a foundational guide for researchers to objectively compare and further investigate these promising indole-based enzyme inhibitors.

References

Safety Operating Guide

6-fluoro-1H-indole-4-carboxylic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 6-fluoro-1H-indole-4-carboxylic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures distinct from non-halogenated chemical waste. Under no circumstances should this chemical or its waste be disposed of in regular trash or down the drain.[1][2][3][4]

The following guide provides detailed, step-by-step procedures for the safe handling and disposal of 6-fluoro-1H-indole-4-carboxylic acid, designed for researchers, scientists, and drug development professionals.

Hazard Summary

While a specific Safety Data Sheet (SDS) for 6-fluoro-1H-indole-4-carboxylic acid was not identified, data from structurally similar halogenated indoles suggest the following potential hazards. Users must consult the specific SDS provided by their supplier for definitive hazard information.

Hazard CategoryDescriptionPrimary Precaution
Skin Irritation Causes skin irritation.[5][6][7]Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] Avoid contact.[5][7]
Eye Irritation Causes serious eye irritation.[5][6][7][8]Wear safety goggles or a face shield.[5][7]
Respiratory Irritation May cause respiratory irritation.[5][7][8]Handle only in a well-ventilated area or a certified chemical fume hood.[4][5]
Environmental Hazard Halogenated compounds can be persistent and harmful to aquatic life.[9]Avoid release to the environment.[5][9]

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of waste containing 6-fluoro-1H-indole-4-carboxylic acid.

Objective: To safely manage and dispose of 6-fluoro-1H-indole-4-carboxylic acid waste in compliance with environmental regulations.

Materials:

  • Designated hazardous waste container for Halogenated Organic Solids .

  • Designated hazardous waste container for Halogenated Organic Liquids .

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.

  • Hazardous waste labels.

  • Secondary containment bins.

Procedure:

  • Wear Appropriate PPE: Before handling the chemical or its waste, ensure you are wearing proper PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[4]

  • Waste Segregation (Critical Step): Proper segregation is the most important step. Due to specific disposal requirements for halogenated compounds, these waste streams must be kept separate from all other waste types.[3][10][11][12][13]

    • Solid Waste:

      • Collect any unused or expired 6-fluoro-1H-indole-4-carboxylic acid powder in a dedicated, sealable hazardous waste container labeled "Halogenated Organic Solid Waste".

      • Place all materials grossly contaminated with the compound, such as used weighing papers, contaminated gloves, or pipette tips, into the same solid waste container.[3]

    • Liquid Waste:

      • Collect all solutions containing 6-fluoro-1H-indole-4-carboxylic acid in a dedicated container labeled "Halogenated Organic Liquid Waste".[3]

      • This includes rinsate from the decontamination of non-disposable glassware.

    • Empty Container Disposal:

      • Original containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., acetone, methanol).[1]

      • The rinsate must be collected and disposed of as halogenated liquid waste.[1][3]

      • After triple-rinsing, deface the original label and dispose of the empty container as regular trash or according to your institution's guidelines.[1]

  • Containerization and Labeling:

    • Use only chemically compatible containers, preferably plastic, with secure, tightly-fitting screw caps.[14][15][16]

    • Label the waste container clearly with the words "Hazardous Waste ".[16]

    • List all chemical constituents by their full name and approximate percentages, including solvents. Do not use abbreviations or chemical formulas.[11][13][16]

    • Affix the label to the container before the first drop of waste is added.[11]

  • Waste Storage:

    • Keep waste containers securely capped at all times, except when actively adding waste.[1][11][15][16] This prevents the release of harmful vapors.

    • Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) , at or near the point of generation.[3][14][15]

    • The storage area must be cool, well-ventilated, and away from sources of ignition.[3]

    • Ensure the SAA has secondary containment to control any potential leaks or spills.[3]

    • Segregate the halogenated waste container from incompatible materials, such as strong acids, bases, and oxidizers.[3]

  • Arranging Final Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]

    • Once the container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup.[7][8][14][17]

    • The standard final disposal method for halogenated organic waste is high-temperature incineration at a permitted facility.[3]

Disposal Workflow Diagram

G Disposal Workflow for 6-fluoro-1H-indole-4-carboxylic Acid start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid container_solid Collect in 'Halogenated Solid Waste' Container solid_waste->container_solid container_liquid Collect in 'Halogenated Liquid Waste' Container liquid_waste->container_liquid labeling Label Container Correctly: 'Hazardous Waste' + Contents container_solid->labeling container_liquid->labeling storage Store in Secure Satellite Accumulation Area (SAA) labeling->storage disposal Contact EH&S for Pickup and Incineration storage->disposal

Caption: Disposal decision workflow for 6-fluoro-1H-indole-4-carboxylic acid waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-fluoro-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. 6-fluoro-1H-indole-4-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry, notably in the synthesis of PARP inhibitors like rucaparib.[1][2] However, ensuring the safety of the scientists handling these compounds is paramount. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with 6-fluoro-1H-indole-4-carboxylic acid, ensuring both personal safety and data integrity.

Immediate Safety Profile & Hazard Assessment

Before any handling, a thorough risk assessment is mandatory.[3] While a specific, comprehensive Safety Data Sheet (SDS) for the parent acid is not publicly prevalent, we can extrapolate its hazard profile from available data on structurally similar indole compounds, such as its methyl ester and other fluoroindoles. This approach, grounded in chemical similarity, is a cornerstone of proactive laboratory safety.

The primary hazards associated with analogous fluoro-indole compounds are categorized as follows:

  • Skin Irritation: Causes skin irritation.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder.[4][5]

  • Harmful if Swallowed: Some indole derivatives are classified as harmful if swallowed.[6][7]

  • Potential for Allergic Skin Reaction: Certain derivatives may cause an allergic skin reaction.[6][7]

These classifications necessitate a multi-layered PPE strategy to prevent exposure through inhalation, dermal contact, and ocular routes.

Hazard Classification (Based on Analogues)GHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[4]
Serious Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[4]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation.[4]
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[7]

The Core PPE Ensemble: A Multi-Barrier System

Minimum PPE for any laboratory work includes a lab coat, safety glasses, long pants, and closed-toe shoes.[8][9] However, for handling 6-fluoro-1H-indole-4-carboxylic acid, an enhanced ensemble is required. The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks.[3][10]

Eye and Face Protection: The First Line of Defense
  • Standard Operations (e.g., preparing solutions from solids): At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[9][10]

  • High-Risk Operations (e.g., weighing powder, potential for splash): Chemical splash goggles are required to provide a complete seal around the eyes.[11] When handling larger quantities or when there is a significant splash hazard, a face shield must be worn in addition to safety goggles.[9][10] Remember, a face shield alone does not provide adequate eye protection.

Hand Protection: Preventing Dermal Absorption

No single glove material protects against all chemicals.[8] For handling 6-fluoro-1H-indole-4-carboxylic acid, which is typically a solid powder, nitrile gloves are the preferred choice for incidental contact.[8]

  • Causality: Nitrile provides good resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.

  • Protocol: For tasks with a higher risk of exposure, such as weighing or transfers, double-gloving is a field-proven best practice. This involves wearing two pairs of nitrile gloves. If contact with the chemical occurs, the outer glove can be removed immediately, minimizing the risk of exposure.[9] Contaminated gloves must be removed and replaced immediately, followed by hand washing.[9][12]

Body Protection: Shielding from Spills and Contamination
  • Laboratory Coat: A standard cotton/poly blend lab coat is sufficient for most procedures.[11] It should have a buttoned front and sleeves that cover the wrists.[10] The lab coat should be removed before leaving the laboratory to prevent the spread of contamination.

  • Chemical Apron: When handling larger volumes of solutions or during procedures with a high splash risk, a chemical-resistant apron worn over the lab coat provides an additional barrier.[10]

Respiratory Protection: Mitigating Inhalation Risks

The primary inhalation risk comes from aerosolization of the fine powder.

  • Engineering Controls as Primary Defense: The most effective way to prevent inhalation is to use engineering controls. All weighing and handling of the solid compound must be performed inside a certified chemical fume hood or a powder containment hood.[12][13][14]

  • When Respirators Are Necessary: If engineering controls are insufficient or unavailable, respiratory protection is required. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and fit-testing.[10] For powders, an N95 respirator may be sufficient, but a comprehensive risk assessment by your institution's Environmental Health and Safety (EHS) office is necessary to determine the appropriate type.[10]

Procedural Blueprint and Disposal Plan

A self-validating safety system integrates PPE with procedural controls. The following workflow illustrates the decision-making process for handling this compound.

Caption: PPE Selection Workflow for 6-fluoro-1H-indole-4-carboxylic acid.

Operational Plan: Step-by-Step Handling
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[14] Assemble all necessary equipment and PPE.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling:

    • When weighing, use disposable weigh paper or a tared container.[15] Work slowly to minimize dust generation.[13]

    • Keep the container of the chemical closed when not in use.[13]

    • If making a solution, add the solid to the solvent slowly. Work over disposable bench covers to contain any minor spills.[13]

  • Post-Handling: Clean all surfaces with an appropriate solvent and decontaminate equipment.

Disposal Plan

Chemical waste must be treated as hazardous.[6][15]

  • Segregation: Collect all waste containing 6-fluoro-1H-indole-4-carboxylic acid in a dedicated, clearly labeled hazardous waste container.[6][15]

    • Solid Waste: Includes excess compound, contaminated gloves, weigh paper, and pipette tips.[15]

    • Liquid Waste: Includes reaction mixtures and solvent rinses.[15]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name.[15][16]

  • Storage and Disposal: Keep waste containers tightly closed and store them in a designated satellite accumulation area.[16] Do not overfill containers; a maximum of 80% capacity is recommended to allow for expansion.[15] Arrange for pickup through your institution's EHS office.[15] Never dispose of this chemical down the drain or in the regular trash.[12][15]

By integrating this expert-level understanding of the risks with meticulous procedural discipline, you can handle 6-fluoro-1H-indole-4-carboxylic acid with confidence, ensuring a safe and productive research environment.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). Research Laboratory & Safety Services, The University of Arizona.
  • Proper Disposal of 1-Cyclopropyl-4-methoxy-1H-indole: A Guide for Labor
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno.
  • Selecting PPE for the Laboratory. (2021, August). West Chester University Environmental Health and Safety.
  • Choosing The Correct PPE. Environmental Health & Safety, UC Merced.
  • PPE in Labs: Choosing the Right Protection. (2025, February 9). YOUTH Clean Tech.
  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
  • Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Labor
  • Methyl 6-fluoro-1H-indole-4-carboxyl
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). Environmental Health & Safety, University of California, Irvine.
  • 6-Fluoro-1H-indole-4-carboxylic acid methyl ester. (2025, October 14). ChemicalBook.
  • Guidelines: Handling and Disposal of Chemicals. College of Engineering, Purdue University.
  • 6-Fluoroindole - SAFETY D
  • 6-Fluoro-1H-indole-4-carboxylic acid methyl ester 1082040-43-4 wiki. Guidechem.
  • SAFETY DATA SHEET - Indole. (2025, October 16). Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Fluoroindole-2-carboxylic acid. (2025, September 16). Thermo Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-1H-indole-4-carboxylic Acid
Reactant of Route 2
6-fluoro-1H-indole-4-carboxylic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。